Product packaging for U-46619(Cat. No.:)

U-46619

Cat. No.: B1207050
M. Wt: 350.5 g/mol
InChI Key: LQANGKSBLPMBTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A stable prostaglandin endoperoxide analog which serves as a thromboxane mimetic. Its actions include mimicking the hydro-osmotic effect of VASOPRESSIN and activation of TYPE C PHOSPHOLIPASES. (From J Pharmacol Exp Ther 1983; 224(1): 108-117;  Biochem J 1984; 222(1):103-110)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O4 B1207050 U-46619

Properties

IUPAC Name

7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQANGKSBLPMBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

U-46619 Mechanism of Action in Platelet Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TXA2) receptor agonist.[1][2] Due to its stability compared to the highly labile endogenous TXA2, this compound serves as an invaluable pharmacological tool in the study of platelet activation, hemostasis, and thrombosis.[3] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound activates platelets, detailing the signaling cascades, presenting quantitative data on platelet responses, and outlining key experimental protocols.

Core Mechanism: Thromboxane A2 Receptor Activation

This compound exerts its effects by binding to and activating the thromboxane A2 receptor (TP), a G protein-coupled receptor (GPCR) on the surface of platelets. This interaction initiates a cascade of intracellular signaling events that culminate in platelet shape change, granule secretion, and aggregation, which are critical processes in the formation of a blood clot.[3]

Receptor Binding Characteristics

Studies have characterized the binding of this compound to human platelets, revealing the presence of high-affinity and potentially low-affinity binding sites. The high-affinity binding is correlated with initial platelet responses like shape change and myosin light-chain phosphorylation.[4]

Quantitative Data on this compound-Induced Platelet Responses

The following tables summarize the quantitative parameters of various platelet responses elicited by this compound.

Table 1: Receptor Binding and Affinity

ParameterValueCell Type/PreparationReference
High-Affinity Kd0.041 ± 0.009 µMWashed Human Platelets[4]
High-Affinity Bmax1,166 ± 310 sites/platelet Washed Human Platelets[4]
Apparent Low-Affinity Kd1.46 ± 0.47 µMWashed Human Platelets[4]
Kd (single site model)108 nMUnactivated, Intact Human Platelets

Table 2: EC50 Values for Platelet Functional Responses

ResponseEC50 Value (µM)SpeciesReference
Platelet Shape Change0.035 ± 0.005Human[4]
Myosin Light Chain Phosphorylation0.057 ± 0.021Human[4]
Serotonin Release0.54 ± 0.13Human[4]
Platelet Aggregation1.31 ± 0.34Human[4]
Fibrinogen Receptor Exposure0.53 ± 0.21Human[4]
Calcium Release (desensitized)0.475 ± 0.71Human
Calcium Release (control)0.275 ± 0.51Human
Platelet Aggregation (desensitized)0.826 ± 0.143Human
Platelet Aggregation (control)0.372 ± 0.094Human

Signaling Pathways in this compound-Induced Platelet Activation

Upon binding to the TP receptor, this compound activates two primary G protein signaling pathways: the Gq pathway and the G12/13 pathway.

Gq Pathway: Calcium Mobilization and Protein Kinase C Activation

Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3-Mediated Calcium Release: IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.[5] This sharp increase in intracellular calcium is a critical signal for many downstream events, including the activation of various enzymes and granule secretion.[1]

  • DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6] PKC phosphorylates a wide array of substrate proteins, including pleckstrin (p47), which plays a crucial role in granule secretion and sustaining platelet activation.[6]

Gq_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLCb PLCβ Gq->PLCb PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DTS Dense Tubular System IP3->DTS binds to receptor on PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release DTS->Ca2_release Ca2_release->PKC co-activates Secretion Granule Secretion Ca2_release->Secretion Pleckstrin Pleckstrin (p47) Phosphorylation PKC->Pleckstrin Pleckstrin->Secretion

Gq Signaling Pathway in this compound Platelet Activation
G12/13 Pathway: Regulation of Platelet Shape Change

The TP receptor also couples to G proteins of the G12/13 family. This leads to the activation of the small GTPase, RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain (MLC) phosphatase, leading to an increase in the phosphorylation of MLC. This process is central to the cytoskeletal reorganization that underlies platelet shape change from a discoid to a spherical form.[7] The RhoA/ROCK pathway also influences actin dynamics through the LIM kinase (LIMK) and cofilin axis, further contributing to shape change.[8][9]

G12_13_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor G12_13 G12/13 TP_Receptor->G12_13 RhoA RhoA G12_13->RhoA ROCK ROCK RhoA->ROCK MLC_Pase MLC Phosphatase ROCK->MLC_Pase inhibits LIMK LIMK ROCK->LIMK MLC Myosin Light Chain (MLC) MLC_Pase->MLC dephosphorylates pMLC Phosphorylated MLC MLC->pMLC phosphorylation Shape_Change Platelet Shape Change pMLC->Shape_Change Cofilin Cofilin LIMK->Cofilin phosphorylates pCofilin Phosphorylated (inactive) Cofilin Cofilin->pCofilin Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization promotes depolymerization Actin_Polymerization->Shape_Change

G12/13 Signaling Pathway in this compound Platelet Activation
The Crucial Role of Secreted ADP and the P2Y12 Receptor

This compound-induced platelet aggregation is significantly dependent on the secretion of adenosine diphosphate (ADP) from dense granules.[4] This secreted ADP then acts in an autocrine and paracrine manner on two distinct platelet P2Y receptors:

  • P2Y1 Receptor: A Gq-coupled receptor that contributes to calcium mobilization and shape change.

  • P2Y12 Receptor: A Gi-coupled receptor that mediates a sustained aggregation response and is the target of thienopyridine antiplatelet drugs. The Gi signaling pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further promotes platelet activation.[10]

The synergistic action of this compound and secreted ADP is essential for full and irreversible platelet aggregation.[10]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

Methodology:

  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate.

  • PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using PPP.

  • Assay Procedure:

    • Pipette a defined volume of adjusted PRP (e.g., 450 µL) into a glass cuvette with a magnetic stir bar.

    • Incubate the cuvette at 37°C for 5 minutes in a light transmission aggregometer.

    • Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

    • Add a small volume (e.g., 50 µL) of this compound solution to achieve the desired final concentration.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

Platelet_Aggregation_Workflow Start Start Blood_Collection Collect Blood (3.2% Sodium Citrate) Start->Blood_Collection Centrifuge_PRP Centrifuge (Low Speed) to obtain PRP Blood_Collection->Centrifuge_PRP Adjust_Count Adjust Platelet Count in PRP Centrifuge_PRP->Adjust_Count Incubate Incubate PRP at 37°C in Aggregometer Adjust_Count->Incubate Add_U46619 Add this compound Incubate->Add_U46619 Record Record Light Transmission Add_U46619->Record End End Record->End

Experimental Workflow for Platelet Aggregation Assay
Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent calcium indicator like Fura-2 AM.

Methodology:

  • Platelet Preparation: Prepare washed platelets from whole blood.

  • Dye Loading: Incubate the washed platelets with Fura-2 AM (e.g., 2-5 µM) at 37°C for 30-60 minutes in the dark.

  • Washing: Centrifuge the platelets to remove extracellular dye and resuspend them in a suitable buffer.

  • Fluorimetry:

    • Place the Fura-2-loaded platelet suspension in a cuvette with a stir bar in a fluorometer maintained at 37°C.

    • Measure the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.

    • Add this compound to the cuvette and continuously record the change in the fluorescence ratio over time.

    • The ratio of emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Dense Granule Secretion (ATP Release) Assay

This assay quantifies the release of ATP from platelet dense granules upon activation, using a luciferin-luciferase bioluminescence method.[11][12]

Methodology:

  • Platelet Preparation: Use either platelet-rich plasma (PRP) or washed platelets.

  • Reagent Preparation: Prepare a luciferin-luciferase reagent solution.

  • Assay Procedure:

    • In a luminometer cuvette or a 96-well plate, combine the platelet suspension with the luciferin-luciferase reagent.

    • Establish a baseline luminescence reading.

    • Add this compound to initiate platelet activation and secretion.

    • Measure the luminescence produced over time. The amount of light generated is proportional to the amount of ATP released.

    • A standard curve using known concentrations of ATP can be used for quantification.[5]

Conclusion

This compound is a powerful tool for dissecting the intricate signaling pathways involved in platelet activation. Its ability to potently and specifically activate the thromboxane A2 receptor allows for detailed investigation of the downstream Gq and G12/13 signaling cascades, their interplay, and their roles in mediating key platelet functions. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and modulate platelet activity in the context of hemostasis, thrombosis, and cardiovascular disease.

References

U-46619: A Stable Thromboxane A2 Analog for In-Depth Cardiovascular and Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a potent and stable synthetic analog of the highly labile endoperoxide prostaglandin H2 (PGH2) and serves as a selective thromboxane A2 (TXA2) receptor (TP receptor) agonist.[1] Its stability in aqueous solutions, in stark contrast to the ephemeral nature of TXA2, renders it an indispensable tool for investigating the myriad physiological and pathophysiological processes mediated by TXA2.[2][3] These processes are central to hemostasis, thrombosis, and cardiovascular diseases.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

Thromboxane A2 is a powerful, yet transient, signaling molecule produced by activated platelets and other cells.[5] It plays a critical role in platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][5] The inherent instability of TXA2, with a half-life of approximately 30 seconds in aqueous solution, presents significant challenges for experimental research.[6] this compound, first synthesized in 1975, overcomes this limitation by mimicking the biological actions of TXA2 with high fidelity and stability.[1] It potently and selectively activates TP receptors, making it an invaluable pharmacological tool for elucidating the complex signaling cascades and physiological responses governed by TXA2.[1][7]

Mechanism of Action

This compound exerts its biological effects by binding to and activating the TP receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[8][9] There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of a single gene.[6][10] Upon agonist binding, the TP receptor couples to at least two major G-protein families: Gq and G13.[10][11]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[10][12] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum, leading to a rapid increase in cytosolic free calcium ([Ca2+]i).[12][13] This elevation in intracellular calcium is a key trigger for smooth muscle contraction and platelet shape change.[12][13]

  • G13 Pathway: Coupling to G13 results in the activation of the small GTPase Rho.[10] The Rho/Rho-kinase signaling pathway plays a crucial role in sensitizing the contractile apparatus to calcium, further contributing to vasoconstriction and platelet aggregation.[13]

Activation of these pathways ultimately leads to a cascade of downstream cellular responses, including the activation of protein kinase C (PKC), mitogen-activated protein kinases (MAPK) such as ERK1/2, and cytoskeletal rearrangement.[7][13][14]

Quantitative Pharmacological Data

The potency of this compound varies depending on the biological system and the specific response being measured. The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Potency (EC50) of this compound in Platelet Activation

ParameterEC50 Value (µM)SpeciesReference
Platelet Shape Change0.035Human[15][16]
Myosin Light Chain Phosphorylation (MLCP)0.057Human[16]
Serotonin Release0.536Human[15][16]
Fibrinogen Receptor Binding0.53Human[15][16]
Platelet Aggregation1.31Human[15][16]

Table 2: Potency (EC50) of this compound in Smooth Muscle Contraction

TissueEC50 Value (nM)SpeciesReference
Human Subcutaneous Resistance Arteries16Human[17]
Rat Gastric Arterioles and Venules1 - 1,000 (concentration range)Rat[18]
Human Internal Mammary Artery10 (pre-contraction concentration)Human[19]
Mouse Intrarenal ArteryNot specifiedMouse[20]

Table 3: Receptor Binding Affinity (Kd) of this compound

PreparationKd Value (nM)Bmax (fmol/10^8 platelets)SpeciesReference
Unactivated, Intact Human Platelets108360Human[21]
Cultured Vascular Smooth Muscle Cells (WKY rats)15.5Not specifiedRat[22]
Cultured Vascular Smooth Muscle Cells (SHR) - High Affinity2.3Not specifiedRat[22]
Cultured Vascular Smooth Muscle Cells (SHR) - Low Affinity1400Not specifiedRat[22]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key experiments utilizing this compound.

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a standard method for measuring this compound-induced platelet aggregation in platelet-rich plasma (PRP).[2]

Materials:

  • Freshly drawn human whole blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol)

  • Phosphate-buffered saline (PBS) or Tyrode's buffer

  • Light Transmission Aggregometer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.[23]

  • Preparation of this compound Working Solutions:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final desired concentrations (e.g., 0.1 to 10 µM).

  • Instrument Setup:

    • Set up the aggregometer according to the manufacturer's instructions.

    • Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.[2]

  • Aggregation Measurement:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C with stirring for at least 2 minutes.

    • Add a small volume (e.g., 50 µL) of the this compound working solution to the PRP to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The aggregation is quantified as the maximum percentage change in light transmission from the baseline.

    • Construct a concentration-response curve and calculate the EC50 value.

Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction

This protocol details the use of an isolated organ bath to measure the contractile response of vascular smooth muscle to this compound.[8]

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol or DMSO)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Isolated tissue organ bath system with isometric force transducers

  • Data acquisition system

  • Dissection tools and suture material

  • Animal model (e.g., rat thoracic aorta)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.

    • Gently clean the artery of adhering connective and adipose tissue.

    • Cut the artery into rings of 2-4 mm in length.

  • Mounting the Tissue:

    • Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check:

    • Induce a contraction with a high concentration of potassium chloride (KCl) (e.g., 60 mM) to assess the viability of the tissue.

    • Wash the tissue and allow it to return to the baseline tension.

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).

    • Allow the contractile response to reach a plateau at each concentration before adding the next.

    • Record the contractile force continuously.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.

    • Plot the logarithm of the this compound concentration against the response to generate a concentration-response curve.

    • Calculate the EC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams were generated using the DOT language.

U46619_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Kinases cluster_cellular_response Cellular Response U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gαq TP_Receptor->Gq G13 Gα13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G13->RhoA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Rho_Kinase Rho Kinase RhoA->Rho_Kinase activates Ca2 ↑ [Ca2+]i IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca2->Contraction Aggregation Platelet Aggregation PKC->Aggregation Rho_Kinase->Contraction Rho_Kinase->Aggregation

Caption: this compound signaling cascade via the TP receptor.

Platelet_Aggregation_Workflow cluster_sample_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis start Draw Whole Blood (Sodium Citrate) centrifuge1 Centrifuge (Low Speed) to obtain PRP start->centrifuge1 centrifuge2 Centrifuge (High Speed) to obtain PPP centrifuge1->centrifuge2 prp Platelet-Rich Plasma (PRP) centrifuge1->prp ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp setup Setup Aggregometer: 0% with PRP, 100% with PPP prp->setup ppp->setup equilibrate Equilibrate PRP at 37°C setup->equilibrate add_agonist Add this compound equilibrate->add_agonist record Record Light Transmission add_agonist->record analyze Calculate % Aggregation record->analyze curve Generate Concentration- Response Curve analyze->curve ec50 Determine EC50 curve->ec50

Caption: Experimental workflow for platelet aggregation assay.

Applications in Research and Drug Development

This compound is a cornerstone tool in several areas of biomedical research:

  • Cardiovascular Physiology and Pharmacology: It is widely used to study the mechanisms of vasoconstriction in various vascular beds, including coronary, pulmonary, and renal arteries.[12][13][20] This is critical for understanding diseases like hypertension and vasospasm.

  • Hemostasis and Thrombosis: this compound is instrumental in investigating the intricate process of platelet activation and aggregation, providing insights into the pathophysiology of thrombosis and the development of antiplatelet therapies.[4][24]

  • Drug Discovery and Screening: It serves as a standard agonist in high-throughput screening assays to identify and characterize novel antagonists of the TP receptor, which are potential therapeutic agents for cardiovascular and thrombotic disorders.[4]

  • Signal Transduction Research: The stable and potent nature of this compound allows for detailed investigation of the complex intracellular signaling pathways initiated by TP receptor activation.[9][14]

Conclusion

This compound remains an essential and powerful pharmacological tool for researchers in both academic and industrial settings. Its stability and selective agonism of the thromboxane A2 receptor provide a reliable means to explore the multifaceted roles of this critical signaling pathway in health and disease. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cardiovascular biology and developing novel therapeutic interventions.

References

Chemical properties and structure of U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a synthetic, stable analog of the highly labile prostaglandin endoperoxide H2 (PGH2) and a potent thromboxane A2 (TP) receptor agonist. First synthesized in 1975, it has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the thromboxane A2 signaling pathway. Unlike the endogenous thromboxane A2, which has a very short half-life in aqueous solutions, this compound's stability allows for its use in a wide range of in vitro and in vivo experimental settings. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Chemical Properties and Structure

This compound, with the IUPAC name (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a well-characterized molecule. Its chemical and physical properties are summarized in the table below.[1][2]

PropertyValue
IUPAC Name (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid
Synonyms 9,11-dideoxy-9α,11α-methanoepoxy PGF2α, 9,11-Methanoepoxy PGH2
CAS Number 56985-40-1
Molecular Formula C21H34O4
Molecular Weight 350.49 g/mol [2]
Appearance Pale yellow oil or liquid
Purity ≥98% (typically determined by HPLC)
Solubility Soluble in ethanol, DMSO, and dimethylformamide (approximately 100 mg/mL), and sparingly soluble in aqueous buffers like PBS (pH 7.2) at approximately 1 mg/mL.[3]
Storage and Stability Supplied as a solution in methyl acetate and should be stored at -20°C. It is stable for at least two years under these conditions. Aqueous solutions are not recommended for storage for more than one day.[3][4]

Biological Activity and Signaling Pathways

This compound is a potent and selective agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[5] Its binding to the TP receptor initiates a cascade of intracellular signaling events that are crucial in various physiological processes, including hemostasis and vasoconstriction.

The primary signaling pathways activated by this compound involve the coupling of the TP receptor to Gq and G13 proteins.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in platelet activation and smooth muscle contraction. DAG, in turn, activates protein kinase C (PKC).

  • G13/RhoA Pathway: The TP receptor also couples to G13, which activates the small GTPase RhoA. RhoA then activates Rho-associated kinase (ROCK), which plays a significant role in platelet shape change and the sensitization of the contractile apparatus to Ca2+ in smooth muscle cells.

Furthermore, studies have indicated that this compound can also stimulate the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK, contributing to its diverse cellular effects.[5]

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK Rho-associated Kinase (ROCK) RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation (Shape Change, Aggregation) Ca_release->Platelet_Activation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction ROCK->Platelet_Activation ROCK->Vasoconstriction

Caption: this compound Signaling Pathway.

Quantitative Data

The biological effects of this compound have been quantified in numerous studies. The following table summarizes key EC50 values for its activity in human platelets.

ParameterEC50 (µM)Reference
Platelet Aggregation0.58 - 1.31[5]
Platelet Shape Change0.013 - 0.035[5]
Serotonin Release0.536[6]
Fibrinogen Receptor Binding0.53[6]
Myosin Light Chain Phosphorylation0.057[6]

Experimental Protocols

Synthesis and Purification

Purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). A general protocol is as follows:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is often employed.

  • Detection: UV detection at a wavelength of 210 nm is suitable for monitoring the elution of the compound.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is removed under vacuum to yield the purified product.

Analytical Characterization

The identity and purity of this compound can be confirmed using a variety of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): As a quality control measure, HPLC is used to determine the purity of this compound, which is typically reported to be ≥98%.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to identify the characteristic functional groups present in the molecule, such as hydroxyl and carbonyl groups.[7]

In Vitro Platelet Aggregation Assay

This protocol describes a typical light transmission aggregometry (LTA) experiment to measure this compound-induced platelet aggregation in platelet-rich plasma (PRP).[4]

Materials:

  • Freshly drawn human blood

  • 3.2% Sodium citrate (anticoagulant)

  • Light Transmission Aggregometer

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

    • Carefully collect the PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP if necessary.

    • Pipette a known volume of PRP into an aggregometer cuvette with a stir bar.

    • Place the cuvette in the aggregometer and allow it to equilibrate at 37°C for a few minutes.

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.

    • Add a small volume of a this compound working solution to the PRP to achieve the desired final concentration.

    • Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection 1. Collect Whole Blood (with Sodium Citrate) Centrifuge_PRP 2. Centrifuge (Low Speed) to obtain PRP Blood_Collection->Centrifuge_PRP Collect_PRP 3. Collect PRP Centrifuge_PRP->Collect_PRP Centrifuge_PPP 4. Centrifuge (High Speed) to obtain PPP Centrifuge_PRP->Centrifuge_PPP Equilibrate_PRP 6. Equilibrate PRP in Aggregometer (37°C) Collect_PRP->Equilibrate_PRP Collect_PPP 5. Collect PPP Centrifuge_PPP->Collect_PPP Set_Baseline 7. Set Baseline (0% with PRP, 100% with PPP) Collect_PPP->Set_Baseline Equilibrate_PRP->Set_Baseline Add_U46619 8. Add this compound Set_Baseline->Add_U46619 Record_Aggregation 9. Record Light Transmission Add_U46619->Record_Aggregation

Caption: Platelet Aggregation Assay Workflow.

Conclusion

This compound remains a cornerstone in the study of thromboxane A2 signaling. Its stability and potent, selective agonism at the TP receptor provide researchers with a reliable tool to explore the intricate mechanisms of platelet activation, vasoconstriction, and other physiological and pathological processes. This guide has summarized the essential chemical, physical, and biological properties of this compound, offering a valuable resource for professionals in drug discovery and biomedical research.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to U-46619 Thromboxane A2 (TP) Receptor Agonism

Abstract

This compound is a stable, synthetic analog of the prostaglandin endoperoxide PGH2, which functions as a potent and selective thromboxane A2 (TP) receptor agonist.[1][2] Due to the extreme instability of the endogenous ligand, thromboxane A2 (TXA2), this compound serves as an invaluable tool for in vitro and ex vivo research into TXA2-mediated physiological and pathological processes.[3] It reliably mimics the biological effects of TXA2, including the induction of platelet aggregation and smooth muscle contraction.[1][4][5] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, downstream signaling pathways, quantitative pharmacological data, and detailed experimental protocols for its use in research.

Core Mechanism: Thromboxane A2 (TP) Receptor Agonism

The thromboxane A2 receptor, also known as the prostanoid TP receptor, is a G-protein-coupled receptor (GPCR) that is the primary target of this compound.[6][7] The TP receptor exists as two main isoforms, TPα and TPβ, which result from alternative splicing of the same gene.[3][8] These receptors are widely expressed in tissues such as platelets, vascular smooth muscle cells, endothelial cells, and lungs.[8][9]

Upon binding of an agonist like this compound, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily those of the Gq and G12/13 families.[3][10] This initiates a cascade of intracellular signaling events that culminate in the characteristic physiological responses associated with TXA2.

Downstream Signaling Pathways

The activation of TP receptors by this compound triggers two principal signaling cascades:

  • Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC).[3][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic/sarcoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), which directly activates various cellular processes.[3] DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[11]

  • G12/G13 Pathway: The Gα12/13 subunits activate the Rho guanine nucleotide exchange factor (RhoGEF), which in turn activates the small GTPase, RhoA.[12] Activated RhoA stimulates Rho-associated kinase (ROCK).[13][14] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to a net increase in myosin light chain phosphorylation and sensitizing the contractile machinery to Ca2+.[15] This pathway is crucial for smooth muscle contraction.

U46619_Signaling_Pathway cluster_Gq Gq Pathway cluster_G13 G13 Pathway U46619 This compound TP_Receptor TP Receptor (TPα / TPβ) U46619->TP_Receptor Binds & Activates Gq Gq Protein TP_Receptor->Gq G13 G13 Protein TP_Receptor->G13 PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release->PKC Co-activates Physiological_Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_Release->Physiological_Response PKC->Physiological_Response RhoA RhoA Activation G13->RhoA Activates ROCK Rho-Kinase (ROCK) Activation RhoA->ROCK Activates MLCP_Inhibition MLCP Inhibition ROCK->MLCP_Inhibition Inhibits Ca_Sensitization Ca²⁺ Sensitization MLCP_Inhibition->Ca_Sensitization Ca_Sensitization->Physiological_Response

This compound initiates signaling via Gq and G13 pathways.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized in various systems. The data highlights the compound's high affinity for the TP receptor and its potent induction of physiological responses.

Table 1: this compound Receptor Binding Affinity in Human Platelets
ParameterValueCell/Tissue TypeReference
Kd 108 nMUnactivated, intact human platelets[16]
Bmax 360 fmol/10⁸ plateletsUnactivated, intact human platelets[16]
Kd (High-affinity) 0.041 ± 0.009 µM (41 nM)Human platelets[17]
Bmax (High-affinity) 1,166 ± 310 sites/platelet Human platelets[17]
Kd (Low-affinity) 1.46 ± 0.47 µMHuman platelets[17]
Table 2: this compound Half-maximal Effective Concentration (EC₅₀) for Various Responses
ResponseEC₅₀ ValueSpecies / TissueReference
General Agonist Activity 35 nMIn vitro preparations[9]
Platelet Shape Change 0.013 µMHuman Platelets[12]
Platelet Shape Change 0.035 ± 0.005 µMHuman Platelets[15][17][18]
Myosin Light Chain Phosphorylation 0.057 ± 0.021 µMHuman Platelets[15][17][18]
Fibrinogen Receptor Exposure 0.53 ± 0.21 µMHuman Platelets[15][17]
Serotonin Release 0.54 ± 0.13 µMHuman Platelets[15][17]
Platelet Aggregation 0.58 µMHuman Platelets[12]
Platelet Aggregation 1.31 ± 0.34 µMHuman Platelets[15][17][18][19]
Vasoconstriction 16 nMHuman Subcutaneous Resistance Arteries[3][20]
Vasoconstriction (Endothelium-denuded) 0.478 nMRat Thoracic Aortic Rings[19]
Vasoconstriction (Endothelium-intact) 6.54 nMRat Thoracic Aortic Rings[19]
Bronchoconstriction (Small Airways) 6.9 nMRat Lung Slices[21]
Bronchoconstriction (Large Airways) 66 nMRat Lung Slices[21]

Key Experimental Protocols

This compound is widely used in several key assays to study platelet function and vascular biology. Detailed protocols for three common applications are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro assay measures the ability of this compound to induce the aggregation of platelets, which is quantified by an increase in light transmission through a platelet suspension.[3]

Platelet_Aggregation_Workflow Start Start BloodCollection 1. Blood Collection (3.2% Sodium Citrate) Start->BloodCollection PRP_Prep 2. PRP Preparation (Centrifuge at 200 x g, 15 min) BloodCollection->PRP_Prep Platelet_Adjust 3. Platelet Count Adjustment (to 2.5 x 10⁸/mL with PPP) PRP_Prep->Platelet_Adjust Incubate 4. Incubation (450 µL PRP at 37°C, 5 min) Platelet_Adjust->Incubate Add_Agonist 5. Add this compound (50 µL of desired concentration) Incubate->Add_Agonist Record 6. Record Light Transmission (5-10 minutes) Add_Agonist->Record Analyze 7. Data Analysis (Calculate % Aggregation & EC₅₀) Record->Analyze End End Analyze->End

Workflow for a this compound-induced platelet aggregation assay.

Methodology:

  • Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to citrate ratio).[3][22]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[3][22] Carefully collect the upper, straw-colored PRP layer.

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells. The resulting supernatant is PPP, used for baseline calibration.[3][22]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[3]

  • Assay Procedure:

    • Pipette 450 µL of adjusted PRP into a glass aggregometer cuvette containing a small magnetic stir bar.[3]

    • Incubate the cuvette at 37°C for at least 5 minutes in the heating block of a lumi-aggregometer.[3][22]

    • Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with a PPP sample.[22]

    • Add 50 µL of this compound solution to achieve the desired final concentration (a concentration-response curve is typically generated, e.g., from 10 nM to 10 µM).[3]

  • Data Recording and Analysis: Record the change in light transmission for 5-10 minutes. The increase in light passing through the sample corresponds to platelet aggregation.[3] From the resulting concentration-response curve, determine the maximum percentage of aggregation and calculate the EC50 value.[3]

Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile effect of this compound on isolated blood vessel segments, providing direct insight into its role in regulating vascular tone.[3][7]

Vasoconstriction_Workflow Start Start Dissection 1. Tissue Preparation (Isolate artery, cut into rings) Start->Dissection Mounting 2. Mount Rings in Organ Bath (Between hooks/wires) Dissection->Mounting Equilibration 3. Equilibration (60-90 min under resting tension) Mounting->Equilibration Viability_Test 4. Viability Check (Contract with high-K⁺ solution, e.g., 60 mM KCl) Equilibration->Viability_Test Washout 5. Washout & Return to Baseline Viability_Test->Washout Add_Agonist 6. Cumulative Addition of this compound (e.g., 1 nM to 10 µM) Washout->Add_Agonist Record 7. Record Isometric Tension Add_Agonist->Record Analyze 8. Data Analysis (Normalize to KCl response, calculate EC₅₀ & Emax) Record->Analyze End End Analyze->End

Workflow for a this compound-induced vasoconstriction assay.

Methodology:

  • Tissue Preparation: Isolate an artery (e.g., thoracic aorta, mesenteric artery) from a euthanized animal and place it in ice-cold Krebs-Henseleit solution.[7] Carefully clean away adhering connective tissue and cut the vessel into rings 2-4 mm in length.[7]

  • Mounting: Suspend each arterial ring between two stainless steel hooks or wires within an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas (95% O₂ / 5% CO₂). One hook is stationary, while the other is connected to an isometric force transducer.[7]

  • Equilibration: Allow the vessel rings to equilibrate for 60-90 minutes under a standardized resting tension (e.g., 1-2 grams for rat aorta), washing with fresh Krebs-Henseleit solution every 15-20 minutes.[3][7]

  • Viability Test: Assess tissue health by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl). A strong, sustained contraction indicates viability. Wash the tissue to allow it to return to baseline tension.[3][7]

  • Concentration-Response Curve: Once the baseline is stable, add this compound to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM).[3] Allow the contractile response to stabilize at each concentration before adding the next.[3]

  • Data Recording and Analysis: Continuously record the isometric tension.[3] Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC50 and maximum effect (Emax).[3]

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation, typically using calcium-sensitive fluorescent dyes.[3]

Methodology:

  • Cell Culture: Plate adherent cells (e.g., vascular smooth muscle cells, HEK293 cells expressing TP receptors) in a multi-well plate (e.g., 96-well) and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.[3] Remove the culture medium, wash the cells once, and add the dye-loading buffer.[3]

  • Incubation: Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells and de-esterify.[3]

  • Wash: Gently wash the cells two to three times with the salt solution to remove any extracellular dye.[3]

  • Assay Procedure:

    • Place the plate into a fluorescence plate reader equipped with an automated injection system.[3]

    • Measure the baseline fluorescence for a short period.[3]

    • Inject this compound at various concentrations into the wells.[3]

    • Immediately begin recording the change in fluorescence intensity over time.[3]

  • Data Analysis: The increase in fluorescence corresponds to a rise in [Ca²⁺]i. Analyze the peak fluorescence change or the area under the curve to quantify the response and generate concentration-response curves.

Conclusion

This compound is a cornerstone pharmacological tool for investigating the complex roles of the thromboxane A2 pathway in health and disease. Its stability and selective agonism at TP receptors allow for reproducible and well-controlled experiments that are not possible with its endogenous counterpart, TXA2. The data and protocols presented in this guide offer a robust framework for researchers to design and execute experiments aimed at elucidating the mechanisms of TP receptor signaling and developing novel therapeutic agents targeting this critical pathway.

References

The Physiological Effects of U-46619 on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH₂, is a potent and selective thromboxane A₂ (TXA₂) receptor agonist.[1] It is extensively utilized in pharmacological research to mimic the physiological and pathophysiological effects of TXA₂, a potent vasoconstrictor and platelet aggregator.[2] This technical guide provides an in-depth overview of the physiological effects of this compound on various types of smooth muscle, including vascular, airway, and gastrointestinal tissues. It details the underlying signaling mechanisms, presents quantitative data on its potency, and outlines common experimental protocols for studying its effects.

Mechanism of Action: Thromboxane A₂ Receptor Activation and Downstream Signaling

This compound exerts its effects by binding to and activating the thromboxane A₂ (TP) receptor, a G-protein coupled receptor (GPCR).[1] This activation initiates a cascade of intracellular signaling events that ultimately lead to smooth muscle contraction. The primary signaling pathways involved are the Gq/Phospholipase C (PLC) pathway and the RhoA/Rho-kinase (ROCK) pathway.

Gq/Phospholipase C (PLC) Pathway and Calcium Mobilization

Upon activation by this compound, the TP receptor couples to the Gq family of G-proteins.[3] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][5]

  • IP₃-mediated Calcium Release: IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca²⁺) into the cytosol.[4][5] This initial, transient increase in intracellular Ca²⁺ is a critical step in initiating smooth muscle contraction.[4]

  • Calcium Influx: In addition to intracellular release, this compound also stimulates the influx of extracellular Ca²⁺ through various channels, including L-type voltage-gated Ca²⁺ channels (Cav1.2) and store-operated Ca²⁺ (SOC) channels.[6][7] This sustained Ca²⁺ influx contributes to the maintenance of the contractile response.

  • DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[7] Activated PKC can phosphorylate various downstream targets, contributing to both the contractile response and other cellular effects.[6][7]

RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization

A crucial aspect of this compound-induced smooth muscle contraction is the phenomenon of Ca²⁺ sensitization, which is primarily mediated by the RhoA/ROCK pathway.[8][9] This pathway allows for force to be maintained or even increased at a given level of intracellular Ca²⁺.

  • RhoA Activation: this compound binding to the TP receptor activates the small GTPase RhoA.[8][10]

  • ROCK-mediated Inhibition of Myosin Light Chain Phosphatase (MLCP): Activated RhoA, in turn, activates Rho-kinase (ROCK).[8][11] ROCK phosphorylates the myosin phosphatase targeting subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP), leading to the inhibition of MLCP activity.[8][11]

  • Increased Myosin Light Chain (MLC) Phosphorylation: MLCP is responsible for dephosphorylating the 20 kDa regulatory light chain of myosin (MLC₂₀). By inhibiting MLCP, ROCK activity leads to a net increase in the phosphorylation of MLC₂₀.[11] Phosphorylated MLC₂₀ allows for the interaction of myosin with actin, resulting in smooth muscle contraction. This inhibition of MLCP is a key mechanism of Ca²⁺ sensitization.[9]

The following diagram illustrates the primary signaling pathways activated by this compound in smooth muscle cells.

U46619_Signaling U46619 This compound TP_Receptor TP Receptor (Gq-coupled) U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates RhoA RhoA TP_Receptor->RhoA activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release Ca_i ↑ [Ca²⁺]i Ca_release->Ca_i Ca_influx Ca²⁺ Influx (L-type, SOCs) Ca_influx->Ca_i Ca_i->PKC activates MLC Myosin Light Chain (MLC) Ca_i->MLC activates MLCK leading to ROCK Rho-kinase (ROCK) RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC Phosphorylated MLC MLCP->pMLC dephosphorylates MLC->pMLC phosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction

Caption: this compound signaling in smooth muscle.

Quantitative Data: Potency of this compound in Various Smooth Muscle Tissues

The potency of this compound, typically expressed as the half-maximal effective concentration (EC₅₀), varies depending on the species and the specific smooth muscle tissue being studied. The following tables summarize the EC₅₀ values reported in the literature for vascular, airway, and other smooth muscle preparations.

Table 1: Potency of this compound in Vascular Smooth Muscle
Tissue TypeSpeciesPreparationEC₅₀ (nM)Reference(s)
AortaRatAortic Rings28 ± 2[4]
AortaRatCultured Smooth Muscle Cells (Ca²⁺ increase)49 ± 14[4]
AortaRatCultured Smooth Muscle Cells (IP₃ accumulation)32 ± 4[4]
Caudal ArteryRatDe-endothelialized Strips~50[8]
Saphenous VeinHumanCultured Smooth Muscle Cells (⁴⁵Ca²⁺ efflux)398 ± 26[2]
Penile Resistance ArteriesHuman-6.2 ± 2.2[1]
Corpus CavernosumHuman-8.3 ± 2.8[1]
Small Mesenteric ArteriesRat-~10[1]
Table 2: Potency of this compound in Airway Smooth Muscle
Tissue TypeSpeciesPreparationEC₅₀ (nM)Reference(s)
Bronchial Smooth MuscleHumanIsolated Bronchial Rings12[12]
Small Airways (<250 µm)RatPrecision-Cut Lung Slices6.9[13]
Large Airways (>420 µm)RatPrecision-Cut Lung Slices66[13]
Table 3: Potency of this compound in Other Preparations
Tissue TypeSpeciesEffectEC₅₀ (µM)Reference(s)
PlateletsHumanShape Change0.035[14][15]
PlateletsHumanMLCP0.057[14][15]
PlateletsHumanSerotonin Release0.536[14][15]
PlateletsHumanAggregation1.31[14][15]
PlateletsHumanFibrinogen Receptor Binding0.53[14]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to investigate the physiological effects of this compound on smooth muscle.

Isometric Tension Measurement in Isolated Arterial Rings

This protocol is a standard method for assessing the contractile response of vascular smooth muscle to this compound.[1][6]

Materials:

  • Isolated arterial segments (e.g., rat aorta, mouse coronary artery)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • This compound stock solution

  • Potassium chloride (KCl) stock solution

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

    • Clean the artery of surrounding connective and adipose tissue.

    • Cut the artery into rings of 2-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a fine wire or wooden stick.

  • Mounting the Tissue:

    • Suspend each arterial ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.

    • One hook is fixed to a stationary support, and the other is connected to an isometric force transducer.[1]

  • Equilibration:

    • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.[1]

    • Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams for rat aorta).[1]

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[1]

  • Viability Check:

    • To assess the viability of the tissue, induce a contraction with a high concentration of potassium chloride (KCl), typically 60-80 mM. A robust and sustained contraction indicates healthy tissue.[1]

    • Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.[1]

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 1 µM).[1]

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Data Analysis:

    • Record the contractile force continuously using the data acquisition system.

    • Express the contractile response as a percentage of the maximal contraction induced by KCl.[1]

    • Plot the logarithm of the this compound concentration against the contractile response to generate a concentration-response curve.

    • Calculate the EC₅₀ value and the maximal response (Emax) using non-linear regression analysis.

The following diagram outlines the experimental workflow for isometric tension measurement.

Tension_Workflow Start Start Dissect Dissect Artery Start->Dissect Prepare_Rings Prepare Arterial Rings Dissect->Prepare_Rings Mount Mount in Organ Bath Prepare_Rings->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Viability Check Viability (KCl) Equilibrate->Viability Wash Wash to Baseline Viability->Wash CRC Cumulative Concentration- Response Curve (this compound) Wash->CRC Analyze Data Analysis (EC50, Emax) CRC->Analyze End End Analyze->End

Caption: Isometric tension measurement workflow.

Measurement of Intracellular Calcium ([Ca²⁺]i) in Smooth Muscle Cells

This protocol allows for the direct measurement of changes in intracellular calcium concentration in response to this compound using fluorescent Ca²⁺ indicators.[6][7]

Materials:

  • Isolated vascular smooth muscle cells (VSMCs) or cultured VSMCs

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Confocal laser scanning microscope or fluorescence imaging system

  • This compound stock solution

Procedure:

  • Cell Preparation and Dye Loading:

    • Isolate primary VSMCs or use a cultured VSMC line.

    • Incubate the cells with the Ca²⁺ indicator dye (e.g., 5 µM Fura-2 AM) and a similar concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C. This allows the dye to enter the cells.

    • Wash the cells with fresh HBSS to remove any extracellular dye.

  • Fluorescence Measurement:

    • Mount the coverslip with the dye-loaded cells onto the stage of the microscope.

    • Excite the cells at the appropriate wavelengths for the chosen dye (e.g., 340 nm and 380 nm for Fura-2).

    • Record the baseline fluorescence emission (e.g., at 510 nm for Fura-2).

  • Stimulation with this compound:

    • Add this compound at the desired concentration to the cell perfusion chamber.

    • Continuously record the changes in fluorescence intensity over time.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.

    • Calibrate the fluorescence signal to obtain absolute [Ca²⁺]i values using ionophores like ionomycin in the presence of known high and low Ca²⁺ concentrations.

    • Plot the change in [Ca²⁺]i or the fluorescence ratio over time to visualize the Ca²⁺ transient induced by this compound.

Conclusion

This compound is an invaluable pharmacological tool for investigating the complex mechanisms of smooth muscle contraction. Its potent and selective activation of the thromboxane A₂ receptor triggers a dual signaling cascade involving both Ca²⁺ mobilization and Ca²⁺ sensitization. This comprehensive guide, by presenting the core signaling pathways, quantitative potency data, and detailed experimental protocols, serves as a foundational resource for researchers in physiology, pharmacology, and drug development aiming to further elucidate the role of the thromboxane pathway in health and disease.

References

In Vitro Effects of U-46619 on Human Platelets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, first synthesized in 1975.[1] It functions as a potent and selective thromboxane A2 (TXA2) receptor agonist, mimicking the actions of the highly unstable endogenous TXA2.[1][2] In vitro, this compound is an invaluable tool for studying the intricacies of platelet activation, signaling, and aggregation. Its stability and specific action on the thromboxane prostanoid (TP) receptor make it a consistent and reliable agent for investigating platelet function and for the screening of potential anti-platelet therapies.[2][3] This technical guide provides an in-depth overview of the in vitro effects of this compound on human platelets, detailing its mechanism of action, downstream signaling pathways, and standardized experimental protocols.

Mechanism of Action

This compound exerts its effects by binding to and activating the TP receptor on the surface of human platelets.[1][4] The TP receptor is a G protein-coupled receptor (GPCR) that, upon agonist binding, initiates a cascade of intracellular signaling events.[4] These events lead to a series of physiological responses in the platelet, including shape change, granule secretion, and ultimately, aggregation.[2][5]

The activation of platelets by this compound is a critical process in the formation of stable blood clots in response to injury.[2] However, dysregulated platelet aggregation, potentially influenced by agents like this compound, can contribute to the development of thrombotic diseases such as deep vein thrombosis, pulmonary embolism, and thrombotic stroke.[2]

Quantitative Effects of this compound on Human Platelets

The following tables summarize the key quantitative parameters of this compound's effects on human platelets as reported in the literature. These values can serve as a reference for experimental design and data interpretation.

Table 1: EC50 Values of this compound in Human Platelets

Platelet ResponseEC50 (µM)Reference(s)
Platelet Shape Change0.035 ± 0.005[5]
Myosin Light-Chain Phosphorylation0.057 ± 0.021[5]
Serotonin Release0.54 ± 0.13[5]
Fibrinogen Receptor Exposure0.53 ± 0.21[5]
Platelet Aggregation1.31 ± 0.34[5]
Calcium Release (Control)0.275 ± 0.051[6]
Calcium Release (Desensitized)0.475 ± 0.071[6]
Platelet Aggregation (Control)0.372 ± 0.094[7]
Platelet Aggregation (Desensitized)0.826 ± 0.143[7]

Table 2: Binding Affinity of this compound to Human Platelet Receptors

Binding ParameterValueReference(s)
High-Affinity Kd0.041 ± 0.009 µM[5]
High-Affinity Bmax19.4 ± 5.3 fmol/10^7 platelets[5]
High-Affinity Sites per Platelet1,166 ± 310[5]
Low-Affinity Kd1.46 ± 0.47 µM[5]
Single Class of Binding Site Kd108 nM[8]
Single Class of Binding Site Bmax360 fmol/10^8 platelets[8]

Signaling Pathways Activated by this compound

The binding of this compound to the TP receptor activates multiple downstream signaling pathways, primarily through the G proteins Gq and G12/13.[9][10]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC).[9][11][12] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptor on the dense tubular system (an internal calcium store), triggering the release of Ca2+ into the cytoplasm.[13][14] The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, plays a crucial role in granule secretion and platelet aggregation.[10]

  • G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK).[9][15] This pathway is primarily responsible for the initial shape change of the platelet, a process driven by the phosphorylation of myosin light chain and subsequent actin-myosin contraction.[9]

The following diagram illustrates the primary signaling cascades initiated by this compound in human platelets.

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G1213 G12/13 TP_Receptor->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ROCK ROCK RhoA->ROCK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates MLC_Phosphorylation Myosin Light Chain Phosphorylation ROCK->MLC_Phosphorylation Induces Granule_Secretion Granule Secretion Ca_Mobilization->Granule_Secretion PKC_Activation->Granule_Secretion Shape_Change Platelet Shape Change MLC_Phosphorylation->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation Facilitates Granule_Secretion->Aggregation Leads to Platelet_Aggregation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Blood_Collection 1. Venous Blood Collection (3.2% Sodium Citrate) PRP_Prep 2. Centrifugation (200 x g, 15 min) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep Platelet_Count 3. Platelet Count Adjustment (e.g., 2.5 x 10⁸ platelets/mL) PRP_Prep->Platelet_Count Incubation 4. Incubate PRP at 37°C (5 min) Platelet_Count->Incubation U46619_Addition 5. Add this compound (various concentrations) Incubation->U46619_Addition Recording 6. Record Light Transmission (5-10 min) U46619_Addition->Recording Max_Aggregation 7. Determine Max % Aggregation Recording->Max_Aggregation EC50_Calc 8. Calculate EC50 from Concentration-Response Curve Max_Aggregation->EC50_Calc

References

U-46619 Signaling in Vascular Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the signaling pathways activated by U-46619, a stable thromboxane A2 (TXA2) mimetic, in vascular smooth muscle cells (VSMCs). This compound is a potent vasoconstrictor widely used to investigate the physiological and pathophysiological roles of the thromboxane A2 receptor (TP receptor).[1][2] Its stability in aqueous solutions makes it an invaluable tool for in vitro and ex vivo studies, unlike the highly unstable endogenous ligand TXA2.[3] This guide details the core molecular mechanisms, presents quantitative data on its effects, outlines key experimental protocols, and provides visual diagrams of the signaling cascades.

Core Signaling Pathways

This compound exerts its effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR).[1][3] This activation initiates two primary, interconnected signaling cascades that culminate in smooth muscle contraction: the calcium-dependent pathway and the calcium sensitization pathway .

Gq/Phospholipase C (PLC) Pathway and Calcium Mobilization

Upon binding this compound, the TP receptor primarily couples to Gq proteins.[3][4] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]

  • IP3-Mediated Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium ([Ca2+]i) into the cytoplasm.[4][5]

  • Calcium Influx: The increase in intracellular calcium is also mediated by the influx of extracellular calcium through various channels, including L-type voltage-gated Ca2+ channels (Cav1.2) and store-operated calcium channels (SOCCs).[5][6][7][8]

  • MLCK Activation: The elevated cytosolic calcium binds to calmodulin (CaM). The Ca2+-CaM complex then activates Myosin Light Chain Kinase (MLCK), which phosphorylates the 20 kDa regulatory myosin light chain (MLC20) at Serine-19.[9][10] This phosphorylation is the pivotal step that enables actin-myosin cross-bridge cycling and subsequent muscle contraction.[10]

RhoA/Rho-Kinase (ROCK) Pathway and Calcium Sensitization

Simultaneously, the TP receptor can couple to G13 proteins, which activate the small GTPase RhoA.[3] The RhoA/ROCK pathway is the primary mechanism of calcium sensitization, a process that increases the force of contraction at a given intracellular calcium concentration.[9][10][11]

  • RhoA Activation: Guanine nucleotide exchange factors (GEFs) facilitate the exchange of GDP for GTP on RhoA, converting it to its active, GTP-bound state.[12] this compound has been shown to induce the activation of RhoA.[9][13]

  • ROCK-Mediated MLCP Inhibition: Activated RhoA binds to and activates Rho-kinase (ROCK).[11] ROCK, in turn, phosphorylates the myosin-targeting subunit (MYPT1) of Myosin Light Chain Phosphatase (MLCP) at Thr-855.[9][13] This phosphorylation inhibits MLCP activity.[10][11]

  • Sustained Contraction: By inhibiting MLCP, the phosphatase that dephosphorylates MLC20, the RhoA/ROCK pathway ensures that MLC20 remains in a phosphorylated state for a longer duration, leading to sustained vascular contraction.[11]

Role of Protein Kinase C (PKC)

The DAG produced from PLC activation, along with increased intracellular Ca2+, activates Protein Kinase C (PKC).[4][5] The role of PKC in this compound-induced contraction can be multifaceted.

  • Direct Contraction: Studies show that PKC activators can induce vasoconstriction, and pan-PKC inhibitors like chelerythrine or Gӧ6983, as well as the selective PKCδ inhibitor rottlerin, can inhibit this compound-induced contraction.[5][6][7]

  • CPI-17 Phosphorylation: In some smooth muscle types, PKC can phosphorylate the 17 kDa C-kinase potentiated phosphatase inhibitor (CPI-17) at Thr-38.[14] Phosphorylated CPI-17 is a potent inhibitor of MLCP.[10][14] However, some studies in specific vascular beds like the rat caudal artery found that this compound does not increase CPI-17 phosphorylation, suggesting this pathway is tissue-dependent.[9][13]

U46619_Signaling_Pathway This compound Core Signaling Pathways in VSMC U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC PLC Gq->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release Ca_cytosol ↑ Cytosolic Ca²⁺ Ca_release->Ca_cytosol Ca_influx Ca²⁺ Influx (L-type, SOCCs) Ca_influx->Ca_cytosol CaM Calmodulin Ca_cytosol->CaM binds Ca_cytosol->PKC activates MLCK MLCK CaM->MLCK activates MLC MLC MLCK->MLC phosphorylates ROCK ROCK RhoA->ROCK activates MLCP MLCP ROCK->MLCP inhibits via MYPT1 phos. pMLC p-MLC MLCP->pMLC dephosphorylates MYPT1 p-MYPT1 (Thr855) MLC->pMLC Contraction Contraction pMLC->Contraction Isometric_Tension_Workflow cluster_prep Tissue Preparation cluster_exp Experiment Setup cluster_data Data Acquisition Dissect 1. Dissect Artery (e.g., Aorta, Mesenteric) Clean 2. Clean Adhering Tissue in ice-cold Krebs solution Dissect->Clean Cut 3. Cut into 2-4 mm Rings Clean->Cut Mount 4. Mount Rings in Organ Bath (Wire Myograph) Cut->Mount Equilibrate 5. Equilibrate (60-90 min) under resting tension (1-2g) in Krebs at 37°C, gassed with Carbogen Mount->Equilibrate Viability 6. Test Viability (e.g., high-K⁺ solution) Equilibrate->Viability CRC 7. Add this compound Cumulatively (e.g., 1 nM to 1 µM) Viability->CRC Record 8. Record Isometric Force CRC->Record Analyze 9. Analyze Data (Normalize to K⁺, calculate EC₅₀) Record->Analyze Western_Blot_Workflow Stimulate 1. Stimulate VSMC/Tissue with this compound Lyse 2. Lyse in Buffer with Protease & Phosphatase Inhibitors Stimulate->Lyse Quantify 3. Quantify Protein (e.g., BCA Assay) Lyse->Quantify SDS_PAGE 4. SDS-PAGE (or Phos-tag™ SDS-PAGE) Quantify->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Block 6. Block Membrane (e.g., 5% BSA in TBST) Transfer->Block Primary_Ab 7. Incubate with Primary Ab (e.g., anti-p-MYPT1) O/N at 4°C Block->Primary_Ab Wash1 8. Wash (3x TBST) Primary_Ab->Wash1 Secondary_Ab 9. Incubate with HRP-conjugated Secondary Ab Wash1->Secondary_Ab Wash2 10. Wash (3x TBST) Secondary_Ab->Wash2 Detect 11. Add ECL Substrate & Image Wash2->Detect Analyze 12. Densitometry Analysis Detect->Analyze

References

In-Depth Technical Guide to the Discovery and Synthesis of U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of U-46619, a pivotal tool in eicosanoid research. It is intended for an audience with a strong background in pharmacology and medicinal chemistry.

Discovery and Core Characteristics

This compound, chemically known as (5Z)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid, is a stable synthetic analog of the highly unstable prostaglandin endoperoxide PGH2.[1] It was first synthesized in 1975 by G. L. Bundy of The Upjohn Company.[1] The development of this compound was a significant breakthrough, providing researchers with a stable and reliable tool to study the physiological and pathophysiological roles of thromboxane A2 (TXA2), for which it is a potent mimetic.[1][2] Unlike the endogenous TXA2, which has a very short half-life, this compound's stability in aqueous solutions makes it ideal for a wide range of in vitro and in vivo experimental settings.[3]

This compound is a potent vasoconstrictor and platelet aggregator, exerting its effects by selectively agonizing the thromboxane A2 (TP) receptor.[1][4] Its molecular weight is 350.49 g/mol .[1]

Synthesis of this compound

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by acting as a potent and selective agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][4] There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene.[3] Upon binding of this compound, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq and G12/13.[3]

Gq-Mediated Signaling Pathway

The coupling of the activated TP receptor to Gq initiates a well-characterized signaling cascade. The α-subunit of Gq (Gαq) activates phospholipase C-β (PLC-β).[1] PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[5] This cascade of events is central to many of the physiological responses to this compound, including platelet aggregation and smooth muscle contraction.[3]

Gq_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq_protein Gq Protein (αβγ) TP_Receptor->Gq_protein Activates G_alpha_q_GTP Gαq-GTP Gq_protein->G_alpha_q_GTP G_beta_gamma Gβγ Gq_protein->G_beta_gamma PLC_beta Phospholipase C-β (PLC-β) G_alpha_q_GTP->PLC_beta Activates IP3 Inositol 1,4,5-trisphosphate (IP3) PLC_beta->IP3 Hydrolyzes DAG Diacylglycerol (DAG) PLC_beta->DAG PIP2 PIP2 PIP2->PLC_beta ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Cellular_Response_Gq Cellular Responses (Platelet Aggregation, Vasoconstriction) PKC->Cellular_Response_Gq

This compound Gq-mediated signaling pathway.
G12/13-Mediated Signaling Pathway

In addition to Gq, the TP receptor also couples to the G12/13 family of G-proteins.[3] Activation of Gα12 or Gα13 leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), such as p115RhoGEF, LARG, and PDZ-RhoGEF.[2][6][7] These RhoGEFs, in turn, activate the small GTPase RhoA by promoting the exchange of GDP for GTP.[2][6][7] Activated RhoA then stimulates Rho-associated kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in the phosphorylation of myosin light chain. This sensitizes the contractile machinery to Ca2+ and contributes to smooth muscle contraction and cell shape change. The G12/13-RhoA pathway is a significant contributor to the vascular effects of this compound.[6]

G1213_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor G1213_protein G12/13 Protein (αβγ) TP_Receptor->G1213_protein Activates G_alpha_1213_GTP Gα12/13-GTP G1213_protein->G_alpha_1213_GTP RhoGEFs RhoGEFs (p115RhoGEF, LARG, PDZ-RhoGEF) G_alpha_1213_GTP->RhoGEFs Activates RhoA_GTP RhoA-GTP RhoGEFs->RhoA_GTP GDP/GTP Exchange RhoA_GDP RhoA-GDP RhoA_GDP->RhoGEFs ROCK Rho-associated kinase (ROCK) RhoA_GTP->ROCK Activates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase Inhibits MLC_P Phosphorylated MLC MLC_Phosphatase->MLC_P Dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Cellular_Response_G1213 Cellular Responses (Smooth Muscle Contraction, Cell Shape Change) MLC_P->Cellular_Response_G1213

This compound G12/13-mediated signaling pathway.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency (EC50) of this compound

Biological ResponseSystemEC50 Value (µM)Reference
Platelet Shape ChangeHuman Platelets0.035[8]
Myosin Light Chain PhosphorylationHuman Platelets0.057[8]
Serotonin ReleaseHuman Platelets0.536[8]
Fibrinogen Receptor BindingHuman Platelets0.53[8]
Platelet AggregationHuman Platelets1.31[8]
p38, ERK-1, and ERK-2 ActivationN/A0.035[9]

Table 2: Binding Affinity (Kd) of this compound

SystemRadioligandKd Value (nM)Bmax (fmol/10^8 platelets)Reference
Unactivated, Intact Human Platelets[3H]-U46619108360[7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is a standard method to assess the pro-aggregatory effects of this compound on platelets.

Objective: To determine the concentration-response relationship of this compound-induced platelet aggregation.

Materials:

  • Freshly drawn human venous blood

  • 3.2% or 3.8% sodium citrate (anticoagulant)

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • Light transmission aggregometer

  • Centrifuge

  • Pipettes and tips

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect venous blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant).

    • Carefully collect the PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which serves as a blank (100% aggregation).[10]

  • This compound Dilutions:

    • Prepare a series of dilutions of the this compound stock solution in PBS or another appropriate buffer to achieve the desired final concentrations in the assay.

  • Aggregation Measurement:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette in the aggregometer and allow it to equilibrate at 37°C for a few minutes with stirring.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation point with PPP.

    • Add a small volume (e.g., 50 µL) of the this compound dilution to the PRP to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).[10]

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of this compound.

    • Plot the concentration of this compound against the percentage of aggregation to generate a concentration-response curve.

    • Calculate the EC50 value from this curve.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection 1. Venous Blood Collection (Sodium Citrate) Centrifuge_PRP 2. Low-Speed Centrifugation (150-200 x g) Blood_Collection->Centrifuge_PRP PRP_Isolation 3. Isolate Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Isolation Centrifuge_PPP 4. High-Speed Centrifugation (1500-2000 x g) Centrifuge_PRP->Centrifuge_PPP Equilibrate_PRP 6. Equilibrate PRP in Aggregometer (37°C with stirring) PRP_Isolation->Equilibrate_PRP PPP_Isolation 5. Isolate Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Isolation Calibrate 7. Calibrate Aggregometer (0% = PRP, 100% = PPP) PPP_Isolation->Calibrate Equilibrate_PRP->Calibrate Add_U46619 8. Add this compound Dilutions Calibrate->Add_U46619 Record_Aggregation 9. Record Light Transmission Add_U46619->Record_Aggregation Plot_Curve 10. Plot Concentration-Response Curve Record_Aggregation->Plot_Curve Calculate_EC50 11. Calculate EC50 Plot_Curve->Calculate_EC50

Experimental workflow for a platelet aggregation assay.
Smooth Muscle Contraction Assay (Organ Bath)

This ex vivo assay is used to measure the contractile effect of this compound on isolated vascular or non-vascular smooth muscle tissues.

Objective: To quantify the contractile potency of this compound on a specific smooth muscle preparation.

Materials:

  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips)

  • Krebs-Henseleit or similar physiological salt solution

  • Carbogen gas (95% O2, 5% CO2)

  • This compound stock solution

  • Organ bath system with isometric force transducers

  • Data acquisition system

Protocol:

  • Tissue Preparation:

    • Isolate the desired smooth muscle tissue and place it in ice-cold physiological salt solution.

    • Prepare tissue segments (e.g., rings or strips) of appropriate size.

  • Mounting and Equilibration:

    • Mount the tissue segments in the organ bath chambers filled with physiological salt solution, maintained at 37°C and bubbled with carbogen.

    • Connect the tissues to the force transducers and apply a baseline tension.

    • Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes), with periodic washing.

  • Viability Test:

    • Contract the tissues with a high concentration of potassium chloride (KCl) to ensure viability.

    • Wash the tissues and allow them to return to baseline tension.

  • Concentration-Response Curve:

    • Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.

    • Allow the contractile response to reach a stable plateau at each concentration before adding the next.

    • Record the isometric tension continuously.

  • Data Analysis:

    • Express the contractile response as a percentage of the maximal KCl-induced contraction.

    • Plot the concentration of this compound against the contractile response.

    • Calculate the EC50 value from the resulting curve.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration ([Ca2+]i) in cultured cells expressing the TP receptor.

Objective: To determine the potency of this compound in stimulating intracellular calcium release.

Materials:

  • Cultured cells expressing the TP receptor (e.g., HEK293 cells)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound stock solution

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Fluorescence plate reader or microscope with an automated injection system

Protocol:

  • Cell Culture and Dye Loading:

    • Culture the cells to an appropriate confluency in multi-well plates.

    • Load the cells with the fluorescent calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Wash the cells to remove excess extracellular dye.

  • Calcium Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading.

    • Inject various concentrations of this compound into the wells.

    • Immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the rise in [Ca2+]i.

    • Determine the peak fluorescence response for each concentration.

    • Plot the concentration of this compound against the peak response to generate a concentration-response curve.

    • Calculate the EC50 value.

Conclusion

This compound remains an indispensable pharmacological tool for investigating the diverse roles of the thromboxane A2 receptor in health and disease. Its stability and potent, selective agonist activity have enabled detailed characterization of TP receptor-mediated signaling pathways and their physiological consequences. This guide provides a foundational understanding of the discovery, synthesis, and key experimental applications of this compound for researchers in the fields of pharmacology, drug discovery, and cardiovascular biology.

References

U-46619: A Technical Guide to its Role as a Prostaglandin PGH2 Mimetic and ThromboxAane A2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619 is a stable synthetic analog of the highly labile prostaglandin endoperoxide PGH2.[1][2] It functions as a potent and selective agonist of the thromboxane A2 (TXA2) receptor, also known as the prostanoid TP receptor.[1][3] This property allows this compound to mimic the wide array of biological effects mediated by TXA2, which is a critical downstream product of PGH2 metabolism.[4] Consequently, this compound is an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the PGH2/TXA2 signaling axis, particularly in the contexts of hemostasis, thrombosis, and cardiovascular disease. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visualizations of the pertinent signaling pathways.

Introduction: Mimicking an Unstable Mediator

Prostaglandin H2 (PGH2) is a pivotal intermediate in the biosynthesis of prostanoids, a class of lipid mediators with diverse biological activities.[5][6] PGH2 is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and serves as the substrate for various isomerases and synthases that produce prostaglandins and thromboxanes.[5] One of its most potent and physiologically significant metabolites is thromboxane A2 (TXA2).[4] TXA2 is a powerful vasoconstrictor and a potent inducer of platelet aggregation.[4] However, both PGH2 and TXA2 are extremely unstable in aqueous solutions, with half-lives of only a few minutes, making them challenging to study directly.[5][7]

This compound (also known as 9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α) was developed as a chemically stable analog of PGH2 that selectively activates the TXA2 receptor.[1] Its stability and selectivity have established it as a standard research tool for elucidating the complex signaling pathways and physiological responses initiated by TXA2 receptor activation.

Mechanism of Action: Activation of the Thromboxane A2 Receptor

This compound exerts its biological effects by binding to and activating the thromboxane A2 (TP) receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[4] In humans, the TP receptor exists as two isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[4][7] Upon agonist binding, the TP receptor couples to several G proteins, primarily Gq and G12/13, to initiate downstream signaling cascades.[8][9]

Gq-Mediated Signaling

Activation of Gq by the this compound-bound TP receptor leads to the stimulation of phospholipase C (PLC).[4][10] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[11] The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, plays a crucial role in cellular responses such as platelet shape change, granule secretion, and smooth muscle contraction.[11][12]

G12/13-Mediated Signaling

The TP receptor also couples to G12/13 proteins, which activate the small GTPase Rho.[3][9] Activated Rho stimulates Rho-associated kinase (ROCK), which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP).[13] The inhibition of MLCP leads to an increase in the phosphorylation of myosin light chain, resulting in sensitization of the contractile apparatus to Ca2+ and promoting smooth muscle contraction and platelet shape change.[13]

Downstream Kinase Activation

The signaling pathways initiated by this compound also involve the activation of several downstream kinases, including p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and protein kinase C (PKC).[3] These kinases contribute to the diverse cellular responses elicited by TP receptor activation, including cell proliferation and migration.[7][14]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of this compound

ParameterValueCell/Tissue TypeReference
Kd108 nMHuman Platelets[15]
Kd (high-affinity)41 ± 9 nMHuman Platelets[16][17]
Kd (low-affinity)1.46 ± 0.47 µMHuman Platelets[16][17][18]
Kd (high-affinity)2.3 ± 0.6 nMRat Vascular Smooth Muscle Cells (SHR)[14]
Kd (low-affinity)1.4 ± 0.5 µMRat Vascular Smooth Muscle Cells (SHR)[14]
Kd15.5 ± 2.6 nMRat Vascular Smooth Muscle Cells (WKY)[14]

Table 2: EC50 Values of this compound for Various Biological Responses

Biological ResponseEC50 ValueSpecies/SystemReference
Platelet Aggregation1.31 ± 0.34 µMHuman[13][16][18]
Platelet Shape Change35 ± 5 nMHuman[13][16]
Serotonin Release0.54 ± 0.13 µMHuman Platelets[13][16][18]
Fibrinogen Receptor Exposure0.53 ± 0.21 µMHuman Platelets[13][16][18]
Myosin Light Chain Phosphorylation57 ± 21 nMHuman Platelets[16]
Vasoconstriction (Rat Aorta)6.54 nM (endothelium-intact)Rat[2]
Vasoconstriction (Rat Aorta)0.478 nM (endothelium-denuded)Rat[2]

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to induce platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human blood collected in 3.2% sodium citrate tubes.

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Light Transmission Aggregometer.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature.[19] Carefully collect the upper PRP layer.

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[19]

  • Platelet Count Adjustment: If necessary, adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Assay Procedure:

    • Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.[19]

    • Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.[19]

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[19]

    • Add 50 µL of the desired concentration of this compound working solution to the PRP to initiate aggregation.[19]

    • Record the change in light transmission for 5-10 minutes.[19][20]

Intracellular Calcium Mobilization Assay

This assay measures the this compound-induced increase in intracellular calcium concentration in cultured cells expressing the TP receptor.

Materials:

  • Cells expressing the TP receptor (e.g., HEK293-TPα).

  • Cell culture medium.

  • Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).[19][20]

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Fluorometric plate reader with an injection system.

Protocol:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.[19]

    • Remove the culture medium, wash the cells once with HBSS, and add the loading buffer.[19]

    • Incubate for 45-60 minutes at 37°C in the dark.[19][20]

  • Wash: Wash the cells twice with HBSS to remove extracellular dye.[19]

  • Measurement of Calcium Response:

    • Place the plate in the fluorometric plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject the desired concentration of this compound into the wells.[20]

    • Immediately record the change in fluorescence intensity over time.[20]

Isolated Tissue Organ Bath Assay for Smooth Muscle Contraction

This protocol measures the contractile response of isolated vascular smooth muscle to this compound.

Materials:

  • Isolated artery (e.g., rat thoracic aorta).

  • Krebs-Henseleit solution.

  • This compound stock solution.

  • Potassium chloride (KCl) solution.

  • Isolated organ bath system with isometric force transducers.

Protocol:

  • Tissue Preparation:

    • Dissect the desired artery in ice-cold Krebs-Henseleit solution.[21]

    • Clean the artery of adhering connective tissue and cut it into rings of 2-4 mm in length.[21]

  • Mounting the Tissue: Suspend each arterial ring between two hooks in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.[21]

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension, washing with fresh Krebs-Henseleit solution every 15-20 minutes.[21]

  • Viability Check: Induce a contraction with a high concentration of KCl (e.g., 60-80 mM) to confirm tissue viability.[21] Wash the tissue to return to baseline.

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).[21]

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.[21]

  • Data Recording and Analysis: Continuously record the contractile force. Express the response as a percentage of the maximal KCl-induced contraction and plot a concentration-response curve to determine the EC50.[21]

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the key signaling pathways and a general experimental workflow for studying this compound.

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response U46619 This compound TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G1213 G12/13 TP_Receptor->G1213 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Response Platelet Aggregation, Vasoconstriction, Cell Proliferation Ca2_release->Response MAPK p38/ERK1/2 PKC->MAPK Activates PKC->Response ROCK ROCK RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits pMLC Phosphorylated Myosin Light Chain ROCK->pMLC Promotes Phosphorylation MLCP->pMLC Dephosphorylates pMLC->Response MAPK->Response

Caption: this compound signaling pathway via the TP receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Select Biological System (e.g., Platelets, Smooth Muscle, Cell Line) reagent_prep Prepare this compound Stock and Working Solutions start->reagent_prep assay Perform Assay reagent_prep->assay platelet_assay Platelet Aggregation assay->platelet_assay calcium_assay Calcium Mobilization assay->calcium_assay contraction_assay Smooth Muscle Contraction assay->contraction_assay data_acq Data Acquisition platelet_assay->data_acq calcium_assay->data_acq contraction_assay->data_acq dose_response Generate Dose-Response Curve data_acq->dose_response calc_ec50 Calculate EC₅₀/Kᵢ dose_response->calc_ec50 interpretation Interpret Results calc_ec50->interpretation end Conclusion on this compound Effect interpretation->end

Caption: General experimental workflow for in vitro this compound studies.

Conclusion

This compound serves as an essential pharmacological tool for the study of the PGH2/TXA2 signaling pathway. Its stability and selective agonist activity at the TP receptor allow for reproducible and detailed investigations of physiological processes such as platelet aggregation and smooth muscle contraction. The data and protocols presented in this guide provide a comprehensive resource for researchers employing this compound to explore the multifaceted roles of thromboxane signaling in health and disease. A thorough understanding of its mechanism of action and appropriate experimental design are crucial for obtaining reliable and insightful results in the fields of pharmacology, physiology, and drug development.

References

Methodological & Application

Application Notes and Protocols for U-46619 in In Vitro Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂, which acts as a potent thromboxane A₂ (TXA₂) receptor agonist.[1] In cardiovascular research and drug development, this compound is a critical tool for studying platelet function. It reliably induces platelet aggregation in vitro, mimicking the physiological effects of thromboxane A₂, a key mediator of thrombosis and hemostasis.[1][2][3] These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays, along with an overview of the associated signaling pathways.

Mechanism of Action

This compound selectively binds to and activates the thromboxane A₂ (TP) receptor on the surface of platelets. This interaction initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway, leading to the activation of phospholipase C (PLC).[4] Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and PKC activation culminates in platelet shape change, degranulation (release of ADP and other agonists), and ultimately, aggregation.[2][5]

Data Presentation

Quantitative Parameters of this compound

The following table summarizes key quantitative data for this compound, providing a reference for expected efficacy in various platelet responses.

ParameterValueSystem / Assay
EC₅₀ (Platelet Shape Change)0.035 µMHuman Platelets
EC₅₀ (Myosin Light-Chain Phosphorylation)0.057 µMHuman Platelets
EC₅₀ (Serotonin Release)0.54 µMHuman Platelets
EC₅₀ (Platelet Aggregation)0.58 µMRabbit Platelets
EC₅₀ (Platelet Aggregation)1.31 µMHuman Platelets
EC₅₀ (Fibrinogen Receptor Binding)0.53 µMHuman Platelets
Concentration Range (Platelet Aggregation)1 nM - 10 µMGeneral

EC₅₀ values can vary depending on experimental conditions and species.

Experimental Protocols

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the methodology for measuring this compound-induced platelet aggregation in platelet-rich plasma (PRP) using LTA.

Materials:

  • This compound

  • 3.2% Sodium Citrate solution

  • Whole blood from healthy, consenting donors

  • Phosphate Buffered Saline (PBS)

  • Lumi-aggregometer

  • Glass aggregometer cuvettes with magnetic stir bars

  • Pipettes and tips

Procedure:

  • Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).[6]

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the citrated whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.[6]

    • Carefully collect the upper PRP layer without disturbing the buffy coat.

  • Preparation of Platelet-Poor Plasma (PPP):

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will be used as a reference (100% aggregation).[6]

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust it to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.[6]

  • Aggregation Assay:

    • Pipette 450 µL of the adjusted PRP into a glass aggregometer cuvette containing a magnetic stir bar.

    • Place the cuvette in the heating block of the lumi-aggregometer and incubate at 37°C for 5 minutes.[6]

    • Set the baseline for 0% aggregation using the PRP sample and for 100% aggregation using the PPP sample.

    • Add 50 µL of this compound solution to achieve the desired final concentration (a concentration-response curve can be generated using concentrations from 10 nM to 10 µM).[6]

    • Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.[6]

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each this compound concentration.

    • If a concentration-response curve was generated, calculate the EC₅₀ value.

Mandatory Visualizations

This compound Signaling Pathway in Platelets

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A₂ Receptor (TP) U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from Dense Granules) IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Shape_Change Platelet Shape Change Ca_Release->Shape_Change PKC_Activation->Shape_Change Granule_Secretion Granule Secretion (ADP, TXA₂) Shape_Change->Granule_Secretion Aggregation Platelet Aggregation Granule_Secretion->Aggregation promotes

Caption: this compound signaling cascade in platelets.

Experimental Workflow for In Vitro Platelet Aggregation Assay

Platelet_Aggregation_Workflow Start Start Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) Start->Blood_Collection PRP_Preparation 2. PRP Preparation (200 x g, 15 min) Blood_Collection->PRP_Preparation PPP_Preparation 3. PPP Preparation (2000 x g, 10 min) PRP_Preparation->PPP_Preparation Platelet_Adjustment 4. Adjust Platelet Count (2.5 x 10⁸/mL with PPP) PPP_Preparation->Platelet_Adjustment Incubation 5. Incubation (450 µL PRP at 37°C, 5 min) Platelet_Adjustment->Incubation U46619_Addition 6. Add this compound (50 µL to final concentration) Incubation->U46619_Addition Data_Recording 7. Record Light Transmission (5-10 min) U46619_Addition->Data_Recording Data_Analysis 8. Data Analysis (% Aggregation, EC₅₀) Data_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound induced platelet aggregation assay.

References

Application Notes and Protocols for Vasoconstriction Assay Using U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent thromboxane A2 (TP) receptor agonist.[1] It is widely utilized in pharmacological research to study the mechanisms of vasoconstriction and to screen for potential vasodilator compounds. This compound mimics the action of thromboxane A2, a key mediator in vascular homeostasis, by inducing potent contraction of vascular smooth muscle.[2] These application notes provide a detailed protocol for performing an ex vivo vasoconstriction assay using this compound in isolated blood vessels, a summary of typical quantitative data, and an overview of the associated signaling pathway.

Data Presentation

Table 1: Effective Concentrations of this compound in Vasoconstriction Assays
ParameterConcentration RangeVessel TypeSpeciesReference
EC503.7 x 10⁻⁹ mol/LHuman Saphenous VeinHuman[3]
Log EC50-7.79 ± 0.16 M (16 nM)Human Subcutaneous Resistance ArteriesHuman[4]
Concentration Range10⁻¹⁰ – 3×10⁻⁷ mol/lHuman Saphenous VeinHuman[3]
Concentration Range1 nM to 10 µMIsolated Blood VesselsNot Specified[5]
Topical Application10⁻¹¹ to 10⁻⁶ MPial ArteriolesRabbit and Rat[6]
Table 2: Pharmacological Modulators of this compound-Induced Vasoconstriction
ModulatorMechanism of ActionEffect on this compound ResponseTypical ConcentrationReference
GR32191Thromboxane A₂ receptor antagonistComplete abolitionNot Specified[7][8]
SQ-30741Thromboxane A₂ receptor antagonistPrevention of potentiation10⁻⁸ mol/l[3]
U73122Phospholipase C (PLC) inhibitorSignificant inhibition10 µmol/L[8]
Y-27632Rho-kinase inhibitorPartial to complete inhibition10 µmol/L[7][8]
NifedipineL-type calcium channel blockerPartial inhibition1 µmol/L[7][8]
ChelerythrineProtein Kinase C (PKC) inhibitorInhibition10 µmol/L[8]

Experimental Protocols

Ex Vivo Vasoconstriction Assay Using Wire Myography

This protocol details the methodology for assessing the contractile effect of this compound on isolated blood vessels.

1. Tissue Preparation:

  • Isolate resistance arteries or other blood vessels (e.g., human saphenous vein, rat pulmonary arteries, mouse coronary artery) from the subject species.[3][5][9]

  • Immediately place the isolated vessels in cold, oxygenated Krebs-Henseleit (K-H) buffer.

  • Carefully dissect away any adhering connective and adipose tissue under a dissecting microscope.

  • Cut the vessel into small rings (typically 2-3 mm in length).

2. Mounting the Vessel:

  • Mount the vessel rings on two stainless steel wires or jaws in a multi-myograph system.[4][10] One wire is attached to a force transducer and the other to a micrometer.[10]

  • Submerge the mounted rings in organ bath chambers filled with K-H buffer, maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

3. Equilibration and Viability Test:

  • Allow the vessels to equilibrate for approximately 60 minutes under a standardized resting tension.[5]

  • To ensure the viability of the vascular smooth muscle, contract the vessels with a high-potassium solution (e.g., 60 mM KCl).[5]

  • Wash the vessels with fresh K-H buffer and allow them to return to the baseline resting tension.[5]

4. Generation of Concentration-Response Curve:

  • Prepare a stock solution of this compound.

  • Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).[5]

  • Record the isometric tension generated by the vessel ring after each addition until a stable contractile response is achieved.

  • For studies investigating potential vasodilators, pre-constrict the vessels with a submaximal concentration of this compound (typically EC50 to EC80) before adding the test compound.

5. Data Analysis:

  • The contractile response is typically expressed as a percentage of the maximal contraction induced by the high-potassium solution.

  • Plot the concentration-response data and calculate the EC50 (the concentration that produces 50% of the maximal response) using appropriate pharmacological software.

Mandatory Visualization

U46619_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TP_Receptor TP Receptor This compound->TP_Receptor binds G_Protein Gq/11 TP_Receptor->G_Protein activates L_type_Ca_channel L-type Ca²⁺ Channel TP_Receptor->L_type_Ca_channel activates TRPC TRPC Channels TP_Receptor->TRPC activates PLC PLC G_Protein->PLC activates RhoA RhoA G_Protein->RhoA activates PIP2 PIP₂ PLC->PIP2 hydrolyzes Ca_influx Ca²⁺ Influx L_type_Ca_channel->Ca_influx TRPC->Ca_influx IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release Ca_i ↑ [Ca²⁺]i Ca_release->Ca_i Ca_influx->Ca_i Contraction Vasoconstriction Ca_i->Contraction PKC->Contraction ROCK Rho-kinase (ROCK) RhoA->ROCK activates ROCK->Contraction

Caption: this compound signaling pathway in vascular smooth muscle cells.

Vasoconstriction_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Isolation 1. Isolate Blood Vessel Dissection 2. Clean and Cut into Rings Tissue_Isolation->Dissection Mounting 3. Mount in Myograph Dissection->Mounting Equilibration 4. Equilibrate (60 min) Mounting->Equilibration Viability_Test 5. Viability Test (KCl) Equilibration->Viability_Test Washout 6. Wash and Return to Baseline Viability_Test->Washout CRC 7. Cumulative Addition of this compound Washout->CRC Record_Tension 8. Record Isometric Tension CRC->Record_Tension Plot_Data 9. Plot Concentration-Response Curve Record_Tension->Plot_Data Calculate_EC50 10. Calculate EC50 Plot_Data->Calculate_EC50

Caption: Experimental workflow for a this compound vasoconstriction assay.

This compound Signaling Pathway Overview

This compound exerts its vasoconstrictor effect by activating TP receptors on vascular smooth muscle cells.[7] This activation initiates a cascade of intracellular signaling events. The TP receptor is a G-protein coupled receptor, and its activation by this compound stimulates Gq/11 proteins.[7] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8]

IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[7] The increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) is further augmented by the influx of extracellular Ca²⁺ through L-type calcium channels and transient receptor potential canonical (TRPC) channels.[7] The elevated [Ca²⁺]i is a primary trigger for smooth muscle contraction.

In parallel, DAG activates protein kinase C (PKC), and the G-protein pathway also activates the RhoA/Rho-kinase (ROCK) signaling cascade.[7][8] Both PKC and ROCK contribute to the sensitization of the contractile machinery to Ca²⁺, further enhancing the vasoconstrictor response.[7][8] The entire this compound-induced contraction can be blocked by a specific thromboxane A₂ receptor antagonist, such as GR32191.[7][8]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of U-46619, a stable thromboxane A₂ (TXA₂) mimetic, in vasoconstriction studies. This compound is a potent agonist of the thromboxane A₂ (TP) receptor and is widely used to investigate vascular smooth muscle physiology and pharmacology.[1][2]

Introduction

This compound is a synthetic analog of the prostaglandin endoperoxide PGH₂.[1] It selectively activates TP receptors, which are G-protein coupled receptors, initiating signaling cascades that lead to smooth muscle contraction.[2][3] Its stability compared to the endogenous ligand TXA₂ makes it an invaluable tool for in vitro and in vivo studies of vascular tone regulation.[1][4]

Data Presentation: Recommended Concentrations of this compound

The effective concentration of this compound for inducing vasoconstriction varies depending on the vascular bed, species, and experimental conditions. The following table summarizes key quantitative data from various studies.

ParameterConcentration/ValueTissue/AssaySpeciesReference
EC₅₀ 16 nM (Log EC₅₀ = -7.79 ± 0.16 M)Subcutaneous Resistance ArteriesHuman[5]
EC₅₀ ~50 nMAortaRat[2]
EC₅₀ 6.2 ± 2.2 nMPenile Resistance ArteriesHuman[2]
EC₅₀ 8.3 ± 2.8 nMCorpus CavernosumHuman[2]
Concentration Range 10⁻¹¹ to 10⁻⁶ MPial Arterioles (in vivo)Rabbit and Rat[6]
Concentration Range 1–1,000 nMSubmucosal Microcirculation (in vivo)Rat[7]
Concentration for Maximal Contraction 1 µMCaudal ArteryRat[8]

Signaling Pathway of this compound-Induced Vasoconstriction

This compound binding to the TP receptor on vascular smooth muscle cells initiates a signaling cascade that increases intracellular calcium ([Ca²⁺]i) and sensitizes the contractile machinery to Ca²⁺.[2][9] The primary pathways involve the activation of Gq and G13 proteins.[10]

  • Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of Ca²⁺ from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][10]

  • G13/Rho Pathway: The TP receptor also couples to G13, which activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in myosin light chain phosphorylation and Ca²⁺ sensitization of the contractile proteins.[8][11]

U46619_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_Gq Gq Pathway cluster_G13 G13 Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR acts on PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release SR->Ca_release MLC Myosin Light Chain (MLC) RhoA RhoA G13->RhoA activates ROCK ROCK RhoA->ROCK activates MLCP MLCP (active) ROCK->MLCP inhibits MLCP_p MLCP (inactive) MLC_p Phosphorylated MLC MLCP->MLC_p dephosphorylates MLC->MLC_p phosphorylated by MLCK (Ca²⁺-dependent) Contraction Vasoconstriction MLC_p->Contraction

This compound signaling pathway leading to vasoconstriction.

Experimental Protocols

The following are generalized protocols for studying this compound-induced vasoconstriction in isolated blood vessels using wire myography.

Protocol 1: Isometric Tension Recording in Isolated Arteries

This protocol is suitable for assessing the contractile response of isolated arterial rings to this compound.

Materials:

  • Isolated arterial segments (e.g., aorta, mesenteric artery)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • This compound stock solution

  • High-potassium (high-K⁺) solution (e.g., Krebs-Henseleit with equimolar substitution of NaCl with KCl)

  • Wire myograph system

  • Data acquisition system

Procedure:

  • Tissue Preparation: Dissect and clean the desired artery in cold Krebs-Henseleit solution, removing excess connective and adipose tissue. Cut the artery into 2-3 mm rings.

  • Mounting: Mount the arterial rings on the stainless-steel jaws of the wire myograph in a chamber filled with Krebs-Henseleit solution, continuously gassed with 95% O₂ / 5% CO₂ at 37°C.

  • Equilibration and Standardization: Allow the tissues to equilibrate for at least 60 minutes under a standardized resting tension. During this period, replace the buffer every 15-20 minutes.

  • Viability Check: Contract the vessels with a high-K⁺ solution to ensure tissue viability. A robust and stable contraction confirms the health of the smooth muscle. Wash the tissues thoroughly with Krebs-Henseleit solution to return to baseline tension.[5]

  • Cumulative Concentration-Response Curve:

    • Once a stable baseline is achieved, add this compound to the organ bath in a cumulative manner, increasing the concentration in a stepwise fashion (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the contractile response to stabilize at each concentration before adding the next.

  • Data Recording and Analysis:

    • Continuously record the isometric tension throughout the experiment.

    • Normalize the contraction data to the maximum response induced by the high-K⁺ solution.

    • Plot the concentration-response curve and calculate the EC₅₀ and maximum effect (Emax) using appropriate software.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experiment cluster_analysis Data Analysis A1 Isolate and clean artery A2 Cut into rings A1->A2 A3 Mount in wire myograph A2->A3 B1 Equilibrate for 60 min A3->B1 B2 Contract with high-K⁺ solution B1->B2 B3 Wash to baseline B2->B3 C1 Add cumulative concentrations of this compound B3->C1 C2 Record isometric tension C1->C2 D1 Normalize data to high-K⁺ response C2->D1 D2 Plot concentration-response curve D1->D2 D3 Calculate EC₅₀ and Emax D2->D3

Workflow for this compound-induced vasoconstriction assay.

Concluding Remarks

This compound is a reliable and potent tool for studying vasoconstriction mediated by the TP receptor. The recommended concentrations and protocols provided in these notes serve as a starting point for experimental design. Researchers should optimize the conditions based on their specific tissue of interest and experimental setup. Careful attention to tissue handling and experimental procedure will ensure reproducible and meaningful results in the investigation of vascular physiology and pharmacology.

References

Application Notes and Protocols for U-46619: Preparation of Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation of stock and working solutions of U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2. This compound is a potent thromboxane A2 (TXA2) receptor (TP receptor) agonist and is widely used in research to study TXA2-mediated physiological and pathological processes, including platelet aggregation and smooth muscle contraction.[1][2]

Chemical Properties and Solubility

This compound is typically supplied as a lyophilized powder or as a solution in methyl acetate.[3] It is crucial to understand its chemical properties and solubility to ensure accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₂₁H₃₄O₄[4]
Molecular Weight 350.5 g/mol [4]
CAS Number 56985-40-1[4]
Purity ≥98%
Solubility
   DMSO≥100 mg/mL[5][6]
   Ethanol≥100 mg/mL[5][7]
   Dimethylformamide (DMF)≥100 mg/mL[5][6]
   PBS (pH 7.2)Approximately 1 mg/mL[5][8]
   Methyl AcetateSupplied as a 10 mg/mL solution[5]

This compound Signaling Pathway

This compound exerts its effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein-coupled receptor (GPCR).[1] The activation of the TP receptor initiates downstream signaling cascades primarily through Gq and G13 proteins, leading to various cellular responses.[1]

U46619_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 PLC PLC Gq->PLC Activates RhoGEF RhoGEF G13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Rho_Kinase Rho Kinase RhoA->Rho_Kinase Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction Platelet_Aggregation Platelet Aggregation PKC->Platelet_Aggregation Rho_Kinase->Smooth_Muscle_Contraction

Caption: this compound signaling pathway via the TP receptor.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • Vial of this compound (lyophilized powder or in methyl acetate)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Gentle stream of nitrogen (if supplied in methyl acetate)

Protocol:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture inside the vial.[3]

  • Solvent Preparation:

    • If supplied as a powder: Calculate the volume of solvent (DMSO or ethanol) required to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution from 1 mg of this compound (MW: 350.5 g/mol ), you would add 285.3 µL of solvent.[3]

    • If supplied in methyl acetate: The solvent can be evaporated under a gentle stream of nitrogen.[3][8][9] Then, the residue can be redissolved in the desired solvent (e.g., DMSO or ethanol).

  • Dissolution: Add the calculated volume of anhydrous DMSO or ethanol to the vial. Cap the vial tightly and vortex gently until the solid is completely dissolved. For higher concentrations, warming the tube to 37°C and brief sonication may aid in dissolution.[3][6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C.[2][4] When stored properly, stock solutions in DMSO or ethanol are stable for several months.[2][3] Stock solutions stored at -80°C are stable for up to 6 months, while at -20°C they are stable for up to 1 month.[2]

Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions from the stock solution for use in aqueous experimental buffers.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate aqueous buffer for your experiment (e.g., PBS, Tyrode's buffer, Krebs-Henseleit solution)[3][10]

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Prepare serial dilutions of the stock solution in the appropriate aqueous buffer to achieve the desired final working concentrations. It is recommended to prepare fresh working solutions for each experiment as aqueous solutions of this compound are unstable.[11]

  • Final Concentration: When adding the working solution to your experimental setup, ensure that the final concentration of the organic solvent (e.g., DMSO) is minimal (typically <0.1%) to avoid any solvent-induced effects.[9]

Quality Control

To ensure the reliability of your experimental data, it is important to perform quality control checks on your this compound solutions.

  • Purity Assessment: The purity of this compound can be assessed by High-Performance Liquid Chromatography (HPLC).[11]

  • Concentration Verification: The concentration of the stock solution can be verified using a spectrophotometer, provided the extinction coefficient in the chosen solvent is known.

  • Functional Assays: The biological activity of the prepared this compound solutions should be confirmed in a relevant functional assay, such as a platelet aggregation assay or a smooth muscle contraction assay, before use in extensive experiments.[3][10]

Example Application: Platelet Aggregation Assay

This protocol outlines a typical light transmission aggregometry (LTA) experiment to measure this compound-induced platelet aggregation.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP)

  • This compound working solutions at various concentrations

  • Appropriate assay buffer (e.g., Tyrode's buffer)

  • Light Transmission Aggregometer

Protocol:

  • Instrument Setup: Set up the aggregometer according to the manufacturer's instructions.

  • Sample Preparation: Pipette the required volume of PRP into the aggregometer cuvettes and allow them to equilibrate to 37°C with stirring.

  • Induction of Aggregation: Add a small volume of the this compound working solution to the PRP to achieve the desired final concentration (e.g., 1-10 µM).[2]

  • Data Acquisition: Record the change in light transmission over time. An increase in light transmission corresponds to platelet aggregation.

  • Data Analysis: Determine the maximum percentage of aggregation for each this compound concentration and calculate the EC₅₀ value from the resulting concentration-response curve.

Platelet_Aggregation_Workflow Start Start Prepare_PRP Prepare Platelet-Rich Plasma (PRP) Start->Prepare_PRP Equilibrate_PRP Equilibrate PRP in Aggregometer at 37°C Prepare_PRP->Equilibrate_PRP Add_U46619 Add this compound Working Solution Equilibrate_PRP->Add_U46619 Record_Aggregation Record Light Transmission Add_U46619->Record_Aggregation Analyze_Data Analyze Data (EC₅₀ Calculation) Record_Aggregation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a platelet aggregation assay using this compound.

References

Application Notes and Protocols for In Vivo Administration of U-46619 in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619 is a stable synthetic analog of the potent, but highly unstable, endogenous eicosanoid, thromboxane A2 (TXA2). It acts as a selective and potent agonist for the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[1][2] In vivo, activation of the TP receptor by this compound elicits a range of physiological responses, most notably potent vasoconstriction and platelet aggregation.[1] These properties make this compound an invaluable pharmacological tool for creating animal models of various pathophysiological conditions, including pulmonary hypertension, thrombosis, and organ-specific vasoconstriction.

These application notes provide detailed protocols for the in vivo administration of this compound in rat models, summarize key quantitative data from published studies, and illustrate the primary signaling pathways involved.

Data Presentation: Quantitative In Vivo and Ex Vivo Data

The following tables summarize the concentrations and dosages of this compound used to elicit physiological responses in rat models.

Table 1: In Vivo Administration of this compound in Rats

ApplicationRat ModelRoute of AdministrationDosage/ConcentrationObserved EffectReference
Vasoconstriction of Pial ArteriolesWistar RatsTopical10⁻¹¹ to 10⁻⁶ MDose-dependent vasoconstriction (max 14.0 ± 0.5%) and intravascular platelet aggregation at higher doses.[3]
Vasoconstriction of Gastric Submucosal MicrocirculationAnesthetized RatsTopical1–1,000 nMVasoconstriction in both arterioles and venules, with intense focal constriction in venules leading to sluggish blood flow.[4]
Increased Blood PressureSpontaneously Hypertensive Rats (SHR)Intracerebroventricular (i.c.v.)1-100 nmol/kgDose-related increase in blood pressure with no significant effect on heart rate.[2]
Reversal of Hemorrhagic HypotensionHemorrhaged Hypotensive RatsIntracerebroventricular (i.c.v.)0.5, 1, 2 µgDose- and time-dependent increase in arterial pressure, reversing hypotension.[2]

Table 2: Ex Vivo/In Vitro Effects of this compound on Rat Tissues

ApplicationTissue PreparationConcentration RangeKey FindingsReference
BronchoconstrictionPrecision-cut lung slicesEC₅₀: 6.9 nM (small airways, <250 µm), 66 nM (large airways, >420 µm)Thromboxane is significantly more potent in contracting small airways compared to large airways.[5]
Mesenteric Artery ContractionEndothelium-denuded mesenteric artery rings10⁻¹⁰–10⁻⁵ MConcentration-dependent contraction. 1 µM was found to cause 80% of the maximum contraction.[6]
Pulmonary Artery ContractionEndothelium-intact and denuded pulmonary artery ringsNot specifiedContraction is sensitive to Rho-kinase inhibition. Different signaling pathways are activated depending on the presence or absence of endothelium.[7][8]
Inhibition of Noradrenaline ReleaseHippocampal slices10-100 µMConcentration-dependent decrease in KCl-evoked noradrenaline release.[9]

Signaling Pathways of this compound

This compound mediates its effects by binding to the TP receptor, which couples to multiple G-protein families, primarily Gq/11 and G12/13, to initiate downstream signaling cascades.

This compound-Induced Vasoconstriction Signaling

The primary mechanism for this compound-induced vasoconstriction in vascular smooth muscle cells involves Gq and G12/13 activation. Gq activates Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10][11] IP₃ triggers calcium release from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[10][11] Concurrently, G12/13 activation stimulates the RhoA/Rho-kinase (ROCK) pathway, which inhibits myosin light chain phosphatase, thereby sensitizing the contractile apparatus to calcium.[1][12] The increased intracellular calcium and calcium sensitization lead to smooth muscle contraction.

U46619_Vasoconstriction_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq/11 TP_Receptor->Gq activates G1213 G12/13 TP_Receptor->G1213 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G1213->RhoA activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ROCK Rho-kinase (ROCK) RhoA->ROCK activates SR Sarcoplasmic Reticulum (SR) IP3->SR acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 ↑ [Ca²⁺]i SR->Ca2 releases Ca²⁺ Contraction Vasoconstriction Ca2->Contraction PKC->Contraction MLCP_Inhibition MLCP Inhibition ROCK->MLCP_Inhibition leads to MLCP_Inhibition->Contraction

Caption: this compound signaling pathway leading to vasoconstriction.

Experimental Protocols

Protocol 1: Induction of Acute Pulmonary Hypertension in Anesthetized Rats

This protocol describes the continuous intravenous infusion of this compound to induce a stable and reversible state of pulmonary hypertension (PH), a model useful for testing potential pulmonary vasodilators.

Materials:

  • This compound (Tocris, Cayman Chemical, or equivalent)

  • Vehicle (e.g., sterile 0.9% saline)

  • Anesthetic (e.g., pentobarbital sodium, or isoflurane)

  • Male Wistar or Sprague-Dawley rats (250-350 g)

  • Infusion pump

  • Catheters for venous infusion and arterial/pulmonary artery pressure monitoring

  • Pressure transducer and data acquisition system

  • Ventilator (if required for the experimental setup)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent like ethanol or DMSO.

    • On the day of the experiment, dilute the stock solution with sterile 0.9% saline to the desired final concentration for infusion. The final concentration of the organic solvent should be minimal (<0.1%). Note: Dose-finding studies may be necessary as the effective dose can vary between rat strains and experimental conditions. A starting infusion rate adapted from porcine models is in the range of 0.025-0.2 µg/kg/min.[13][14]

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

    • Place the rat on a heating pad to maintain body temperature.

    • Surgically place a catheter into a femoral or jugular vein for this compound infusion.

    • For direct measurement of pulmonary artery pressure (PAP), a catheter must be inserted into the pulmonary artery via the jugular vein and right ventricle. Alternatively, right ventricular systolic pressure (RVSP) can be measured as a surrogate for PAP by catheterizing the right ventricle. A separate catheter should be placed in a carotid or femoral artery to monitor systemic arterial pressure (SAP).

    • Connect the catheters to pressure transducers to record baseline hemodynamic parameters.

  • Induction of Pulmonary Hypertension:

    • Begin a continuous intravenous infusion of this compound using the infusion pump.

    • Start with a low infusion rate and increase it stepwise until the desired level of pulmonary hypertension is achieved (e.g., a target mean PAP of 40 mmHg or a doubling of baseline PAP).[15]

    • Continuously monitor PAP, SAP, and heart rate. Be aware that high doses can lead to systemic hypotension and acute right ventricular failure.[13][14]

  • Experimental Window & Reversibility:

    • Once a stable state of hypertension is achieved, the model is ready for testing therapeutic interventions.

    • This compound-induced PH is reversible. After stopping the infusion, hemodynamic parameters typically return to baseline within 15-30 minutes.[14]

PH_Induction_Workflow prep Prepare this compound Infusion Solution infusion Start Stepwise This compound Infusion prep->infusion anesthetize Anesthetize Rat catheterize Surgical Catheterization (Venous, Arterial, PA) anesthetize->catheterize baseline Record Baseline Hemodynamics catheterize->baseline baseline->infusion monitor Continuously Monitor PAP and SAP infusion->monitor stable_ph Achieve Stable Pulmonary Hypertension monitor->stable_ph Target PAP reached intervention Administer Test Compound stable_ph->intervention stop_infusion Stop this compound Infusion intervention->stop_infusion recovery Monitor Return to Baseline stop_infusion->recovery

Caption: Experimental workflow for inducing pulmonary hypertension.

Protocol 2: In Vivo Vasoconstriction Assay in a Cranial Window Model

This protocol details the topical application of this compound to study its effects on pial arterioles in the rat cerebral microcirculation.[3]

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) for dilution

  • Anesthetized, mechanically ventilated Wistar rats

  • Stereotaxic frame

  • Surgical drill

  • Microscope with a camera and diameter measurement software

  • Closed cranial window assembly

Procedure:

  • Preparation of this compound Solutions:

    • Dissolve this compound in aCSF to prepare a stock solution.

    • Serially dilute the stock solution with aCSF to create a range of final concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M).[3]

  • Animal and Surgical Preparation:

    • Anesthetize the rat, intubate, and mechanically ventilate.

    • Secure the rat's head in a stereotaxic frame.

    • Perform a craniotomy over the parietal cortex to expose the dura mater.

    • Carefully remove the dura to expose the pial vessels.

    • Install a closed cranial window over the exposed cortex, allowing for superfusion of the brain surface.

  • Experimental Procedure:

    • Allow the preparation to stabilize and record baseline diameters of selected pial arterioles.

    • Begin superfusion with aCSF (vehicle control).

    • Topically apply the prepared this compound solutions in increasing concentrations. Superfuse each concentration for a set period (e.g., 5 minutes) to allow the vessel diameter to stabilize.

    • Measure and record the pial arteriole diameter at fixed intervals during and after each application.

  • Data Analysis:

    • Express the change in vessel diameter as a percentage of the baseline diameter.

    • Construct a dose-response curve to determine the potency of this compound-induced vasoconstriction. Note that at higher concentrations (e.g., 10⁻⁷ M and 10⁻⁶ M), intravascular platelet aggregation may be observed.[3]

Cranial_Window_Workflow prep Prepare this compound in aCSF superfuse_u46619 Topically Apply this compound (Increasing Concentrations) prep->superfuse_u46619 surgery Anesthesia & Cranial Window Surgery baseline Select Pial Arteriole & Record Baseline Diameter surgery->baseline superfuse_control Superfuse with Vehicle (aCSF) baseline->superfuse_control superfuse_control->superfuse_u46619 measure Measure Vessel Diameter After Each Application superfuse_u46619->measure measure->superfuse_u46619 Next concentration analysis Calculate % Vasoconstriction & Plot Dose-Response Curve measure->analysis End of experiment

Caption: Workflow for the cranial window vasoconstriction assay.

References

Application Notes and Protocols for U-46619 in Pulmonary Artery Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of U-46619, a stable thromboxane A2 (TXA2) mimetic, in the study of pulmonary artery contraction. This compound is a potent vasoconstrictor and a valuable pharmacological tool for investigating the mechanisms of pulmonary hypertension and for screening potential therapeutic agents.

Introduction

This compound, with the chemical name 9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α, is a stable analog of the highly unstable endoperoxide prostaglandin H2 (PGH2) and a potent agonist of the thromboxane A2 (TP) receptor.[1] Its activation of TP receptors in the pulmonary vasculature leads to a strong and sustained contraction of pulmonary artery smooth muscle cells, making it an ideal agent for in vitro and ex vivo studies of pulmonary vasoconstriction.[2] Understanding the signaling pathways and cellular mechanisms initiated by this compound is crucial for developing novel therapies for pulmonary hypertension, a life-threatening condition characterized by elevated pressure in the pulmonary arteries.

Data Presentation: this compound Induced Contraction and Inhibition

The following tables summarize quantitative data from various studies on the effects of this compound and the influence of different inhibitors on pulmonary artery contraction.

Table 1: Potency of this compound in Inducing Pulmonary Artery Contraction

AgonistPreparationpEC50Emax (% of KCl response)Reference
This compoundHuman Pulmonary Artery Rings8.43139%[2]
U-44069Human Pulmonary Artery Rings8.30133%[2]
Prostaglandin F2αHuman Pulmonary Artery Rings5.70126%[2]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Effect of Various Inhibitors on this compound-Induced Pulmonary Artery Contraction

InhibitorTargetConcentrationSpeciesEffectReference
Y-27632Rho-kinase1 - 30 µmol/LRatInhibition of contraction[3]
NifedipineL-type Ca2+ channels1 µmol/LRat (endothelium-denuded)Inhibition of contraction[3]
NifedipineL-type Ca2+ channels1 µmol/LRat (endothelium-intact)No effect[3]
2-APBIP3 receptor / SOCC10 - 30 µmol/L (low)Rat (endothelium-denuded)Inhibition of contraction[3]
2-APBIP3 receptor / SOCC75 - 100 µmol/L (high)Rat (endothelium-intact)Inhibition of contraction[3]
SKF-96365Store-operated Ca2+ channels (SOCC)10 µmol/LRat (endothelium-intact)Inhibition of contraction[3]
U73122Phospholipase C (PLC)1 µmol/LRatInhibition of contraction[3][4]
NPPBCl- channels10 - 100 µmol/LRatInhibition of contraction[3]
GR32191TXA2 receptor antagonistNot specifiedMouseComplete block of contraction[5]
ChelerythrineProtein Kinase C (PKC)10 µmol/LMouseInhibition of contraction[5]
RottlerinPKCδ inhibitor10 µmol/LMouseInhibition of contraction[5]
D609PC-PLC inhibitor50 µmol/LMousePartial inhibition of contraction[5]
PropofolMultiple targets10-100 µMHumanPotentiation of contraction[6]
PropofolMultiple targets100-300 µMHumanRelaxation[6]

Signaling Pathways

This compound-induced contraction of pulmonary artery smooth muscle is a complex process involving multiple interconnected signaling pathways. The primary event is the activation of the Gq/11 protein-coupled TP receptor.[7] This initiates a cascade of intracellular events leading to an increase in intracellular calcium concentration ([Ca2+]i) and sensitization of the contractile machinery to Ca2+.

Key signaling pathways involved include:

  • Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

  • Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca2+ into the cytosol.[8][9] DAG, along with the initial rise in Ca2+, activates Protein Kinase C (PKC).[5][9]

  • Calcium Influx: this compound also stimulates the influx of extracellular Ca2+ through various channels in the plasma membrane, including L-type voltage-operated calcium channels (VOCCs) and store-operated calcium channels (SOCCs).[3][9]

  • Rho-kinase (ROCK) Pathway: The Gq/11 pathway can also activate the small GTPase RhoA and its downstream effector Rho-kinase (ROCK).[7] ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in myosin light chain phosphorylation and consequently, smooth muscle contraction. This is often referred to as Ca2+ sensitization.

  • ERK-MAP Kinase Pathway: Evidence suggests that the ERK-MAP kinase signal transduction cascade is also involved in this compound-mediated vasoconstriction, potentially through enhancement of calcium influx.[10]

The relative contribution of these pathways can vary depending on the species and the presence or absence of the endothelium.[3][4]

U46619_Signaling_Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor binds Gq11 Gq/11 TP_Receptor->Gq11 activates ERK ERK-MAP Kinase TP_Receptor->ERK PLC PLC Gq11->PLC activates RhoA RhoA Gq11->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes VOCC L-type Ca2+ Channel Ca_cyto [Ca2+]i ↑ VOCC->Ca_cyto Ca2+ influx SOCC Store-Operated Ca2+ Channel SOCC->Ca_cyto Ca2+ influx ROCK Rho-kinase (ROCK) RhoA->ROCK activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor PKC PKC DAG->PKC activates Ca_SR Ca2+ SR->Ca_SR releases Ca_SR->Ca_cyto Ca_cyto->PKC activates MLC Myosin Light Chain (MLC) Ca_cyto->MLC activates MLCK to phosphorylate MLCP MLCP ROCK->MLCP inhibits MLC_P MLC-P MLCP->MLC_P dephosphorylates MLC->MLC_P Contraction Contraction MLC_P->Contraction ERK->Contraction

Caption: this compound signaling pathway in pulmonary artery smooth muscle cells.

Experimental Protocols

The following are generalized protocols for studying this compound-induced pulmonary artery contraction. Specific parameters may need to be optimized for different species and experimental setups.

Isolated Pulmonary Artery Ring Preparation

This protocol is adapted from studies on rat and human pulmonary arteries.[3][11][12]

Materials:

  • Krebs-Henseleit physiological salt solution (PSS) (in mmol/L): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1.[3]

  • Dissecting microscope

  • Fine forceps and scissors

  • Wire myograph system

  • Carbogen gas (95% O2 / 5% CO2)

  • Water bath at 37°C

Procedure:

  • Humanely euthanize the animal according to institutional guidelines. For human tissue, obtain pulmonary arteries from surgical resections.[12]

  • Carefully dissect the lungs and place them in ice-cold Krebs solution.

  • Under a dissecting microscope, isolate the main pulmonary artery and its branches. Carefully remove adhering connective and adipose tissue.

  • Cut the artery into rings of 2-3 mm in length.[3]

  • For endothelium-denuded preparations, gently rub the intimal surface of the ring with a fine wire or wooden stick. Successful denudation can be confirmed by the absence of relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine or bradykinin).[3]

  • Mount the arterial rings on two small wire hooks in the chambers of a wire myograph system filled with Krebs solution maintained at 37°C and continuously gassed with carbogen.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 7-7.5 mN for rat pulmonary artery).[3][4] During equilibration, replace the Krebs solution every 15-20 minutes.

  • Prior to the experiment, contract the rings with a high concentration of KCl (e.g., 60 mmol/L) to check for viability.

Caption: Experimental workflow for studying this compound-induced contraction.

This compound Concentration-Response Curves

Procedure:

  • After equilibration and viability testing, allow the arterial rings to return to baseline tension.

  • If using an inhibitor, pre-incubate the rings with the desired concentration of the inhibitor for 20-30 minutes before adding this compound.

  • Construct a cumulative concentration-response curve by adding this compound to the organ bath in increasing concentrations (e.g., from 10^-10 to 10^-5 M) in half-log increments. Allow the contraction to reach a stable plateau at each concentration before adding the next.

  • Record the isometric tension continuously using a data acquisition system.

Data Analysis
  • Express the contractile response to this compound as a percentage of the maximal contraction induced by KCl.

  • Plot the concentration of this compound on a logarithmic scale against the percentage of maximal contraction.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the pEC50 and Emax values.

Logical Relationships

The following diagram illustrates the logical relationship between this compound, its molecular targets, and the resulting physiological and pathological effects.

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_physiological Physiological/Pathological Level U46619 This compound (TXA2 Mimetic) TP_Receptor TP Receptor Activation U46619->TP_Receptor Signaling Intracellular Signaling Cascade (PLC, Rho-kinase, Ca2+) TP_Receptor->Signaling Contraction Smooth Muscle Cell Contraction Signaling->Contraction Vasoconstriction Pulmonary Vasoconstriction Contraction->Vasoconstriction Hypertension Pulmonary Hypertension Vasoconstriction->Hypertension

Caption: Logical flow from this compound to pulmonary hypertension.

Conclusion

This compound is an indispensable tool for studying the pathophysiology of pulmonary artery contraction. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the complex mechanisms of pulmonary hypertension and for the preclinical evaluation of novel therapeutic compounds. Careful attention to experimental detail and appropriate data analysis are essential for obtaining reliable and reproducible results.

References

Application Notes: U-46619 for Airway Smooth Muscle Contraction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, which functions as a potent and selective thromboxane A2 (TXA2) receptor (TP receptor) agonist.[1][2][3] Due to the very short half-life of endogenous TXA2 (approximately 30 seconds), this compound is an invaluable pharmacological tool for investigating the pathophysiological roles of TXA2 in various biological systems.[4] In respiratory research, this compound is widely used to induce bronchoconstriction, allowing for the detailed study of airway smooth muscle (ASM) contraction mechanisms, airway hyperresponsiveness, and the evaluation of potential therapeutic agents for diseases like asthma.[5][6][7] Inhaled this compound is a potent bronchoconstrictor in humans and can induce airway hyperresponsiveness to other stimuli, such as methacholine.[6]

Mechanism of Action

This compound exerts its effects by binding to and activating TP receptors on the surface of airway smooth muscle cells.[2][5] The TP receptor is a G protein-coupled receptor (GPCR) that signals through two primary pathways upon agonist binding: the Gq/11 pathway and the G12/13 pathway.[7][8]

  • Gq/11 - PLC - Calcium Mobilization Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+).[9] The resulting increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK).[10] Activated MLCK phosphorylates the 20 kDa regulatory myosin light chain (MLC20), enabling the cross-bridge cycling of actin and myosin, and ultimately, muscle contraction.[11]

  • G12/13 - RhoA/ROCK - Calcium Sensitization Pathway: Activation of G12/13 stimulates the small GTPase RhoA, which subsequently activates Rho-associated kinase (ROCK).[7][8] ROCK enhances contraction by inhibiting myosin light chain phosphatase (MLCP) through the phosphorylation of its myosin-targeting subunit (MYPT1).[10] The inhibition of MLCP prevents the dephosphorylation of MLC20, leading to a sustained contractile state even at lower Ca2+ concentrations—a phenomenon known as calcium sensitization.

Additionally, this compound-induced contraction is dependent on the influx of extracellular calcium.[5][12] This influx can occur through various channels, including voltage-operated and receptor-operated calcium channels.[9][13] The c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) pathway has also been identified as playing a vital role in TP receptor signaling in airway smooth muscle.[5][12][14]

Signaling Pathway of this compound in Airway Smooth Muscle

U46619_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum U46619 This compound TP TP Receptor U46619->TP Binds Gq Gq/11 TP->Gq G1213 G12/13 TP->G1213 PLC PLC Gq->PLC Activates RhoA RhoA G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ROCK ROCK RhoA->ROCK Activates Ca_Channel Ca²⁺ Channel Ca_Int Intracellular Ca²⁺ ↑ Ca_Channel->Ca_Int Ca²⁺ Influx IP3R IP3 Receptor IP3->IP3R Binds MLCP_active MLCP (active) ROCK->MLCP_active Inhibits Ca_Calmodulin Ca²⁺-Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active MLC Myosin Light Chain (MLC) MLCK_active->MLC Phosphorylates MLCP_inactive MLCP (inactive) MLCP_active->MLCP_inactive pMLC Phosphorylated MLC (p-MLC) MLCP_active->pMLC Dephosphorylates MLC->pMLC Contraction Contraction pMLC->Contraction Ca_Ext Extracellular Ca²⁺ Ca_Ext->Ca_Channel Ca_Int->Ca_Calmodulin IP3R->Ca_Int Ca²⁺ Release SR_Ca Stored Ca²⁺

Caption: this compound signaling cascade in airway smooth muscle cells.

Quantitative Data Summary

This compound is a potent constrictor of airways, with its effect varying by airway size. Studies in rat precision-cut lung slices (PCLS) have shown that thromboxane is significantly more potent in smaller airways compared to larger ones.[15][16]

Species/ModelAirway SizeEC50 Value (nM)Reference
Rat (Precision-Cut Lung Slices)Small (<250 µm)6.9[15][16]
Rat (Precision-Cut Lung Slices)Medium (250-420 µm)26.0[16]
Rat (Precision-Cut Lung Slices)Large (>420 µm)66.0[15][16]
General (Various Preparations)Not specified35.0[17][18]

Experimental Protocols

Protocol 1: Ex Vivo Airway Contraction using Isolated Tracheal Rings

This protocol describes the measurement of isometric contraction in isolated airway segments, a common method for assessing the direct effect of contractile agonists on smooth muscle.

Objective: To determine the dose-response relationship of this compound-induced contraction in isolated tracheal smooth muscle.

Materials:

  • This compound (CAS 56985-40-1)

  • Krebs-Henseleit Buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose)

  • Carbogen gas (95% O2 / 5% CO2)

  • Isometric force transducer and organ bath system

  • Data acquisition software

  • Dissection tools

Procedure:

  • Tissue Preparation: Humanely euthanize the experimental animal (e.g., rat, guinea pig) according to approved institutional protocols. Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit buffer.

  • Ring Preparation: Under a dissecting microscope, remove excess connective tissue. Cut the trachea into rings of 2-3 mm in width. For some studies, the epithelium may be denuded by gently rubbing the inner surface with a small wooden stick.[5]

  • Mounting: Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with 10-20 mL of Krebs-Henseleit buffer. The lower hook is fixed, while the upper hook is connected to an isometric force transducer.

  • Equilibration: Maintain the buffer at 37°C and continuously aerate with carbogen gas. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-1.5 grams. Replace the buffer every 15-20 minutes.

  • Viability Check: After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 60-80 mM KCl) to ensure tissue viability. Wash the rings until tension returns to baseline.

  • Dose-Response Curve: Once a stable baseline is achieved, add this compound to the organ bath in a cumulative, logarithmic fashion (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Allow the contraction to reach a stable plateau at each concentration before adding the next dose.

  • Data Acquisition: Continuously record the isometric tension throughout the experiment.

  • Data Analysis: Express the contractile response at each this compound concentration as a percentage of the maximum contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response) using non-linear regression analysis.

Workflow for Isolated Tracheal Ring Experiments

Tracheal_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment Setup & Execution cluster_analysis Data Analysis A 1. Euthanasia & Trachea Dissection B 2. Cleaning & Ring Preparation (2-3 mm) A->B C 3. Mount Rings in Organ Bath B->C D 4. Equilibrate (60-90 min, 1g tension) C->D E 5. Viability Test (KCl) D->E F 6. Cumulative this compound Addition (10⁻¹¹ M to 10⁻⁵ M) E->F G 7. Measure Isometric Tension F->G H 8. Calculate EC50 & Emax G->H

Caption: Standard workflow for this compound dose-response studies in isolated tracheal rings.

Protocol 2: In Situ Airway Contraction using Precision-Cut Lung Slices (PCLS)

The PCLS model is advantageous for studying small airways, which are considered important in diseases like asthma, in their near-native environment.[15][16]

Objective: To visualize and quantify the contractile response of different-sized airways to this compound.

Materials:

  • This compound

  • Low-melting-point agarose

  • Physiological salt solution (e.g., DMEM/F-12)

  • Vibrating microtome (Vibratome)

  • Incubation medium

  • Microscope with digital imaging capabilities

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Lung Inflation: Euthanize the animal and cannulate the trachea. Slowly inflate the lungs in situ via the trachea with warm (37°C) low-melting-point agarose solution.

  • Tissue Solidification: After inflation, place the entire thoracic block on ice for 30 minutes to solidify the agarose.

  • Slicing: Carefully dissect the solidified lung lobes and cut them into sections using a vibrating microtome to produce viable slices of 200-250 µm thickness.[15]

  • Incubation: Wash the slices to remove the agarose and incubate them in a physiological buffer at 37°C with 5% CO2 for at least 2 hours to allow for recovery.

  • Microscopy: Transfer a single lung slice to a perfusion chamber on a microscope stage. Identify a suitable airway for analysis.

  • Baseline Measurement: Acquire a baseline image or video of the airway before adding any agonist.

  • This compound Stimulation: Add this compound to the perfusion buffer at the desired concentration(s). Bronchoconstriction is typically observed by digital imaging techniques.[15]

  • Image Acquisition: Record images or videos at set time points after this compound administration to capture the dynamic contractile response.

  • Data Analysis: Measure the airway lumen area from the captured images using image analysis software. Express the contraction as a percentage reduction from the baseline airway area. Construct concentration-response curves to determine EC50 values for different airway sizes (small, medium, large).[16]

Workflow for Precision-Cut Lung Slice (PCLS) Experiments

PCLS_Workflow cluster_prep Tissue Preparation cluster_exp Experiment & Imaging cluster_analysis Data Analysis A 1. Inflate Lungs with Agarose B 2. Solidify Tissue (on ice) A->B C 3. Slice with Vibratome (200-250 µm) B->C D 4. Wash & Incubate Slices C->D E 5. Mount Slice on Microscope D->E F 6. Acquire Baseline Airway Image E->F G 7. Add this compound to media F->G H 8. Time-Lapse Imaging G->H I 9. Measure Airway Lumen Area H->I J 10. Calculate % Contraction & EC50 I->J

Caption: Key steps for assessing this compound-induced bronchoconstriction in PCLS.

References

Application Notes and Protocols for Light Transmission Aggregometry with U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function.[1] This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. U-46619, a stable synthetic analog of the potent platelet agonist thromboxane A2 (TXA2), is widely used in research settings to study the TXA2-mediated pathways of platelet activation and to investigate platelet function disorders.[2][3] this compound binds to the thromboxane prostanoid (TP) receptor on the platelet surface, initiating a signaling cascade that leads to platelet shape change, granule secretion, and aggregation.[2][4] These application notes provide a detailed protocol for utilizing this compound in LTA to reliably and reproducibly measure platelet aggregation.

Signaling Pathway of this compound in Human Platelets

This compound mimics the action of thromboxane A2 by binding to and activating the G-protein coupled TP receptor.[2][4] This activation primarily involves Gq proteins, which in turn activate phospholipase C (PLC).[5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an intracellular calcium store), leading to an increase in cytosolic calcium concentration.[6] The rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream events including platelet shape change, degranulation (release of ADP, serotonin, etc.), and the conformational activation of the integrin αIIbβ3 (GPIIb/IIIa) receptor.[7] Activated αIIbβ3 receptors bind fibrinogen, which bridges adjacent platelets, leading to aggregation.[7][8] The released ADP further amplifies platelet activation and aggregation by acting on P2Y1 and P2Y12 receptors.[9][10]

U46619_Signaling_Pathway U46619 This compound TP_receptor TP Receptor U46619->TP_receptor Binds Gq Gq TP_receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP P2Y12 P2Y12 Receptor P2Y12->AC Inhibits ADP_out ADP ADP_out->P2Y12 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Aggregation Platelet Aggregation Ca_release->Aggregation ADP_granule Dense Granule (ADP Release) Ca_release->ADP_granule Triggers PKC->Aggregation ADP_granule->ADP_out Releases

This compound signaling cascade in platelets.

Experimental Protocols

Materials and Reagents
  • This compound (Thromboxane A2 analog)

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10-14 days.

  • 3.2% Sodium Citrate anticoagulant

  • Dimethyl sulfoxide (DMSO) or Ethanol for stock solution preparation

  • Phosphate-buffered saline (PBS) or Tyrode's buffer

  • Light Transmission Aggregometer

  • Glass or siliconized aggregometer cuvettes with magnetic stir bars

  • Calibrated pipettes

  • Centrifuge

  • Water bath or heating block at 37°C

Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part anticoagulant).[11] Mix gently by inversion. Samples should be kept at room temperature and processed within 4 hours of collection.[12]

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[11] This separates the blood into layers.

  • PRP Collection: Carefully aspirate the upper, straw-colored layer, which is the PRP, using a plastic pipette and transfer it to a clean polypropylene tube.[13]

  • PPP Preparation: Centrifuge the remaining blood at a higher speed, typically 1500-2000 x g, for 15 minutes to pellet the remaining cellular components.[11][13]

  • PPP Collection: Aspirate the supernatant, which is the PPP, and transfer to a separate clean tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment (Optional but Recommended): For improved consistency, the platelet count in the PRP can be adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.[14]

Protocol 2: Light Transmission Aggregometry Procedure
  • Reagent Preparation: Prepare a stock solution of this compound in DMSO or ethanol.[11] On the day of the experiment, prepare fresh serial dilutions of this compound in PBS or another appropriate buffer to achieve the desired final concentrations in the PRP.[11][13]

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette the required volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.[11][14]

    • Place the cuvette in the PRP well of the aggregometer and allow it to equilibrate at 37°C for at least 5 minutes.[11][13]

    • Set this as the 0% aggregation baseline.[11]

    • Pipette the same volume of PPP into a separate cuvette and place it in the PPP well. Set this as the 100% aggregation baseline.[11][13]

  • Initiating Aggregation:

    • Return the PRP cuvette to the sample well.

    • Add a small volume (e.g., 50 µL) of the this compound working solution to the stirring PRP to initiate the reaction.[11][14] The final volume in the cuvette will be 500 µL.

  • Data Recording: Immediately start recording the change in light transmission over time, typically for 5-10 minutes, or until a stable aggregation plateau is reached.[11][14]

  • Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved. For dose-response studies, plot the maximum aggregation against the logarithm of the this compound concentration to determine the EC50 (the concentration that elicits 50% of the maximal response).

Experimental Workflow

The overall workflow for performing LTA with this compound involves several sequential steps from sample collection to final data analysis.

LTA_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Blood_Collection 1. Venous Blood Collection (3.2% Sodium Citrate) PRP_Centrifuge 2. Centrifugation (Low Speed) 150-200g, 15-20 min Blood_Collection->PRP_Centrifuge PRP_Harvest 3. Harvest Platelet-Rich Plasma (PRP) PRP_Centrifuge->PRP_Harvest PPP_Centrifuge 4. Centrifugation (High Speed) 1500-2000g, 15 min PRP_Centrifuge->PPP_Centrifuge Equilibration 7. Equilibrate PRP at 37°C PRP_Harvest->Equilibration PPP_Harvest 5. Harvest Platelet-Poor Plasma (PPP) PPP_Centrifuge->PPP_Harvest Calibration 8. Calibrate Aggregometer (PRP=0%, PPP=100%) PPP_Harvest->Calibration Reagent_Prep 6. Prepare this compound Dilutions Add_Agonist 9. Add this compound to PRP Reagent_Prep->Add_Agonist Equilibration->Calibration Calibration->Add_Agonist Record 10. Record Light Transmission Add_Agonist->Record Analyze 11. Determine Max Aggregation (%) Record->Analyze Dose_Response 12. Plot Dose-Response Curve (EC50) Analyze->Dose_Response

Experimental workflow for LTA with this compound.

Data Presentation

The following tables summarize key quantitative parameters for conducting LTA with this compound, derived from established protocols.

Table 1: Blood Processing and Sample Preparation

Parameter Value Notes
Anticoagulant 3.2% Sodium Citrate Ratio of 9 parts blood to 1 part anticoagulant.[11]
PRP Centrifugation 150-200 x g for 15-20 min Room temperature, centrifuge brake set to off.[11]
PPP Centrifugation 1500-2000 x g for 15 min Room temperature.[11][13]
Sample Storage Room Temperature Process within 4 hours of collection.[12]

| Platelet Count (Adjusted) | ~2.5 x 10⁸ platelets/mL | Optional, for consistency. Adjusted with PPP.[14] |

Table 2: LTA Experimental Parameters

Parameter Value Notes
Incubation Temperature 37°C Both for PRP equilibration and during the assay.[11][14]
PRP Equilibration Time ≥ 5 minutes Allows temperature stabilization before adding agonist.[11][14]
PRP Sample Volume 450 µL Common volume, can be adjusted based on cuvette size.[11][14]
This compound Agonist Volume 50 µL Typically a 1:10 dilution into the PRP.[11][14]
This compound Concentration Range 1 nM - 10 µM For constructing a concentration-response curve.[11][14]

| Recording Time | 5 - 10 minutes | Or until aggregation reaches a stable plateau.[11][14] |

Table 3: this compound Potency in Platelet Assays

Parameter Value (approx.) Assay Condition
EC50 (Platelet Shape Change) 0.035 µM Human Platelets[8][14]
EC50 (Platelet Aggregation) 1.31 µM Human Platelets[8]

| EC50 (Platelet Aggregation) | 0.58 µM | Rabbit Platelets[14] |

Troubleshooting and Considerations

  • Variability: Platelet reactivity can vary significantly between donors. It is crucial to establish a normal reference range using a cohort of healthy donors.[3]

  • Aspirin and NSAIDs: Donors must be free of aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) activity, as this will affect platelet function.[7]

  • This compound Storage: this compound should be stored properly to maintain its activity. Aliquot stock solutions and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] Aqueous working solutions should be prepared fresh for each experiment.[13]

  • No Aggregation: If no aggregation is observed, consider potential issues such as this compound degradation, a defect in the donor's TP receptor or downstream signaling pathway, or the presence of inhibitory substances.[13][15] Performing a dose-response curve is essential to confirm the effective concentration range.[13]

  • Distinguishing Pathway Defects: LTA using a panel of agonists is useful for diagnosing platelet function disorders. For example, a normal aggregation response to this compound but an abnormal response to arachidonic acid suggests a defect in the cyclooxygenase or thromboxane synthase enzymes.[7][15]

References

Application Notes and Protocols: U-46619 in the Study of Endothelial Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent thromboxane A2 (TP) receptor agonist.[1][2] While extensively utilized in studies of platelet aggregation and smooth muscle contraction, recent research has highlighted its significant role in promoting the differentiation of human induced pluripotent stem cells (hiPSCs) into endothelial cells (ECs).[3] this compound has been shown to enhance the efficiency of endothelial differentiation by activating the p38 mitogen-activated protein kinase (p38MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways.[4] This makes this compound a valuable tool for researchers studying vasculogenesis, developing novel therapeutic strategies for ischemic diseases, and for the large-scale production of endothelial cells for tissue engineering applications.

These application notes provide a comprehensive overview of the use of this compound in endothelial cell differentiation, including detailed protocols for a three-dimensional differentiation strategy, quantitative data presentation, and a summary of the underlying signaling pathways.

Mechanism of Action: this compound in Endothelial Differentiation

This compound exerts its pro-differentiative effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. In endothelial progenitor cells, this binding event initiates a signaling cascade that leads to the dual activation of p38MAPK and ERK1/2.[3] The TP receptor is known to couple to Gq and G12/G13 G-proteins. The activation of these pathways is crucial for the efficient differentiation of hiPSCs into endothelial cells, significantly increasing the yield of CD31-positive cells.[4]

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP Receptor) U46619->TP_Receptor G_Protein Gq / G12/13 G-Proteins TP_Receptor->G_Protein Activates p38MAPK p38 MAPK Activation G_Protein->p38MAPK ERK12 ERK1/2 Activation G_Protein->ERK12 Differentiation Enhanced Endothelial Cell Differentiation (↑ CD31 Expression) p38MAPK->Differentiation ERK12->Differentiation

This compound signaling pathway in endothelial cell differentiation.

Quantitative Data Presentation

The primary measure of success in endothelial differentiation protocols is the percentage of cells expressing key endothelial markers. This compound has been demonstrated to significantly increase the efficiency of this process.

Table 1: Effect of this compound on Endothelial Differentiation Efficiency of hiPSCs

Treatment GroupThis compound ConcentrationDifferentiation Stage of Addition% CD31+ Cells (Mean ± SD)Reference
Control0 µMN/A~58%[4]
This compound1 µMStage 289.1 ± 4.3%[4]
This compound1 µMStage 385.0 ± 3.2%[4]
This compound5 µMStage 2 or 3< 40%[4]

Table 2: Representative Data for Functional Assays of hiPSC-Derived Endothelial Cells

AssayMetricControl Endothelial CellsThis compound-Treated Differentiated Cells
Tube Formation Total Tube Length (µm)Enter experimental dataEnter experimental data
Number of JunctionsEnter experimental dataEnter experimental data
LDL Uptake Mean Fluorescence IntensityEnter experimental dataEnter experimental data
% LDL Positive CellsEnter experimental dataEnter experimental data

Experimental Protocols

The following protocols are based on the successful application of this compound in a 3D fibrin scaffold-based differentiation system for hiPSCs.

Experimental_Workflow Start Start: hiPSC Culture Stage1 Stage 1: 3D Fibrin Scaffold Seeding (2 days) Start->Stage1 Stage2 Stage 2: Mesoderm Induction (Day 0-1) EBM2 + B27 (-ins) + CHIR99021 + 1 µM this compound Stage1->Stage2 Stage3 Stage 3: Endothelial Specification (Day 1-11) EBM2 + B27 + VEGF + TGFβ1 + EPO Stage2->Stage3 Analysis Day 11: Analysis - Flow Cytometry (CD31/CD144) - Functional Assays Stage3->Analysis End End: Differentiated Endothelial Cells Analysis->End

Workflow for hiPSC differentiation to endothelial cells using this compound.
Protocol 1: Preparation of 3D Fibrin Scaffolds

This protocol details the preparation of fibrin scaffolds in a 24-well plate format, suitable for the 3D culture and differentiation of hiPSCs.

Materials:

  • Fibrinogen (from bovine or human plasma)

  • Thrombin (from bovine or human plasma)

  • Aprotinin

  • Calcium Chloride (CaCl2)

  • Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Sterile 24-well tissue culture plates

Procedure:

  • Prepare Fibrinogen Solution:

    • Dissolve fibrinogen in DPBS to a final concentration of 20 mg/mL.

    • Add aprotinin to the fibrinogen solution to a final concentration of 1 TIU/mL to prevent fibrinolysis.

    • Warm the solution to 37°C to ensure complete dissolution.

  • Prepare Thrombin Solution:

    • Reconstitute thrombin in DPBS containing 1 mM CaCl2 to a final concentration of 50 U/mL.

  • Form Fibrin Scaffolds:

    • In each well of a 24-well plate, mix 45 µL of the fibrinogen solution with 5 µL of the thrombin solution.

    • Immediately add your hiPSC suspension (as detailed in Protocol 2) to the fibrinogen/thrombin mixture.

    • Allow the mixture to polymerize at 37°C for 30-60 minutes to form a stable hydrogel.

Protocol 2: 3-Stage Endothelial Differentiation of hiPSCs with this compound

This protocol outlines the temporal application of growth factors and this compound to guide hiPSCs toward an endothelial lineage within a 3D fibrin scaffold.

Media and Reagents:

  • Stage 1 Medium: hiPSC maintenance medium.

  • Stage 2 Medium: Endothelial Basal Medium 2 (EBM2) supplemented with B27 (without insulin), CHIR99021 (a GSK3 inhibitor), and 1 µM this compound.

  • Stage 3 Medium: EBM2 supplemented with B27, Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta 1 (TGFβ1), and Erythropoietin (EPO).

  • hiPSCs

  • Fibrin scaffold components (from Protocol 1)

  • Accutase or other cell dissociation reagent

Procedure:

  • Stage 1: Cell Seeding in Fibrin Scaffold (Day -2 to Day 0)

    • Culture hiPSCs to 70-80% confluency.

    • Dissociate hiPSCs into a single-cell suspension using Accutase.

    • Resuspend the cells in your hiPSC maintenance medium.

    • Incorporate the hiPSC suspension into the fibrinogen/thrombin mixture as described in Protocol 1, Step 3.

    • Culture the cell-seeded scaffolds for 2 days in hiPSC maintenance medium.

  • Stage 2: Mesoderm Induction with this compound (Day 0 to Day 1)

    • On day 0, replace the maintenance medium with Stage 2 Medium containing 1 µM this compound.

    • Incubate for 24 hours.

  • Stage 3: Endothelial Specification (Day 1 to Day 11)

    • On day 1, replace the Stage 2 Medium with Stage 3 Medium.

    • Change the medium every 2 days.

  • Harvesting Differentiated Cells (Day 11)

    • On day 11, carefully aspirate the medium.

    • Add a suitable enzyme cocktail (e.g., dispase and collagenase) to digest the fibrin scaffold and release the cells.

    • Collect the cell suspension and proceed to analysis.

Protocol 3: Characterization of Differentiated Endothelial Cells

A. Flow Cytometry for Endothelial Markers

  • Prepare a single-cell suspension of the differentiated cells.

  • Stain the cells with fluorescently conjugated antibodies against endothelial surface markers, such as CD31 (PECAM-1) and CD144 (VE-Cadherin).

  • Include appropriate isotype controls.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of CD31+ and/or CD144+ cells.

B. Functional Assay: Tube Formation on Matrigel

  • Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.

  • Seed the differentiated endothelial cells onto the Matrigel-coated wells in endothelial growth medium.

  • Incubate for 4-12 hours.

  • Observe the formation of capillary-like structures (tubes) using a microscope.

  • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

C. Functional Assay: Acetylated Low-Density Lipoprotein (Ac-LDL) Uptake

  • Incubate the differentiated endothelial cells with fluorescently labeled Ac-LDL (e.g., DiI-Ac-LDL) in culture medium for 4 hours at 37°C.

  • Wash the cells with DPBS to remove unbound Ac-LDL.

  • Observe the uptake of DiI-Ac-LDL using a fluorescence microscope.

  • For quantitative analysis, dissociate the cells and analyze the fluorescence intensity by flow cytometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Differentiation Efficiency Suboptimal hiPSC qualityEnsure hiPSCs have a normal karyotype and are free of differentiation before starting the protocol.
Incorrect this compound concentrationPrepare fresh dilutions of this compound and confirm the final concentration. Note that concentrations higher than 1 µM may be less effective.[4]
Inconsistent fibrin scaffold polymerizationEnsure accurate pipetting and thorough mixing of fibrinogen and thrombin.
Cell Death during Differentiation Harsh dissociation of hiPSCsUse a gentle dissociation reagent like Accutase and minimize incubation time.
Nutrient depletionEnsure timely media changes as per the protocol.
Difficulty in Analyzing Cells from Scaffold Incomplete digestion of the fibrin scaffoldOptimize the concentration and incubation time of the digestive enzymes. Gentle mechanical disruption may also be necessary.

Conclusion

This compound is a powerful and effective reagent for enhancing the differentiation of hiPSCs into endothelial cells. By activating the p38MAPK and ERK1/2 signaling pathways, it significantly improves the yield of functional endothelial cells. The provided protocols offer a robust framework for researchers to utilize this compound in their studies of vascular biology, disease modeling, and regenerative medicine. Careful attention to cell culture technique and protocol details will ensure reproducible and high-efficiency endothelial cell generation.

References

Troubleshooting & Optimization

Technical Support Center: U-46619 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of U-46619 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent thromboxane A2 (TP) receptor agonist, mimicking the effects of the highly unstable thromboxane A2 (TXA2).[1][2] By binding to TP receptors, which are G-protein coupled receptors, this compound triggers a cascade of intracellular signaling events, primarily leading to platelet aggregation and smooth muscle contraction.[1]

Q2: How should I store this compound upon receipt to ensure its stability?

A2: Proper storage of this compound is critical for maintaining its activity. For long-term storage, it is recommended to store this compound at -20°C, preferably under desiccating conditions.[1] When stored correctly as a powder or in its supplied organic solvent, it can be stable for at least one to two years.[3][4]

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: this compound is soluble in several organic solvents. Commonly used solvents for creating stock solutions include methyl acetate, ethanol, DMSO, and dimethylformamide (DMF).[3][4] The solubility in these organic solvents is typically high, around 100 mg/mL.[3] The choice of solvent should be guided by the requirements of your specific experimental system.

Q4: How stable are stock solutions of this compound?

A4: Stock solutions of this compound in a suitable organic solvent can be stored at -20°C for at least one month or at -80°C for up to six months.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][4]

Q5: Can I store this compound in an aqueous solution?

A5: It is strongly advised not to store this compound in aqueous solutions for any significant length of time.[1] this compound is unstable in aqueous buffers, and it is recommended that working solutions be prepared fresh for each experiment. Any unused aqueous solution should be discarded at the end of the day.[3][4]

Q6: What are the typical working concentrations for this compound in different assays?

A6: The effective concentration of this compound varies depending on the specific application and experimental system. For human platelet aggregation, the EC50 value is approximately 1.31 μM.[1] In studies involving vascular smooth muscle contraction, such as in rat thoracic aortic rings, the ED50 can be as low as 6.54 nM in endothelium-intact rings and 0.478 nM in endothelium-denuded rings.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Response in Platelet Aggregation Assay

  • Question: My platelet aggregation assay with this compound is showing variable results or no response at all. What could be the cause?

  • Answer: Several factors can contribute to this issue:

    • Improper Storage: Check if the this compound stock solution was stored correctly and if it is within its recommended shelf life. Repeated freeze-thaw cycles can lead to degradation.[1]

    • Aqueous Solution Instability: If you prepared a diluted aqueous solution and stored it, the this compound may have degraded. Always prepare fresh aqueous working solutions immediately before use.[3][4]

    • Platelet Viability: Ensure that the platelet-rich plasma (PRP) is prepared correctly and used within the appropriate timeframe to maintain platelet viability.

    • Biological Variability: Platelet reactivity can vary between donors. If possible, screen donors or use a larger sample size to account for this variability.[4]

Issue 2: Precipitation of this compound in Aqueous Buffer

  • Question: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. How can I prevent this?

  • Answer: this compound has limited solubility in aqueous buffers (approximately 1 mg/mL in PBS, pH 7.2).[3] To prepare an aqueous solution from an organic stock, first, evaporate the organic solvent under a gentle stream of nitrogen. Then, immediately reconstitute the compound in the desired buffer.[3][6] Sonication may also help to dissolve the compound.[4]

Issue 3: Unexpected Off-Target Effects

  • Question: I'm concerned that this compound might be activating other prostanoid receptors at the concentrations I'm using. How can I be sure my effects are specific to the TP receptor?

  • Answer: While this compound is a potent TP receptor agonist, using excessively high concentrations can potentially lead to off-target effects. To confirm specificity, you can use a selective TP receptor antagonist, such as GR32191, in your experimental setup.[7] A complete blockade of the this compound-induced response by the antagonist would confirm that the effect is mediated by the TP receptor.

Data Presentation

Table 1: Storage and Stability of this compound Solutions

FormStorage TemperatureDuration of StabilityRecommendations
Powder/Supplied in Organic Solvent -20°CUp to 2 yearsStore under desiccating conditions.[4]
Stock Solution in Organic Solvent -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1][5]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1][5]
Aqueous Working Solution Room Temperature / 4°CNot Recommended for StoragePrepare fresh for each experiment and discard unused solution.[1][3]

Table 2: Solubility of this compound

SolventApproximate Solubility
DMSO ~100 mg/mL
Ethanol ~100 mg/mL
Dimethylformamide (DMF) ~100 mg/mL
Methyl Acetate ~10 mg/mL (often supplied in this solvent)
PBS (pH 7.2) ~1 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (from powder):

    • If this compound is in powder form, allow it to equilibrate to room temperature before opening.

    • Add the appropriate volume of a suitable organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -80°C.[4]

  • Working Solution Preparation (Aqueous):

    • If your stock is in an organic solvent, you can make an intermediate dilution in the same solvent.

    • For the final aqueous working solution, dilute the stock or intermediate solution into your experimental buffer (e.g., Krebs-Henseleit solution, PBS) immediately before use.[3]

    • If an organic solvent-free solution is required, evaporate the solvent from an aliquot of the stock solution under a gentle stream of nitrogen and then dissolve the residue in the aqueous buffer.[6]

Protocol 2: Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction

This protocol describes the use of an isolated organ bath system to measure the contractile response of vascular smooth muscle rings to this compound.[8]

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold Krebs-Henseleit solution.[8]

    • Gently remove adhering connective and adipose tissue.

    • Cut the artery into rings of 2-4 mm in length.[8]

  • Mounting the Tissue:

    • Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.[8]

    • Maintain the organ bath at 37°C and continuously bubble with carbogen gas (95% O₂ / 5% CO₂).[8]

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension.[8]

    • Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.[8]

    • To assess tissue viability, induce a contraction with a high concentration of KCl. A robust contraction indicates healthy tissue.[8]

  • Cumulative Concentration-Response Curve:

    • Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).[8]

    • Allow the contraction to reach a stable plateau at each concentration before adding the next.[8]

Visualizations

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor Gq_Protein Gq Protein TP_Receptor->Gq_Protein ERK_p38 ERK / p38 MAPK Activation TP_Receptor->ERK_p38 Activates PLC Phospholipase C (PLC) Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release SR->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_increase->PKC Contraction Smooth Muscle Contraction / Platelet Aggregation Ca_increase->Contraction PKC->Contraction ERK_p38->Contraction

Caption: this compound signaling pathway leading to cellular responses.

Experimental_Workflow_Troubleshooting cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Troubleshooting Store 1. Store this compound (-20°C or -80°C) Prep_Stock 2. Prepare Stock Solution (e.g., DMSO, Ethanol) Store->Prep_Stock Prep_Working 3. Prepare Fresh Working Solution (Aqueous Buffer) Prep_Stock->Prep_Working Assay 4. Perform Assay (e.g., Platelet Aggregation) Prep_Working->Assay Result 5. Obtain Results Assay->Result Expected Expected Outcome Result->Expected Consistent? Unexpected Unexpected Outcome (No/Low Response) Result->Unexpected Inconsistent? Troubleshoot Troubleshoot Unexpected->Troubleshoot Check_Storage Check Storage Conditions & Age Troubleshoot->Check_Storage Check_Prep Check Solution Preparation Troubleshoot->Check_Prep Check_Viability Check Sample Viability Troubleshoot->Check_Viability

Caption: Troubleshooting workflow for this compound experiments.

References

Preventing degradation of U-46619 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of U-46619, a stable thromboxane A2 (TP) receptor agonist. Adherence to these protocols is critical for obtaining reproducible and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[1][2] Unlike the endogenous ligand, thromboxane A2, which is highly unstable in aqueous solutions, this compound's stability makes it an invaluable tool for in vitro and ex vivo studies of TP receptor signaling pathways, which are crucial in processes like platelet aggregation and smooth muscle contraction.[3][4]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the activity of this compound. For long-term storage of the compound as a powder or in its supplied organic solvent (e.g., methyl acetate), it is recommended to store it at -20°C under desiccating conditions, where it can be stable for up to 12 months.[2] Stock solutions prepared in organic solvents like DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for one month.[2]

Q3: Can I store this compound in an aqueous buffer?

A3: No, it is strongly advised not to store this compound in aqueous solutions. This compound is unstable and sparingly soluble in aqueous buffers.[2][5] Working solutions in aqueous buffers should be prepared fresh immediately before each experiment.[5] Any unused aqueous solution should be discarded at the end of the day.

Q4: What is the recommended procedure for preparing aqueous working solutions of this compound?

A4: To prepare an aqueous working solution from a stock in an organic solvent, first, evaporate the organic solvent from an aliquot of the stock solution under a gentle stream of nitrogen. Then, reconstitute the this compound residue in the desired aqueous buffer. Sonication may aid in dissolution.

Q5: What are the primary signaling pathways activated by this compound?

A5: this compound binds to the TP receptor, a G-protein-coupled receptor (GPCR). This binding primarily activates two G-protein pathways: the Gq pathway and the G12/13 pathway.[3] The Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6][7] The G12/13 pathway activates the RhoA/Rho-kinase (ROCK) signaling cascade, which plays a role in calcium sensitization of the contractile machinery in smooth muscle cells.[6][8]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Reduced or No Biological Activity Degradation of this compound in the aqueous working solution.Always prepare fresh aqueous working solutions of this compound immediately before each experiment. Do not store this compound in aqueous buffers.[5]
Improper storage of the stock solution.Ensure stock solutions in an appropriate organic solvent are stored at -20°C or -80°C and are not subjected to frequent freeze-thaw cycles. Use aliquots for single experiments.[2]
Inconsistent EC50 Values Between Experiments Variability in the preparation of working solutions.For each dose-response experiment, prepare a fresh serial dilution from a single stock aliquot to minimize variability.
Batch-to-batch variability of this compound.If you suspect batch-to-batch variability, test a new batch against a previously validated one to ensure consistent activity. Always refer to the certificate of analysis for the specific batch.
Inter-individual variability in biological samples (e.g., platelets).Be aware that a certain percentage of the healthy population may show hypo-responsiveness to TP receptor agonists.[9] If possible, screen donors or use a larger sample size to account for biological variability.
Precipitation of this compound in Aqueous Buffer Low solubility in the chosen buffer.This compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, first evaporate the organic solvent from your stock solution under a gentle stream of nitrogen and then reconstitute the compound in the desired buffer. Sonication may aid dissolution.[5]
Unexpected Off-Target Effects This compound activating other prostanoid receptors at high concentrations.While this compound is a selective TP receptor agonist, at very high concentrations, off-target effects can occur. It is recommended to perform a dose-response curve to determine the optimal concentration range for your experiment.

Data Presentation

Table 1: Stability and Storage Recommendations for this compound Solutions

Solution TypeSolventStorage TemperatureRecommended Duration
Stock SolutionMethyl Acetate-20°C≥ 2 years[5]
Stock SolutionDMSO or Ethanol-80°CUp to 6 months[2]
Stock SolutionDMSO or Ethanol-20°CUp to 1 month[2]
Aqueous Working SolutionPhysiological Buffers (e.g., PBS)2-8°CNot recommended for more than one day[5]

Table 2: Potency (EC50) of this compound in Various In Vitro and Ex Vivo Assays

AssaySpecies/TissueEC50 Value
TP Receptor Agonism-0.035 µM[3]
Platelet Shape ChangeHuman0.035 µM[3][10]
Platelet AggregationRabbit0.58 µM[3]
Platelet AggregationHuman1.31 µM[10]
VasoconstrictionHuman Resistance Arteries~16 nM[3]
VasoconstrictionRat Aorta~50 nM[11]

Mandatory Visualizations

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC PLC Gq->PLC activates RhoA RhoA G13->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes ROCK ROCK Activation RhoA->ROCK IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation Ca_release->Aggregation PKC->Aggregation ROCK->Contraction

Caption: this compound signaling cascade via the TP receptor.

Troubleshooting_Workflow Start Experiment Yields Inconsistent/No Results Check_Solution Was the aqueous this compound solution prepared fresh? Start->Check_Solution Prepare_Fresh Prepare a fresh aqueous solution immediately before use. Check_Solution->Prepare_Fresh No Check_Stock Was the stock solution stored correctly and aliquoted? Check_Solution->Check_Stock Yes End Re-run Experiment Prepare_Fresh->End Store_Properly Store stock at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. Check_Stock->Store_Properly No Check_Conc Have you performed a dose-response curve? Check_Stock->Check_Conc Yes Store_Properly->End Perform_DR Perform a dose-response curve to find the optimal concentration. Check_Conc->Perform_DR No Check_Bio_Var Could there be biological variability (e.g., donor hypo-responsiveness)? Check_Conc->Check_Bio_Var Yes Perform_DR->End Increase_N Increase sample size or screen donors. Check_Bio_Var->Increase_N Yes Check_Bio_Var->End No Increase_N->End

Caption: Troubleshooting workflow for this compound experiments.

Experimental Protocols

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry

This protocol outlines the measurement of this compound-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Venous blood from healthy, consenting donors

  • 3.2% sodium citrate anticoagulant

  • This compound stock solution (in a suitable organic solvent)

  • Physiological saline or appropriate buffer

  • Light transmission aggregometer

Procedure:

  • Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate.[3]

  • PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[3]

  • Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).[2]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a final concentration of approximately 2.5 x 10⁸ platelets/mL using PPP.[3]

  • This compound Working Solution Preparation: Prepare fresh serial dilutions of this compound in saline or an appropriate buffer to achieve the desired final concentrations for the dose-response curve (e.g., 10 nM to 10 µM).

  • Aggregation Measurement: a. Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP. b. Pipette an aliquot of the adjusted PRP into a cuvette with a stir bar and allow it to equilibrate at 37°C for at least 2-5 minutes.[2][3] c. Add a small volume of the this compound working solution to the PRP to initiate aggregation. d. Record the change in light transmission, which corresponds to the degree of platelet aggregation, for a set period (e.g., 5-10 minutes).[3]

  • Data Analysis: a. Determine the maximal percentage of aggregation for each concentration of this compound. b. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal aggregation response).

Protocol 2: Vascular Smooth Muscle Contraction Assay using a Wire Myograph

This protocol describes the measurement of the contractile response of isolated small arteries to this compound.

Materials:

  • Experimental animal (e.g., rat, mouse)

  • Krebs-Henseleit solution

  • Carbogen gas (95% O₂ / 5% CO₂)

  • This compound stock solution

  • Wire myograph system with force transducers and data acquisition system

  • Dissection tools and suture material

Procedure:

  • Tissue Preparation: a. Euthanize the animal according to approved institutional guidelines. b. Carefully dissect the desired artery (e.g., mesenteric artery) and place it in ice-cold Krebs-Henseleit solution. c. Gently clean the artery of adhering connective and adipose tissue and cut it into rings of 2-4 mm in length.[11]

  • Mounting the Tissue: a. Suspend each arterial ring between two wires in a myograph chamber filled with Krebs-Henseleit solution.[11] b. Maintain the chamber at 37°C and continuously bubble with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.[11]

  • Viability Check: To assess the viability of the tissue, induce a contraction with a high concentration of potassium chloride (KCl, e.g., 60 mM). A robust and sustained contraction indicates healthy tissue. Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.[11]

  • Cumulative Concentration-Response Curve: a. Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).[11] b. Allow the contraction to reach a stable plateau at each concentration before adding the next. c. Record the contractile force continuously using the data acquisition system.

  • Data Analysis: a. Express the contractile response as a percentage of the maximal contraction induced by KCl. b. Plot the concentration of this compound against the contractile response to generate a concentration-response curve. c. Calculate the EC50 value using non-linear regression analysis.

References

Troubleshooting inconsistent results in U-46619 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with U-46619, a potent thromboxane A₂ (TP) receptor agonist.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound to ensure its stability?

A1: Proper storage and handling are critical for maintaining the potency and stability of this compound. When stored as a powder, it is recommended to keep it at -20°C under desiccating conditions, where it can remain stable for up to two years.[1] If supplied in an organic solvent such as methyl acetate, it should also be stored at -20°C.[1] Stock solutions in organic solvents like DMSO or ethanol can be stored at -20°C for at least a month or at -80°C for up to six months.[1] To prevent degradation from multiple freeze-thaw cycles, it is best to prepare single-use aliquots of your stock solution.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in organic solvents such as methyl acetate, ethanol, DMSO, and dimethylformamide (DMF).[1][2] For most biological experiments, DMSO or ethanol are commonly used.[1] If your this compound is supplied in methyl acetate, you can evaporate the solvent under a gentle stream of nitrogen and redissolve the compound in your solvent of choice.[2]

Q3: Can I store this compound in aqueous solutions?

A3: It is strongly advised against storing this compound in aqueous solutions for any significant length of time.[1][2] this compound is unstable in aqueous buffers, and working solutions should be prepared fresh for each experiment.[1] Any unused aqueous solution should be discarded at the end of the day to ensure reproducible results.[1][2]

Q4: What is the primary mechanism of action for this compound?

A4: this compound is a stable synthetic analog of the prostaglandin endoperoxide PGH₂ and acts as a potent and selective agonist for the thromboxane A₂ (TP) receptor, which is a G-protein coupled receptor (GPCR).[3][4] Its activation of the TP receptor initiates downstream signaling cascades that lead to physiological responses such as platelet aggregation and smooth muscle contraction.[3][4][5]

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent results in this compound experiments.

Issue 1: High Variability in Concentration-Response Curves

  • Potential Cause: Ligand Degradation. this compound is unstable in aqueous buffers.[1] Preparing working solutions and not using them immediately can lead to a loss of potency.

    • Solution: Always prepare fresh aqueous working solutions of this compound for each experiment and discard any unused solution at the end of the day.[1] Ensure stock solutions in organic solvents are stored correctly in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

  • Potential Cause: Tachyphylaxis or Receptor Desensitization. Prolonged or repeated exposure to this compound can lead to a rapid decrease in the response, a phenomenon known as tachyphylaxis.[6][7][8]

    • Solution: When performing cumulative concentration-response curves, ensure sufficient equilibration time between additions. If tachyphylaxis is suspected, consider using a non-cumulative dosing protocol where each tissue or cell preparation is exposed to only a single concentration of this compound.

  • Potential Cause: Biological Variability. The expression of TP receptors and the sensitivity to this compound can vary between different tissues, species, and even between individual donors.[9]

    • Solution: Use tissues or cells from a consistent source and passage number.[10] When using primary tissues, especially from human donors, a larger sample size may be necessary to account for biological variability.

Issue 2: Lower than Expected Potency (Right-shifted Concentration-Response Curve)

  • Potential Cause: Incorrect Solvent or Dilution. The choice of solvent for the final dilutions can impact the effective concentration of this compound.

    • Solution: While stock solutions are made in organic solvents, ensure that the final concentration of the organic solvent in your assay buffer is low (typically <0.1%) and consistent across all experimental groups to avoid solvent effects.

  • Potential Cause: Suboptimal Experimental Conditions. Factors such as temperature, pH, and buffer composition can influence the activity of this compound and the response of the biological system.

    • Solution: Ensure that the experimental temperature is maintained at 37°C and that the physiological buffer is correctly prepared and continuously gassed with carbogen (95% O₂ / 5% CO₂) to maintain pH.

Issue 3: No Response or Very Weak Response to this compound

  • Potential Cause: Inactive Compound. Improper storage or handling may have led to the degradation of this compound.

    • Solution: Use a fresh vial or a new aliquot of this compound. To confirm the activity of your compound, perform a positive control experiment with a tissue or cell line known to respond robustly to this compound.

  • Potential Cause: Absence or Low Expression of TP Receptors. The tissue or cells being used may not express the thromboxane A₂ receptor or may express it at very low levels.

    • Solution: Verify the expression of TP receptors in your experimental model using techniques such as Western blotting, qPCR, or by using a known TP receptor antagonist to see if it blocks the response to a positive control agonist.

Data Presentation

Table 1: Potency (EC₅₀) of this compound in Various In Vitro Preparations

Tissue/Cell TypeSpeciesExperimental AssayEC₅₀ ValueReference
PlateletsHumanShape Change0.035 µM[11]
PlateletsHumanAggregation1.31 µM[11]
PlateletsRabbitShape Change0.013 µM[12]
PlateletsRabbitAggregation0.58 µM[12]
Bronchial Smooth MuscleHumanContraction~12 nM[4]
Small Airways (<250 µm)RatContraction6.9 nM[4]
Large Airways (>420 µm)RatContraction66 nM[4]

Experimental Protocols

Protocol 1: Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction

This protocol outlines the use of an isolated organ bath system to measure the contractile response of vascular smooth muscle rings to this compound.[4]

  • Tissue Preparation: Isolate a blood vessel (e.g., rat aorta) and place it in cold Krebs-Henseleit solution. Carefully clean the vessel of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Suspend each arterial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: Maintain the organ bath at 37°C and continuously bubble with carbogen gas. Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta), washing with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: Contract the tissues with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the tissues until they return to the baseline tension.

  • Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM). Allow the contractile response to stabilize at each concentration before the next addition.

  • Data Analysis: Record the isometric tension continuously. Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC₅₀ and maximum effect.

Protocol 2: In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry to measure this compound-induced platelet aggregation in platelet-rich plasma (PRP).[13][14]

  • PRP and PPP Preparation: Collect fresh venous blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of the stock solution in an appropriate buffer (e.g., Tyrode's buffer) to create a range of working concentrations.

  • Instrument Setup: Set up the light transmission aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.

  • Aggregation Measurement: Pipette a known volume of PRP into the aggregometer cuvettes and allow them to equilibrate to 37°C with stirring.

  • Induction of Aggregation: Add a small volume of the this compound working solution to the PRP to achieve the desired final concentration.

  • Data Recording: Record the change in light transmission over time. The increase in light transmission corresponds to platelet aggregation. The data is typically expressed as the maximum percentage of aggregation.

Mandatory Visualizations

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds Gq Gq Protein TP_Receptor->Gq Activates RhoA RhoA TP_Receptor->RhoA Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Contraction Smooth Muscle Contraction / Platelet Aggregation PKC->Contraction Promotes ROCK Rho-associated Kinase (ROCK) RhoA->ROCK Activates MLCP_inhibition Inhibition of MLCP ROCK->MLCP_inhibition MLCP_inhibition->Contraction Promotes Ca_entry Ca²⁺ Entry Ca_entry->Ca_increase Ca_increase->Contraction Promotes

Caption: Signaling pathway of this compound via the TP receptor.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Reagent Check this compound Storage & Preparation Start->Check_Reagent Fresh_Prep Use Fresh Aliquot & Prepare Working Solutions Daily Check_Reagent->Fresh_Prep Issue Found Check_Protocol Review Experimental Protocol Check_Reagent->Check_Protocol No Issue Fresh_Prep->Check_Protocol Tachyphylaxis Is there evidence of tachyphylaxis? Check_Protocol->Tachyphylaxis NonCumulative Use Non-Cumulative Dosing Tachyphylaxis->NonCumulative Yes Check_System Verify Biological System Tachyphylaxis->Check_System No NonCumulative->Check_System TP_Expression Confirm TP Receptor Expression Check_System->TP_Expression Positive_Control Run Positive Control (e.g., KCl) Check_System->Positive_Control Consistent_Results Consistent Results TP_Expression->Consistent_Results Inconsistent_Results Still Inconsistent TP_Expression->Inconsistent_Results Positive_Control->Consistent_Results Positive_Control->Inconsistent_Results

References

Technical Support Center: Optimizing U-46619 for Platelet Function Tests

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for using U-46619, a stable thromboxane A2 (TXA2) analog, in platelet function testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in platelet research?

A1: this compound is a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a thromboxane A2 (TXA2) receptor agonist, mimicking the effects of the highly unstable, natural agonist TXA2.[1][2] In research, it is used to reliably induce platelet activation, shape change, secretion, and aggregation to study the TXA2-mediated signaling pathway and to diagnose platelet dysfunction related to the thromboxane receptor.[2][3]

Q2: What is the mechanism of action for this compound in platelets?

A2: this compound binds to and activates the thromboxane prostanoid (TP) receptor on the platelet surface, which is a G-protein coupled receptor.[3] This activation primarily stimulates the Gq protein, leading to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and PKC activation drives downstream platelet responses, including shape change, granule secretion, and aggregation.[4]

Q3: What is a typical concentration range for this compound in platelet aggregation assays?

A3: The optimal concentration can vary depending on the assay system (e.g., platelet-rich plasma vs. whole blood) and the specific endpoint being measured. A general working range for inducing platelet aggregation is between 1 nM and 10 µM.[5] For generating a dose-response curve, concentrations are often started as low as 10 nM.[5] A commonly used single concentration for inducing a strong aggregation response is approximately 1 µM.[6]

Quantitative Data Summary

The effective concentration of this compound varies by the specific platelet response being measured. The following table summarizes key quantitative parameters from studies on human platelets.

ParameterEffective Concentration (EC50)Platelet ResponseReference(s)
EC500.035 µM (35 nM)Shape Change[5][7]
EC500.057 µM (57 nM)Myosin Light-Chain Phosphorylation[7]
EC500.54 µM (540 nM)Serotonin Release[7]
EC501.31 µM (1310 nM)Aggregation[7]
General Range1 nM - 10 µMAggregation Assays[5]

This compound Signaling Pathway```dot

U46619_Signaling PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca IP3->Ca PKC PKC DAG->PKC ShapeChange ShapeChange Ca->ShapeChange Secretion Secretion Ca->Secretion Aggregation Aggregation Ca->Aggregation PKC->Secretion Secretion->Aggregation (via ADP/TXA2)

Caption: Troubleshooting flowchart for this compound experiments.

Q5: My aggregation response to this compound is present but weaker than expected or inconsistent.

A5:

  • Donor Variability: A significant portion of the healthy population (~10-20%) exhibits non-sensitivity or a reduced response to this compound in standard optical aggregometry. C[8]onsider screening multiple donors.

  • Receptor Desensitization: Platelet TP receptors can desensitize rapidly (half-time of 2-3 minutes) upon exposure to agonists like this compound. T[9]his can lead to a reduced response, especially in subsequent stimulations. Ensure your experimental timing is consistent.

  • Assay System: Whole blood aggregometry (impedance method) may show different sensitivity compared to light transmission aggregometry (LTA) in platelet-rich plasma. A[8]dding chemiluminescence reagents to detect ATP secretion can significantly enhance the aggregation response and improve sensitivity.

[8]Q6: How can I differentiate a defect in the TXA2 pathway from an aspirin-like defect?

A6: This is a key diagnostic application of this compound.

  • Aspirin-like Defect (COX-1 inhibition): Platelets will show absent or significantly reduced aggregation in response to arachidonic acid (AA), which requires conversion to TXA2. However, they will show a normal aggregation response to this compound, as it bypasses the COX-1 enzyme and directly stimulates the TP receptor. *[10][11] TXA2 Pathway Defect: Platelets will show a reduced or absent response to both arachidonic acid and this compound. T[11]his indicates the problem lies with the TP receptor itself or its downstream signaling components.

Experimental Protocols

Protocol: Platelet Aggregation by Light Transmission Aggregometry (LTA)

This protocol is adapted from established methodologies for studying this compound-induced platelet aggregation in platelet-rich plasma (PRP).

[5]1. Materials and Reagents:

  • This compound stock solution (e.g., 1 mM in DMSO, stored at -20°C)

  • Anticoagulant: 3.2% Sodium Citrate

  • Whole blood from healthy, consenting donors (free of anti-platelet medication for at least 10 days)

  • Phosphate Buffered Saline (PBS)

  • Glass or siliconized aggregometer cuvettes with magnetic stir bars

  • Light Transmission Aggregometer

2. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Blood Collection: Draw venous blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). K[5]eep samples at room temperature. Avoid cooling. 2[12]. PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (20-22°C) with the brake off. 3[5][12]. PRP Collection: Carefully aspirate the upper platelet-rich plasma (PRP) layer without disturbing the buffy coat.

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to pellet the remaining cells. T[5]he resulting supernatant is platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Measure the platelet count in the PRP. Adjust the count to a final concentration of 2.5 x 10⁸ platelets/mL using the prepared PPP. T[5]he PPP will be used as the 100% aggregation (0% light transmission) reference in the aggregometer.

3. Experimental Workflow:

LTA_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood 1. Collect Blood (3.2% Citrate) PRP 2. Centrifuge (200g, 15min) to get PRP Blood->PRP PPP 3. Centrifuge (2000g, 10min) to get PPP PRP->PPP Adjust 4. Adjust PRP to 2.5x10⁸ platelets/mL PPP->Adjust Pipette 5. Pipette 450 µL PRP into cuvette with stir bar Adjust->Pipette Incubate 6. Incubate at 37°C for 5 minutes Pipette->Incubate Calibrate 7. Calibrate Aggregometer (PRP=0%, PPP=100%) Incubate->Calibrate Add_U46619 8. Add 50 µL this compound (for desired final conc.) Calibrate->Add_U46619 Record 9. Record Light Transmission for 5-10 minutes Add_U46619->Record Analyze 10. Determine Max % Aggregation Record->Analyze Curve 11. Plot Dose-Response Curve and calculate EC50 Analyze->Curve

Caption: Standard workflow for LTA with this compound.

4. Data Analysis:

  • The aggregometer software will record the change in light transmission over time.

  • For each concentration of this compound, determine the maximum percentage of aggregation achieved. 3[5]. If a dose-response experiment was performed, plot the maximum aggregation percentage against the logarithm of the this compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

References

Off-target effects of U-46619 and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thromboxane A2 (TP) receptor agonist, U-46619.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] Its primary and well-characterized mechanism of action is as a potent and selective agonist for the thromboxane A2 (TP) receptor, which is a G-protein coupled receptor.[2][3] Activation of the TP receptor by this compound initiates signaling cascades that lead to physiological responses such as platelet aggregation and smooth muscle contraction.[1][4]

Q2: What are the known or potential off-target effects of this compound?

While this compound is highly selective for the TP receptor, potential off-target effects have been reported. These include:

  • Inhibition of microsomal prostaglandin E synthase-1 (mPGES-1): This is a documented off-target effect.[3]

  • Inhibition of KCa channel activity: this compound has been shown to inhibit KCa channel activity in coronary arteries.[3][5]

  • Potentiation of norepinephrine-induced vasoconstriction: Some studies suggest that this compound may enhance vasoconstriction induced by norepinephrine through mechanisms that could be independent of TP receptor activation.[3]

  • Stimulation of prostacyclin (PGI2) synthesis: this compound has been observed to stimulate the synthesis of PGI2 in vascular tissue.[6]

Q3: How can I be sure that the effects I'm observing are due to TP receptor activation and not off-target effects?

The most effective way to differentiate between on-target and off-target effects is to use a selective TP receptor antagonist. If the biological effect of this compound is significantly reduced or completely blocked in the presence of the antagonist, it is highly likely to be an on-target effect mediated by the TP receptor.[3] Conversely, if the effect persists, it suggests an off-target mechanism is at play.[3] Commonly used TP receptor antagonists include SQ29548 and GR32191.[3][7][8]

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results with this compound.

This could be due to a combination of on-target and off-target effects, or variability in experimental conditions.

Troubleshooting Steps:

  • Confirm On-Target Activity: Conduct control experiments by pre-incubating your cells or tissues with a selective TP receptor antagonist (e.g., SQ29548) before adding this compound. If the observed effect is abolished, it confirms TP receptor mediation.[3]

  • Perform a Dose-Response Curve: A comprehensive dose-response curve for this compound can help distinguish between on-target and potential off-target effects, which may occur at different concentration ranges.[3]

  • Consider Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Varying the incubation time with this compound can help determine if this is a factor.

  • Check for Vehicle Effects: Always run a vehicle control to ensure that the solvent used to dissolve this compound is not contributing to the observed effects.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Potency of this compound as a TP Receptor Agonist

ParameterValueCell/Tissue TypeReference
EC5035 nMNot specified[3][9]
EC50 (Shape Change)4.8 nMHuman Platelets[4]
EC50 (Shape Change)6.0 nMRat Platelets[4]
EC50 (Shape Change)7.3 nMRabbit Platelets[4]
EC50 (Aggregation)82 nMHuman Platelets[4]
EC50 (Aggregation)145 nMRat Platelets[4]
EC50 (Aggregation)65 nMRabbit Platelets[4]
EC50 (MLCP)57 nMHuman Platelets[7][10]
EC50 (Serotonin Release)536 nMHuman Platelets[7][10]
EC50 (Fibrinogen Receptor Binding)530 nMHuman Platelets[7][10]
Log EC50 (Vasoconstriction)-7.79 M (16 nM)Human Resistance Arteries[11]

Experimental Protocols & Methodologies

Protocol 1: Vasoconstriction Assay in Isolated Blood Vessels

Objective: To measure the vasoconstrictor response to this compound and to confirm the involvement of TP receptors.

Methodology:

  • Tissue Preparation: Isolate segments of a suitable blood vessel (e.g., rat aorta or human subcutaneous resistance arteries) and mount them in a wire myograph or organ bath system containing physiological salt solution. Maintain the solution at 37°C and gas with 95% O2 / 5% CO2.[3][11]

  • Equilibration and Viability Check: Allow the tissues to equilibrate under optimal tension. Elicit a reference contraction with a standard agent like potassium chloride to ensure tissue viability.[3][11]

  • Experimental Groups:

    • Group 1 (On-Target Effect): Generate a cumulative concentration-response curve for this compound.

    • Group 2 (Off-Target Control): Pre-incubate the tissues with a selective TP receptor antagonist (e.g., 1 µM SQ29548) for 20-30 minutes before generating the this compound concentration-response curve.[3]

  • Data Analysis: Compare the concentration-response curves between the two groups. A rightward shift or complete inhibition of the this compound-induced contraction in the presence of the antagonist confirms a TP receptor-mediated effect.

Protocol 2: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on mPGES-1 activity.

Methodology:

  • Enzyme and Substrate Preparation: Use a source of mPGES-1, such as recombinant human mPGES-1 or microsomes isolated from cells overexpressing the enzyme. The substrate is prostaglandin H2 (PGH2).[3]

  • Incubation: Pre-incubate the enzyme with various concentrations of this compound or a vehicle control.

  • Reaction Initiation: Add PGH2 to start the enzymatic reaction and incubate for a defined period at a controlled temperature.[3]

  • Reaction Termination: Stop the reaction, typically by adding a stop solution containing a reducing agent.[3]

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percent inhibition of mPGES-1 activity at each concentration of this compound to determine the IC50 value.[3]

Visualizations

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor (Thromboxane A2 Receptor) U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Aggregation Platelet Aggregation PKC->Aggregation

Caption: On-target signaling pathway of this compound via the TP receptor.

Experimental_Workflow_Control cluster_group1 Group 1: this compound Alone cluster_group2 Group 2: Off-Target Control G1_Sample Prepare Cells/Tissue G1_U46619 Add this compound G1_Sample->G1_U46619 G1_Measure Measure Biological Effect G1_U46619->G1_Measure Compare Compare Results G1_Measure->Compare G2_Sample Prepare Cells/Tissue G2_Antagonist Pre-incubate with TP Receptor Antagonist (e.g., SQ29548) G2_Sample->G2_Antagonist G2_U46619 Add this compound G2_Antagonist->G2_U46619 G2_Measure Measure Biological Effect G2_U46619->G2_Measure G2_Measure->Compare Conclusion On-Target Effect Confirmed (Effect is blocked/reduced) Off-Target Effect Suspected (Effect persists) Compare->Conclusion

Caption: Experimental workflow for differentiating on-target vs. off-target effects.

References

Technical Support Center: Aspirin's Impact on U-46619 Induced Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of aspirin on platelet aggregation induced by the thromboxane A2 analog, U-46619.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of aspirin on this compound induced platelet aggregation?

A1: Aspirin is a well-known inhibitor of platelet aggregation. It acts by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme, which in turn blocks the production of thromboxane A2 (TxA2), a potent platelet activator.[1][2][3][4] this compound is a stable analog of a TxA2 precursor and directly stimulates the thromboxane prostanoid (TP) receptor to induce platelet aggregation.[5][6] Therefore, in experiments where this compound is the agonist, aspirin's inhibitory effect on TxA2 production is bypassed. However, some studies have reported that aspirin does not significantly alter this compound-induced aggregation at standard concentrations.[7]

Q2: My results show that aspirin is augmenting this compound induced platelet aggregation. Is this an error?

A2: Not necessarily. Several studies have observed that at higher concentrations (typically >250 µM), aspirin can paradoxically augment platelet aggregation induced by this compound.[8][9][10][11] This effect is thought to be related to the secretion of adenosine diphosphate (ADP) and subsequent signaling through the P2Y12 receptor.[8][9][10]

Q3: What is the proposed mechanism for aspirin's augmentation of this compound induced aggregation?

A3: The potentiation effect of high-concentration aspirin on this compound induced aggregation is linked to the release of ADP from platelets.[8][12] This secreted ADP then acts on the P2Y12 receptor, a G-protein coupled receptor that, when activated, leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9][10] Lower cAMP levels promote platelet activation and aggregation. Aspirin has been shown to enhance the inhibitory effect of this compound on cAMP production.[8][9][10]

Q4: How can I confirm if the observed augmentation is mediated by ADP and the P2Y12 receptor?

A4: To verify the involvement of the ADP-P2Y12 pathway, you can perform the following control experiments:

  • P2Y12 Receptor Antagonist: Pre-incubate the platelets with a specific P2Y12 receptor antagonist, such as MeSAMP, before adding aspirin and this compound. The augmentation effect of aspirin should be blocked in the presence of the antagonist.[8][9][10]

  • ADP Scavenger: Use an ADP scavenger, like the creatine phosphate/creatine phosphokinase (CP/CPK) system, to remove secreted ADP. The addition of an ADP scavenger has been shown to suppress this compound induced aggregation.[8][9][12]

Troubleshooting Guide

Issue Possible Cause Recommended Action
No aggregation observed with this compound. 1. This compound degradation: this compound is unstable in aqueous solutions over time.1. Prepare fresh this compound solutions for each experiment.
2. Platelet insensitivity: A small percentage of the normal population may show reduced sensitivity to this compound.[13]2. Test a new batch of platelets from a different donor.
3. Incorrect this compound concentration: The concentration of this compound may be too low to induce aggregation.3. Perform a dose-response curve to determine the optimal concentration of this compound for your experimental setup.
High variability between replicate experiments. 1. Inconsistent platelet preparation: Platelet count and viability can vary between preparations.1. Standardize your platelet-rich plasma (PRP) preparation protocol, including centrifugation speed and time.[14][15] Adjust the platelet count to a consistent final concentration.[14]
2. Temperature fluctuations: Platelets are sensitive to temperature changes.2. Ensure all reagents and samples are maintained at 37°C throughout the experiment.[14][15]
Unexpected inhibition of this compound induced aggregation by aspirin. 1. Low aspirin concentration: While high concentrations can augment, very low doses of aspirin might have a minor inhibitory effect in some systems.1. Verify the final concentration of aspirin in your assay.
2. Off-target effects: Depending on the experimental conditions, other signaling pathways might be at play.2. Review your experimental protocol and consider potential confounding factors.

Data Presentation

Table 1: Effect of Aspirin on this compound Induced Platelet Aggregation

ConditionAspirin ConcentrationThis compound ConcentrationPlatelet Aggregation (% of control)ATP Release (nmol)
Control0 mM1.3 µM100%(baseline)
Low Aspirin250 µM1.3 µMIncreased in 13% of individuals[8][9][10]Enhanced[8][9][10]
High Aspirin>1 mM1.3 µMAugmented[8][9][10]Enhanced[8][9][10]

Table 2: Effect of P2Y12 Antagonist on Aspirin Augmentation

ConditionP2Y12 Antagonist (MeSAMP)Aspirin ConcentrationThis compound ConcentrationPlatelet AggregationATP Release
Aspirin AugmentationAbsent>1 mM1.3 µMAugmentedEnhanced
P2Y12 BlockadePresent>1 mM1.3 µMAugmentation blocked[8][9][10]Augmentation blocked[8][9][10]

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[14]

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.[14]

  • Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will be used as a blank.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using PPP.[14]

  • Incubation: Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a magnetic stir bar. Incubate at 37°C for 5 minutes.[14]

  • Reagent Addition:

    • For aspirin experiments, pre-incubate the PRP with the desired concentration of aspirin for a specified time before adding the agonist.

    • Add 50 µL of this compound solution to achieve the final desired concentration.

  • Data Recording: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.[14]

Mandatory Visualizations

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC_Activation PKC Activation DAG->PKC_Activation Platelet_Activation Platelet Activation (Shape Change, Granule Secretion) Ca_Mobilization->Platelet_Activation PKC_Activation->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation

Caption: this compound signaling pathway leading to platelet aggregation.

Aspirin_Augmentation_Workflow cluster_platelet Platelet U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Aspirin High Conc. Aspirin Initial_Activation Initial Platelet Activation Aspirin->Initial_Activation Potentiates TP_Receptor->Initial_Activation ADP_Secretion ADP Secretion Initial_Activation->ADP_Secretion P2Y12_Receptor P2Y12 Receptor ADP_Secretion->P2Y12_Receptor Extracellular Gi Gi P2Y12_Receptor->Gi AC_Inhibition Adenylyl Cyclase Inhibition Gi->AC_Inhibition cAMP_Decrease ↓ cAMP AC_Inhibition->cAMP_Decrease Enhanced_Aggregation Enhanced Aggregation cAMP_Decrease->Enhanced_Aggregation

Caption: Proposed mechanism of aspirin-augmented this compound aggregation.

References

How to perform a comprehensive dose-response curve for U-46619

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for performing dose-response curve experiments using U-46619, a stable thromboxane A₂ (TP) receptor agonist.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store this compound upon receipt?

A1: this compound is typically supplied as a powder or dissolved in an organic solvent like methyl acetate. For long-term storage, the powder form should be kept at -20°C under desiccating conditions, where it remains stable for at least two years.[1][2] If supplied in an organic solvent, it should also be stored at -20°C.[2][3]

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[2] The choice of solvent depends on the specific experimental setup and the tolerance of the biological system. For many cell-based assays, DMSO or ethanol are commonly used.

Q3: How stable are the prepared stock solutions?

A3: Stock solutions of this compound in a suitable organic solvent can be stored at -20°C for at least one month or at -80°C for up to six months.[2][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]

Q4: Can I prepare and store this compound in an aqueous buffer?

A4: No, it is strongly advised not to store this compound in aqueous solutions. The compound is significantly less stable in aqueous buffers.[5] Working solutions in aqueous buffers should be prepared fresh from the organic stock solution for each experiment and any unused portion should be discarded.[2][5]

Q5: My EC₅₀ values are inconsistent between experiments. What could be the cause?

A5: Inconsistent EC₅₀ values can arise from several factors:

  • Solution Instability: As mentioned, this compound is unstable in aqueous solutions. Ensure working solutions are prepared fresh for every experiment.[5]

  • Improper Storage: Degradation of the stock solution due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles) can lead to variability.[2]

  • Biological Variability: The sensitivity of tissues or cells (e.g., platelets) can vary between donors or preparations.[6]

  • Pipetting Errors: Inaccurate serial dilutions can significantly impact the final concentrations and the resulting dose-response curve.

Q6: I am observing a response, but I'm not sure if it is a specific on-target effect. How can I verify this?

A6: To confirm that the observed effect is mediated by the thromboxane (TP) receptor, you should perform control experiments using a selective TP receptor antagonist, such as SQ29548 or GR32191.[6][7][8] Pre-incubating the tissue or cells with the antagonist before adding this compound should block or significantly attenuate the response if it is an on-target effect.[6][9] If the effect persists, it may be an off-target effect.[6]

Q7: What is the primary mechanism of action for this compound?

A7: this compound is a synthetic analog of the endoperoxide prostaglandin PGH₂ and acts as a potent and selective agonist for the thromboxane A₂ (TP) receptor.[10] TP receptors are G-protein-coupled receptors that, upon activation, initiate signaling cascades leading to physiological responses like platelet aggregation and smooth muscle contraction.[11][12]

Data Presentation

This compound Potency (EC₅₀) in Various In Vitro Models
Biological ResponseTissue/Cell TypeSpeciesEC₅₀ ValueReference
Platelet Shape ChangePlateletsHuman4.8 nM[1]
Platelet Shape ChangePlateletsRabbit7.3 nM[1]
Platelet AggregationPlateletsHuman82 nM[1]
Platelet AggregationPlateletsRabbit65 nM[1]
Platelet AggregationPlateletsHuman1.31 µM[13][14]
Serotonin ReleasePlateletsHuman0.54 µM[13][14]
BronchoconstrictionSmall Airways (<250 µm)Rat6.9 nM[15]
BronchoconstrictionLarge Airways (>420 µm)Rat66 nM[15]
General Agonist ActivityTP ReceptorNot Specified35 nM

Experimental Protocols & Visualizations

This compound Signaling Pathway

This compound binds to the G-protein coupled thromboxane receptor (TP Receptor). This activates multiple downstream signaling cascades. A primary pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ triggers the release of calcium from the sarcoplasmic reticulum (SR), increasing intracellular calcium levels.[16] DAG activates Protein Kinase C (PKC).[8] Concurrently, activation of the RhoA/Rho-kinase pathway contributes to calcium sensitization of the contractile machinery.[17] These events culminate in cellular responses such as smooth muscle contraction and platelet aggregation.[16] Additionally, TP receptor activation can stimulate the ERK and p38 MAPK pathways.[4]

U46619_Signaling_Pathway U46619 This compound TP_Receptor TP Receptor (GPCR) U46619->TP_Receptor Binds Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Gq->PLC Activates RhoA RhoA/Rho-kinase Gq->RhoA ERK ERK / p38 MAPK Gq->ERK SR Sarcoplasmic Reticulum (SR) IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Ca_release Ca²⁺ Release SR->Ca_release Response Cellular Response (e.g., Contraction, Aggregation) Ca_release->Response PKC->Response RhoA->Response

This compound activates the TP receptor and downstream signaling cascades.
Protocol 1: Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile effect of this compound on isolated blood vessels.

1. Tissue Preparation:

  • Dissect arterial ring segments (e.g., rat pulmonary artery, 2-4 mm in length).[11]

  • Mount the rings on two wires in a myograph chamber filled with physiological salt solution (e.g., Krebs-Henseleit buffer), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Allow the tissue to equilibrate for at least 60 minutes under a set resting tension.

2. Viability Test:

  • Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability.[18]

  • Wash the vessels with fresh buffer and allow them to return to the baseline tension.[18]

3. Cumulative Dose-Response Curve:

  • Add this compound to the myograph chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).[18]

  • Allow the contractile response to stabilize and reach a plateau at each concentration before adding the next.[18]

4. Data Recording and Analysis:

  • Continuously record the isometric tension throughout the experiment.

  • Normalize the contraction at each concentration to the maximum response induced by KCl.

  • Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.

Protocol 2: Platelet Aggregation Assay

This in vitro assay measures the ability of this compound to induce platelet aggregation using light transmission aggregometry.

1. Sample Preparation:

  • Blood Collection: Draw venous blood from healthy donors into tubes containing an anticoagulant like 3.2% sodium citrate.[18]

  • Platelet-Rich Plasma (PRP): Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature. Carefully collect the upper PRP layer.[18]

  • Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain PPP, which is used as a reference.[18]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[18]

2. Assay Procedure:

  • Pipette an aliquot of adjusted PRP (e.g., 450 µL) into a glass aggregometer cuvette with a magnetic stir bar.

  • Incubate the cuvette at 37°C for 5 minutes in the aggregometer.[18]

  • Calibrate the instrument by setting 0% light transmission with PRP and 100% with PPP.

  • Add a small volume (e.g., 50 µL) of the this compound working solution at the desired final concentration.[18]

  • Record the change in light transmission for 5-10 minutes. An increase in light transmission corresponds to platelet aggregation.[18]

3. Data Analysis:

  • Generate a dose-response curve by testing a range of this compound concentrations.

  • Determine the maximum percentage of aggregation for each concentration and plot this against the log concentration to calculate the EC₅₀ value.

General Experimental Workflow for Dose-Response Curve

The workflow for generating a dose-response curve involves careful preparation of the compound and the biological system, followed by systematic data acquisition and analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_stock 1. Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_serial 2. Prepare Serial Dilutions (Working Solutions) in appropriate buffer prep_stock->prep_serial add_doses 5. Add this compound Cumulatively (Lowest to Highest Conc.) prep_serial->add_doses prep_bio 3. Prepare Biological System (e.g., Mount Arterial Rings, Prepare Platelets) equilibrate 4. Equilibrate System & Test Viability (e.g., KCl) prep_bio->equilibrate equilibrate->add_doses record 6. Record Response at Each Concentration add_doses->record normalize 7. Normalize Data (to Control or Max Response) record->normalize plot 8. Plot Dose-Response Curve (Response vs. Log[Conc.]) normalize->plot calculate 9. Calculate EC₅₀ / pEC₅₀ (Non-linear Regression) plot->calculate

References

Technical Support Center: Differentiating On-Target vs. Off-Target Effects of TP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thromboxane (TP) receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are on-target and off-target effects in the context of TP receptor antagonists?

A1:

  • On-target effects are the desired pharmacological responses resulting from the antagonist binding to the TP receptor. These effects are a direct consequence of modulating the intended biological target.[1]

  • Off-target effects are unintended biological responses that occur when the antagonist binds to other molecules, such as different receptors or enzymes, that are not the intended TP receptor target.[1] These off-target interactions can lead to unforeseen side effects or toxicities.[2][3]

Q2: Why is it critical to differentiate between on-target and off-target effects?

A2: Differentiating between on-target and off-target effects is crucial for several reasons:

  • Safety and Toxicity: Off-target interactions are a significant cause of adverse drug reactions and toxicity, which can hinder or halt drug development.[2][3]

  • Mechanism of Action: Understanding the true mechanism of action requires confirming that the observed phenotype is due to the modulation of the TP receptor and not an off-target.[3]

  • Lead Optimization: Identifying off-target activities early allows for the chemical modification of the antagonist to improve its selectivity and reduce potential liabilities.

  • Translational Confidence: A clear understanding of the on-target and off-target profile in preclinical models increases the confidence in predicting clinical outcomes.

Q3: My TP receptor antagonist shows the expected on-target effect, but I'm also observing an unexpected cellular phenotype. How do I begin to investigate if this is an off-target effect?

A3: A systematic approach is recommended. A good starting point is to perform a broad kinase panel screen, such as a kinome scan, to identify potential off-target kinases that your antagonist might be binding to, as the ATP-binding pocket is a common site for off-target interactions for many inhibitors.[3][4][5] Following the initial screen, you can perform cellular assays to validate these potential off-targets and investigate their functional consequences.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the investigation of TP receptor antagonists.

Problem 1: Inconsistent results in cell-based functional assays.
Symptom Possible Cause Suggested Solution
High variability between replicate wellsInconsistent cell seeding: Uneven cell distribution across the plate.Ensure thorough mixing of the cell suspension before and during plating. Use a calibrated multichannel pipette.
Edge effects: Temperature or evaporation gradients across the plate.Fill the outer wells with sterile media or water to minimize evaporation from the experimental wells. Ensure uniform temperature in the incubator.[6]
Cell health: Cells are unhealthy or dying, leading to inconsistent responses.Monitor cell viability in parallel with the functional assay. Ensure cells are within an optimal passage number range.[6]
Shift in IC50 values between experimentsReagent variability: Degradation of the antagonist or agonist.Prepare fresh solutions of the antagonist and agonist for each experiment. Verify the purity and concentration of the compounds.[6]
Variations in cell passage number: Receptor expression levels can change with prolonged culturing.Use cells within a defined and narrow passage number range for all experiments.[6]
Problem 2: My antagonist is potent in biochemical assays but shows weak activity in cell-based assays.
Symptom Possible Cause Suggested Solution
High biochemical potency, low cellular potencyPoor cell permeability: The antagonist may not be efficiently crossing the cell membrane to reach the TP receptor.Assess the physicochemical properties of the compound (e.g., lipophilicity, polar surface area). Perform cell permeability assays (e.g., PAMPA).
Efflux by cellular transporters: The antagonist may be actively pumped out of the cell.Use cell lines with known expression of common efflux transporters (e.g., P-gp) and test if efflux pump inhibitors potentiate the antagonist's activity.
High protein binding in media: The antagonist may be binding to proteins in the cell culture media, reducing its free concentration.Perform the assay in serum-free media or use a medium with a lower serum concentration. Measure the extent of protein binding.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine On-Target Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the TP receptor.[7][8]

Materials:

  • Cell membranes expressing the human TP receptor.

  • Radioligand (e.g., [³H]-SQ 29,548).

  • Test antagonist at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add the binding buffer.

  • Add a fixed concentration of the radioligand to all wells.

  • Add varying concentrations of the unlabeled test antagonist. For determining non-specific binding, add a high concentration of a known TP receptor antagonist.

  • Add the cell membranes expressing the TP receptor to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separate the bound from the free radioligand by filtering the contents of the plate through the filter mat using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Dry the filter mat and add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Validating On-Target vs. Off-Target Effects using CRISPR-Cas9

This workflow uses CRISPR-Cas9 to knockout the TP receptor and validate if the observed cellular effect of the antagonist is on-target.[9][][11][12]

Workflow:

  • Design and Synthesize gRNA: Design guide RNAs (gRNAs) that specifically target the gene encoding the TP receptor (TBXA2R).

  • Generate TP Receptor Knockout Cells: Transfect a suitable cell line with a Cas9 nuclease and the designed gRNAs to create a stable TP receptor knockout cell line.

  • Validate Knockout: Confirm the successful knockout of the TP receptor at the genomic, mRNA, and protein levels (e.g., via sequencing, qPCR, and Western blot).

  • Functional Assay: Treat both the wild-type and the TP receptor knockout cell lines with the antagonist at various concentrations.

  • Measure Cellular Response: Measure the cellular response of interest (e.g., calcium mobilization, cell migration, platelet aggregation).

  • Data Analysis:

    • If the antagonist elicits the response in the wild-type cells but not in the knockout cells, the effect is on-target.

    • If the antagonist elicits the response in both the wild-type and knockout cells, the effect is likely off-target.

Signaling Pathways and Workflows

TP_Receptor_Signaling cluster_membrane Cell Membrane TP_Receptor TP Receptor (α and β isoforms) Gq Gαq/11 TP_Receptor->Gq G12_13 Gα12/13 TP_Receptor->G12_13 Gs Gαs (TPα) TP_Receptor->Gs Gi Gαi (TPβ) TP_Receptor->Gi TXA2 Thromboxane A2 (Agonist) TXA2->TP_Receptor Binds & Activates Antagonist TP Receptor Antagonist Antagonist->TP_Receptor Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Response Cellular Responses (Platelet Aggregation, Vasoconstriction, Cell Migration) cAMP_inc->Response cAMP_dec->Response Ca_PKC->Response ROCK->Response

Caption: TP Receptor Signaling Pathway.

On_Off_Target_Workflow Start Start: Observe Phenotype with TP Receptor Antagonist Biochem_Assay Biochemical Assay (e.g., Radioligand Binding) Start->Biochem_Assay Cell_Assay Cell-Based Assay (Wild-Type Cells) Start->Cell_Assay Biochem_Assay->Cell_Assay Confirm Target Engagement CRISPR_KO CRISPR-Cas9 TP Receptor Knockout Cell_Assay->CRISPR_KO Phenotype Observed KO_Cell_Assay Cell-Based Assay (Knockout Cells) Cell_Assay->KO_Cell_Assay CRISPR_KO->KO_Cell_Assay Conclusion_On Conclusion: On-Target Effect KO_Cell_Assay->Conclusion_On Phenotype Abolished Conclusion_Off Conclusion: Off-Target Effect KO_Cell_Assay->Conclusion_Off Phenotype Persists Kinome_Scan Broad Kinase Screen (e.g., KinomeScan) Off_Target_Validation Validate Off-Targets (Cellular Assays) Kinome_Scan->Off_Target_Validation Conclusion_Off->Kinome_Scan Identify Potential Off-Targets

Caption: Workflow for Differentiating On- and Off-Target Effects.

References

Best practices for handling and dissolving U-46619 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and dissolution of U-46619 powder for research applications. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1][2] It functions as a potent thromboxane A2 (TP) receptor agonist, mimicking the biological activity of thromboxane A2 (TXA2) which includes inducing platelet aggregation and vasoconstriction.[1][2][3] Due to its stability compared to the very short half-life of TXA2, this compound is a widely used tool in biomedical research.[1]

Q2: How should I store this compound powder and its solutions?

A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in organic solvents like DMSO or ethanol should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[5] Aqueous solutions of this compound are not stable and it is highly recommended to prepare them fresh for each experiment and not store them for more than one day.[1][6][7]

Q3: In which solvents can I dissolve this compound?

A3: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), with a solubility of approximately 100 mg/mL.[1][7] It is sparingly soluble in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 1-2 mg/mL.[7][8]

Q4: My this compound is supplied as a solution in methyl acetate. How do I prepare it for my experiment in a different solvent?

A4: To change the solvent from methyl acetate, the original solvent should be evaporated under a gentle stream of inert gas like nitrogen.[1][6] Immediately after, the desired solvent (e.g., DMSO, ethanol) that has been purged with an inert gas should be added to the residue.[1][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous buffer This compound has low solubility in aqueous solutions. The concentration might be too high.Ensure the final concentration in your aqueous experimental buffer does not exceed its solubility limit (approx. 1-2 mg/mL in PBS, pH 7.2). Prepare the final dilution just before use.[7][8]
Inconsistent experimental results Degradation of this compound in aqueous solution. Repeated freeze-thaw cycles of stock solutions.Prepare fresh aqueous solutions for each experiment.[1][6][7] When using stock solutions, ensure they are properly aliquoted and stored to avoid degradation from multiple freeze-thaw cycles.[5]
Lower than expected activity Improper storage of the compound or solutions. The presence of the less active 5-trans isomer.Always store the compound and its solutions at the recommended temperatures (-20°C or -80°C).[4][5] Check the certificate of analysis for the purity of your batch.
Difficulty dissolving the compound The compound may require slight warming to dissolve fully in some solvents.You can warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period to aid dissolution in organic solvents.[8]

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

Property Value Source
Molecular Weight 350.49 g/mol [2]
Molecular Formula C₂₁H₃₄O₄[2]
CAS Number 56985-40-1[1]
EC₅₀ for Platelet Aggregation 82 nM (human), 145 nM (rat), 65 nM (rabbit)
EC₅₀ for Platelet Shape Change 4.8 nM (human), 6.0 nM (rat), 7.3 nM (rabbit)
Solubility in DMSO/Ethanol/DMF ~100 mg/mL[1][7]
Solubility in PBS (pH 7.2) ~1-2 mg/mL[7][8]
Long-term Storage (Powder) -20°C[4]
Stock Solution Storage (Organic) -20°C (1 month) or -80°C (6 months)[5]
Aqueous Solution Stability ≤ 1 day[1][6][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.505 mg of this compound (Molecular Weight: 350.49 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 3.505 mg of this compound, add 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[8]

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

This protocol outlines the preparation of a working solution of this compound in an aqueous buffer from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Desired aqueous buffer (e.g., PBS, pH 7.2), pre-warmed to the experimental temperature

  • Sterile tubes and pipette tips

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the aqueous buffer to achieve the desired final concentration.

  • It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.

  • Prepare the working solutions fresh on the day of the experiment and do not store them.[1][6][7]

Visualizations

This compound Signaling Pathway

U46619_Signaling_Pathway This compound Signaling Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP Receptor) U46619->TP_Receptor Binds and Activates Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Platelet_Aggregation PKC->Vasoconstriction U46619_Workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Day of Experiment) start Start: This compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO, Ethanol) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Retrieve for experiment dilute Serially Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

References

Validation & Comparative

A Comparative Guide to U-46619 and Endogenous Thromboxane A2 for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the stable thromboxane A2 (TXA2) mimetic, U-46619, and the endogenous ligand, TXA2, is critical for designing and interpreting experiments. This guide provides a comprehensive comparison of their effects, supported by experimental data and detailed methodologies.

Endogenous thromboxane A2 (TXA2) is a potent but highly unstable lipid mediator, playing a crucial role in hemostasis and vasoconstriction. Its instability, with a half-life of about 30 seconds in aqueous solution, presents significant challenges for in vitro and in vivo studies. To overcome this, the stable synthetic analog this compound was developed and is widely used as a TXA2 mimetic. This guide delves into a detailed comparison of their biochemical properties, physiological effects, and the experimental protocols used to study their actions.

Biochemical and Pharmacological Profile

Both this compound and TXA2 exert their effects by binding to and activating the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through Gq and G12/13 proteins, leading to physiological responses.

PropertyThis compoundEndogenous Thromboxane A2 (TXA2)
Chemical Nature Stable synthetic analog of prostaglandin endoperoxide PGH2[1]Biologically active metabolite of arachidonic acid[2]
Half-life Stable in aqueous solution[3]Highly unstable, approximately 30 seconds in aqueous solution[2]
Receptor Target Thromboxane A2 (TP) receptor agonist[1]Endogenous ligand for the Thromboxane A2 (TP) receptor[2]

Comparative Efficacy and Potency

Direct quantitative comparison of the potency of this compound and TXA2 is challenging due to the rapid degradation of TXA2. However, studies using stable analogs and rapid experimental setups suggest that their potencies are comparable in inducing key physiological responses. This compound is widely accepted as a potent and selective agonist at the TP receptor.[4][5]

Quantitative Data for this compound

The following tables summarize the reported potency of this compound in various in vitro assays.

Table 1: Receptor Binding Affinity of this compound

ParameterValue (nM)Cell/Tissue TypeReference
Kd108Human Platelets

Table 2: Functional Potency (EC50) of this compound

AssayValue (nM)Species/TissueReference
Platelet Aggregation35Human
Platelet Shape Change35Human
Vasoconstriction16Human Pial Arterioles
Intracellular Ca2+ MobilizationVaries (e.g., 275 nM in control platelets)Human Platelets

Signaling Pathways

Upon binding to the TP receptor, both this compound and TXA2 initiate similar downstream signaling cascades. The primary pathways involve the activation of Gq and G12/13 proteins.

G cluster_receptor TP Receptor Activation cluster_g_protein G-Protein Coupling cluster_gq_pathway Gq Pathway cluster_g1213_pathway G12/13 Pathway cluster_effects Physiological Effects This compound This compound TP_Receptor TP Receptor This compound->TP_Receptor TXA2 TXA2 TXA2->TP_Receptor Gq Gq TP_Receptor->Gq G12_13 G12/13 TP_Receptor->G12_13 PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G12_13->RhoA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis Ca2 ↑ [Ca2+]i IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca2->Platelet_Aggregation PKC->Platelet_Aggregation ROCK Rho-kinase (ROCK) RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP MLC Myosin Light Chain (MLC) Phosphorylation ROCK->MLC Vasoconstriction Vasoconstriction MLC->Vasoconstriction

Signaling pathways of this compound and TXA2.

Experimental Protocols

To aid researchers in their study of thromboxane receptor agonists, detailed methodologies for key experiments are provided below.

Platelet Aggregation Assay

This assay measures the ability of a test compound to induce platelet aggregation in vitro.

Materials:

  • Whole blood from healthy donors collected in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light transmission aggregometer.

  • This compound or a source of TXA2.

Procedure:

  • PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Aggregation Measurement:

    • Pipette a known volume of adjusted PRP into an aggregometer cuvette with a stir bar.

    • Incubate at 37°C for 5 minutes.

    • Add the test compound (this compound or TXA2) at the desired concentration.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximal percentage of aggregation and calculate the EC50 value from a concentration-response curve.

Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile effect of a test compound on isolated blood vessels.

Materials:

  • Isolated blood vessel segments (e.g., aorta, mesenteric artery).

  • Wire myograph system.

  • Krebs-Henseleit solution.

  • This compound or a source of TXA2.

Procedure:

  • Tissue Preparation: Dissect the desired blood vessel and cut it into small rings. Mount the rings on the wires of the myograph chamber filled with Krebs-Henseleit solution.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for 60-90 minutes.

  • Viability Check: Contract the vessels with a high potassium solution (e.g., 60 mM KCl) to ensure viability.

  • Concentration-Response Curve: Add the test compound cumulatively to the bath, allowing the contractile response to stabilize at each concentration.

  • Data Analysis: Record the isometric tension and normalize the data to the maximal KCl-induced contraction. Plot a concentration-response curve to determine the EC50 and Emax.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation.

Materials:

  • Cultured cells expressing the TP receptor (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Fluorescence plate reader with an injection system.

  • This compound or a source of TXA2.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye for 45-60 minutes at 37°C.

  • Assay:

    • Wash the cells to remove extracellular dye.

    • Measure baseline fluorescence.

    • Inject the test compound at various concentrations.

    • Record the change in fluorescence intensity over time.

  • Data Analysis: Quantify the peak fluorescence response relative to baseline to generate a concentration-response curve and calculate the EC50.

Experimental Workflow Comparison

The following diagram illustrates a general workflow for comparing the effects of this compound and endogenous TXA2 (or other TP receptor agonists).

G cluster_preparation Preparation cluster_assays In Vitro / Ex Vivo Assays cluster_analysis Data Analysis & Comparison Start Start: Prepare Test Compounds (this compound & TXA2 source) Cell_Tissue Prepare Biological System (e.g., Platelets, Blood Vessels, Cell Lines) Start->Cell_Tissue Binding Receptor Binding Assay (Determine Ki) Cell_Tissue->Binding Aggregation Platelet Aggregation Assay (Determine EC50, Emax) Binding->Aggregation Vaso Vasoconstriction Assay (Determine EC50, Emax) Aggregation->Vaso Calcium Intracellular Ca2+ Assay (Determine EC50) Vaso->Calcium Data_Analysis Analyze Concentration-Response Curves Calcium->Data_Analysis Comparison Compare Potency (EC50/Ki) and Efficacy (Emax) Data_Analysis->Comparison Conclusion Conclusion: Comparative Profile Comparison->Conclusion

Workflow for comparing TP receptor agonists.

Conclusion

References

A Comparative Guide to U-46619 Induced Platelet Aggregation for Clinical Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of U-46619, a stable thromboxane A2 (TxA2) analog, with other common platelet aggregation inducers used in the clinical diagnosis of platelet function disorders. This compound is a valuable tool for investigating the TxA2 pathway and identifying defects in platelet activation.[1][2] Its performance is critically evaluated against standard agonists such as adenosine diphosphate (ADP), collagen, thrombin, ristocetin, and arachidonic acid.

Performance Comparison of Platelet Aggregation Agonists

The efficacy and potency of various platelet agonists are crucial for the differential diagnosis of platelet disorders. The following table summarizes the key quantitative parameters for this compound and its alternatives in inducing platelet aggregation in human platelet-rich plasma (PRP).

AgonistTypical Concentration RangeEC50 (Concentration for 50% Maximal Aggregation)Mechanism of ActionKey Clinical Applications
This compound 0.1 - 10 µM~0.54 - 1.31 µM[3][4]Thromboxane A2 (TP) receptor agonist[5]Diagnosis of TxA2 pathway defects, including receptor and signaling abnormalities.[6]
ADP 1 - 20 µM~2 - 10 µM[7][8][9]Activates P2Y1 and P2Y12 receptors.[7]Evaluation of P2Y12 receptor function, monitoring of antiplatelet therapy (e.g., Clopidogrel).[10]
Collagen 1 - 10 µg/mL~1 - 5 µg/mL[8][11][12]Binds to GPVI and α2β1 integrin receptors.Assessment of platelet adhesion and activation defects.
Thrombin 0.5 - 5 U/mL~0.64 nmol/L (for CD62P upregulation)[13]Cleaves and activates Protease-Activated Receptors (PAR1 and PAR4).[13][14]Evaluation of PAR receptor function and general platelet activatability.
Ristocetin 0.5 - 1.5 mg/mLConcentration-dependent agglutinationInduces binding of von Willebrand Factor (vWF) to GPIb receptors.[1][15][16]Diagnosis of von Willebrand Disease and Bernard-Soulier syndrome.[17][18]
Arachidonic Acid 0.5 - 1.9 mg/mLConcentration-dependentConverted to TxA2 via the cyclooxygenase (COX) pathway.[19][20]Assessment of the integrity of the COX pathway.

Experimental Protocols

Detailed methodologies for performing platelet aggregation assays using light transmission aggregometry (LTA) are provided below. These protocols are standardized to allow for objective comparison between agonists.

General Preparation of Platelet-Rich Plasma (PRP)
  • Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate (9:1 blood to anticoagulant ratio).[8][20]

  • Centrifugation for PRP: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-20 minutes at room temperature to separate the PRP.[6][8]

  • PRP Isolation: Carefully transfer the supernatant (PRP) to a separate polypropylene tube.

  • Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 200-300 x 10^9/L) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes).[14]

Platelet Aggregation Assay Protocol (Light Transmission Aggregometry)
  • Instrument Calibration: Calibrate the aggregometer using PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.[7]

  • Sample Incubation: Pipette a defined volume of the adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar and incubate at 37°C for at least 2 minutes.[6][7]

  • Agonist Addition: Add a small volume (e.g., 50 µL) of the agonist of interest (this compound or alternatives) at the desired final concentration.

  • Data Recording: Record the change in light transmission for a set period (typically 5-10 minutes) as the platelets aggregate.

  • Data Analysis: Determine the maximum percentage of aggregation and, if applicable, the EC50 from a dose-response curve.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway in Platelets

This compound, as a TxA2 analog, initiates a signaling cascade that leads to platelet activation and aggregation. The key steps are outlined in the diagram below.

U46619_Signaling_Pathway U46619 This compound TP_Receptor Thromboxane A2 Receptor (TP) U46619->TP_Receptor Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization induces PKC_Activation PKC Activation DAG->PKC_Activation activates Shape_Change Platelet Shape Change Ca_Mobilization->Shape_Change Granule_Secretion Granule Secretion (ADP, Serotonin) PKC_Activation->Granule_Secretion Aggregation Platelet Aggregation Granule_Secretion->Aggregation amplifies Shape_Change->Aggregation

Caption: this compound signaling cascade in platelets.

Experimental Workflow for this compound Induced Platelet Aggregation

The following diagram illustrates the typical workflow for conducting a platelet aggregation assay using this compound.

Experimental_Workflow Start Start: Whole Blood Collection PRP_Preparation PRP and PPP Preparation (Centrifugation) Start->PRP_Preparation Platelet_Adjustment Platelet Count Adjustment PRP_Preparation->Platelet_Adjustment Calibration Aggregometer Calibration (0% and 100% Aggregation) Platelet_Adjustment->Calibration Incubation PRP Incubation at 37°C Calibration->Incubation Agonist_Addition Addition of this compound Incubation->Agonist_Addition Data_Acquisition Record Light Transmission Agonist_Addition->Data_Acquisition Analysis Data Analysis (% Aggregation, EC50) Data_Acquisition->Analysis End End Analysis->End

Caption: Workflow of platelet aggregation assay.

References

A Researcher's Guide to U-46619 and Other Prostaglandin Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate prostaglandin analog is critical for achieving precise and reproducible experimental outcomes. This guide provides an objective comparison of U-46619, a potent Thromboxane A2 receptor agonist, with other key prostaglandin analogs, including Prostaglandin E2 (PGE2), Prostaglandin F2α (PGF2α), and the prostacyclin analog Iloprost. This comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the distinct signaling pathways.

Introduction to this compound and Prostaglandin Analogs

Prostaglandins are a class of lipid compounds derived from arachidonic acid that mediate a wide array of physiological and pathological processes. Their effects are transduced through a family of G-protein coupled receptors (GPCRs), including the Thromboxane A2 receptor (TP), Prostaglandin E receptors (EP1-4), Prostaglandin F receptor (FP), and Prostacyclin receptor (IP). Synthetic prostaglandin analogs are indispensable tools in research, offering greater stability and receptor selectivity compared to their endogenous counterparts.

This compound is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a potent and selective agonist for the TP receptor.[1][2][3][4] It is widely used to mimic the effects of Thromboxane A2, a key mediator of platelet aggregation and vasoconstriction.[1][2] This guide will compare the in vitro activities of this compound with other prostaglandin analogs that target different prostanoid receptors, providing a framework for selecting the most suitable compound for specific research applications.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the potency of this compound and other representative prostaglandin analogs in various functional assays. It is important to note that potency can vary depending on the specific tissue, cell type, and experimental conditions.

Table 1: Comparative Potency (EC50, µM) of Prostaglandin Analogs in Platelet Function Assays

CompoundPrimary Receptor TargetAssaySpeciesEC50 (µM)Reference(s)
This compound TPPlatelet Shape ChangeHuman0.035[1][5]
Platelet AggregationHuman1.31[1][5]
PGE2 EP3/EP4Platelet Aggregation (potentiates this compound induced)Human0.1 - 10 (potentiating range)[6]
Iloprost IPInhibition of Platelet AggregationHumanPotent Inhibitor (specific EC50 not stated in this context)[2][7]

Table 2: Comparative Potency (EC50, nM) of Prostaglandin Analogs in Smooth Muscle Function Assays

CompoundPrimary Receptor TargetAssayTissueEC50 (nM)Reference(s)
This compound TPContractionPorcine Ciliary Artery~8.9[8]
PGF2α FPContractionPorcine Ciliary Artery~323.6[8]
Latanoprost FPContractionPorcine Ciliary Artery~2238.7[8]
Travoprost FPContractionPorcine Ciliary Artery~7585.8[8]
Iloprost IPInhibition of ProliferationHuman Pulmonary Artery Smooth Muscle Cells21.0[9][10]
Cicaprost IPInhibition of ProliferationHuman Pulmonary Artery Smooth Muscle Cells24.1[9][10]
Beraprost IPInhibition of ProliferationHuman Pulmonary Artery Smooth Muscle Cells40.0[9][10]

Table 3: Binding Affinities (Ki, nM) of Prostaglandin Analogs for Mouse Prostanoid Receptors

LigandDPIPTPFPEP1EP2EP3EP4Reference(s)
PGE2 68018017003616230.61.5[1]
PGF2α 210170013003.911060067110[1]
Iloprost 12003.2>10000200028100120130[1]

Signaling Pathways

The diverse physiological effects of prostaglandin analogs are a direct result of their activation of distinct signaling pathways upon binding to their cognate receptors.

Thromboxane A2 (TP) Receptor Signaling

This compound, as a TP receptor agonist, primarily signals through Gq and G12/13 pathways.[2] Activation of Gq stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the stimulation of the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK). These pathways culminate in cellular responses such as platelet aggregation and smooth muscle contraction.[2]

TP_Signaling U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G12_13 G12/13 TP_Receptor->G12_13 PLC PLC Gq->PLC RhoA RhoA G12_13->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Platelet Aggregation, Smooth Muscle Contraction Ca_Release->Response PKC->Response ROCK->Response EP_Signaling PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC AC_inc Adenylyl Cyclase ↑ Gs->AC_inc Gs->AC_inc AC_dec Adenylyl Cyclase ↓ Gi->AC_dec Ca_inc [Ca²⁺]i ↑ PLC->Ca_inc cAMP_inc [cAMP] ↑ AC_inc->cAMP_inc AC_inc->cAMP_inc cAMP_dec [cAMP] ↓ AC_dec->cAMP_dec FP_Signaling PGF2a PGF2α / Analogs FP_Receptor FP Receptor PGF2a->FP_Receptor Gq Gq FP_Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Response Smooth Muscle Contraction Ca_Release->Response PKC->Response IP_Signaling Iloprost Iloprost IP_Receptor IP Receptor Iloprost->IP_Receptor Gs Gs IP_Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA Activation cAMP->PKA Response Smooth Muscle Relaxation, Inhibition of Platelet Aggregation PKA->Response Smooth_Muscle_Workflow Dissection Tissue Dissection (e.g., Aortic Rings) Mounting Mount in Organ Bath Dissection->Mounting Equilibration Equilibration Mounting->Equilibration Agonist_Addition Cumulative Agonist Addition Equilibration->Agonist_Addition Recording Record Contraction Agonist_Addition->Recording Analysis Data Analysis (EC50 Calculation) Recording->Analysis

References

Validating U-46619 TP Receptor Binding with SQ 29548: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of thromboxane A2 (TP) receptor binding is crucial for studying a wide range of physiological and pathological processes. U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent TP receptor agonist widely used to elicit TP receptor-mediated responses.[1] To ensure the specificity of these responses, a selective antagonist is required. SQ 29548 has emerged as a highly selective and potent TP receptor antagonist, making it an invaluable tool for validating this compound's binding and downstream effects.[2][3]

This guide provides a comprehensive comparison of experimental data and methodologies for utilizing SQ 29548 to validate this compound TP receptor binding.

Comparative Analysis of Binding Affinity and Potency

SQ 29548 demonstrates high affinity for the TP receptor and effectively antagonizes the actions of this compound across various experimental models. The following table summarizes key quantitative data from radioligand binding and functional assays.

ParameterCompoundValueSpecies/TissueAssay TypeReference
Ki SQ 295484.1 nMHuman recombinant TP receptorRadioligand Binding[3]
Ki SQ 295484.6 ± 1.0 nMRat A10 vascular smooth muscle cells (high affinity site)[3H]-U-46619 Binding[4]
IC50 SQ 295480.06 µMWashed human plateletsThis compound-induced Aggregation[3]
IC50 SQ 295487.9 nMIntact human platelets[3H]-U-46619 Binding Inhibition[5]
KB SQ 295480.5 - 1.7 nMRat and guinea pig tracheal, arterial, and venous smooth musclesThis compound-induced Contraction[3]
Kd [3H]-SQ 2954839.7 ± 4.3 nMSoluble human platelet TP receptorsSaturation Binding[6]
Kd [3H]-U-46619108 nMUnactivated, intact human plateletsSaturation Binding[5]

Alternatives to SQ 29548

While SQ 29548 is a widely used and effective tool, other TP receptor antagonists can also be employed for validating this compound binding. A comparison with other antagonists is presented below.

AntagonistKey CharacteristicsReference
Ramatroban A known TP receptor antagonist that has also been shown to act as an inverse agonist, reducing the basal activity of constitutively active TP receptor mutants.[7][8]
L-670,596 A neutral antagonist of the TP receptor.[7][9]
Diclofenac A non-steroidal anti-inflammatory drug (NSAID) that can selectively inhibit TP-mediated responses at certain concentrations.[7][8]
ONO 3708 A TP receptor antagonist with an IC50 of 38 nM for inhibiting [3H]-U-46619 binding in human platelets.[5]
BM 13.177 (Sulotroban) A TP receptor antagonist with an IC50 of 0.91 µM for inhibiting [3H]-U-46619 binding in human platelets.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments used to validate this compound TP receptor binding with SQ 29548.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the TP receptor and the competitive displacement by an unlabeled compound.

Objective: To determine the binding affinity (Ki) of SQ 29548 for the TP receptor.

Materials:

  • Cell membranes expressing the TP receptor (e.g., from human platelets or recombinant cell lines)

  • [3H]-SQ 29548 (radioligand)

  • Unlabeled SQ 29548

  • This compound

  • Incubation buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • Washing buffer (e.g., ice-cold 25 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Incubation: Incubate the cell membranes with a constant concentration of [3H]-SQ 29548 in the absence or presence of increasing concentrations of unlabeled SQ 29548 or this compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[10]

  • Termination: Terminate the reaction by adding ice-cold washing buffer.

  • Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold washing buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of this compound to induce platelet aggregation and the inhibitory effect of SQ 29548.

Objective: To determine the potency (IC50) of SQ 29548 in inhibiting this compound-induced platelet aggregation.

Materials:

  • Freshly drawn human blood

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP)

  • This compound

  • SQ 29548

  • Aggregometer

Protocol:

  • PRP Preparation: Prepare PRP by centrifuging anticoagulated blood at a low speed (e.g., 200 x g for 15 minutes).

  • Pre-incubation: Pre-incubate the PRP with various concentrations of SQ 29548 or vehicle for a specified time.

  • Induction of Aggregation: Add this compound to the PRP to induce platelet aggregation.

  • Monitoring: Monitor the change in light transmission using an aggregometer for a set period (e.g., 5-10 minutes).[11]

  • Data Analysis: Determine the maximum aggregation percentage for each concentration of SQ 29548. Calculate the IC50 value, which is the concentration of SQ 29548 that inhibits 50% of the maximal aggregation induced by this compound.

Smooth Muscle Contraction Assay

This ex vivo assay assesses the contractile response of smooth muscle tissue to this compound and its antagonism by SQ 29548.

Objective: To determine the dissociation constant (KB) of SQ 29548 for the TP receptor in a functional tissue preparation.

Materials:

  • Isolated smooth muscle tissue (e.g., rat aorta, guinea pig trachea)

  • Organ bath system with an isometric force transducer

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound

  • SQ 29548

  • Potassium chloride (KCl) for inducing a reference contraction

Protocol:

  • Tissue Preparation: Mount the isolated smooth muscle tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension.

  • Reference Contraction: Elicit a maximal contraction with a high concentration of KCl.

  • Concentration-Response Curve: After washout and return to baseline, add cumulative concentrations of this compound to generate a concentration-response curve.

  • Antagonism: In a separate set of experiments, pre-incubate the tissue with a fixed concentration of SQ 29548 before generating the this compound concentration-response curve.

  • Data Analysis: Compare the concentration-response curves in the absence and presence of SQ 29548. A rightward shift in the curve in the presence of SQ 29548 indicates competitive antagonism. The KB value can be calculated using the Schild equation.

Visualizing the Molecular Interactions and Pathways

To better understand the mechanisms underlying the validation of this compound binding by SQ 29548, the following diagrams illustrate the key signaling pathways and experimental workflows.

TP_Receptor_Signaling_Pathway cluster_Gq Gq Pathway cluster_G13 G13 Pathway U46619 This compound (Agonist) TP_Receptor TP Receptor U46619->TP_Receptor binds & activates Gq Gq TP_Receptor->Gq G13 G13 TP_Receptor->G13 SQ29548 SQ 29548 (Antagonist) SQ29548->TP_Receptor binds & blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction RhoA RhoA G13->RhoA ROCK Rho-kinase (ROCK) RhoA->ROCK MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase inhibits MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P phosphorylates MLC_P->Contraction

Caption: this compound activates the TP receptor, initiating Gq and G13 signaling pathways.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes TP Receptor-Expressing Membranes Incubation Incubate (reach equilibrium) Membranes->Incubation Radioligand [³H]-SQ 29548 Radioligand->Incubation Competitor Unlabeled SQ 29548 or this compound Competitor->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Validation_Logic U46619_Response This compound Induces a TP Receptor-Mediated Response (e.g., platelet aggregation) Add_SQ29548 Addition of SQ 29548 U46619_Response->Add_SQ29548 Response_Blocked This compound-Induced Response is Blocked or Reduced Add_SQ29548->Response_Blocked Conclusion Conclusion: The response is specifically mediated by the TP receptor. Response_Blocked->Conclusion Therefore

Caption: Logical flow for validating this compound's TP receptor-mediated effects.

References

A Comparative Analysis of U-46619 and Other Thromboxane A2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potent and widely used Thromboxane A2 (TP) receptor agonist, U-46619, with other notable TP receptor agonists. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate pharmacological tools for research and drug development.

Introduction to TP Receptor Agonists

Thromboxane A2 (TXA2) is a potent, yet highly unstable, endogenous eicosanoid that plays a critical role in hemostasis and thrombosis. It exerts its effects by activating TP receptors, which are G-protein coupled receptors found on platelets, vascular smooth muscle cells, and other cell types. Due to the short half-life of TXA2, stable synthetic analogs have been developed to study its physiological and pathological roles. This compound is one of the most commonly used TXA2 mimetics, valued for its potency and selectivity for the TP receptor.[1] Other synthetic TP receptor agonists, such as I-BOP, STA-2, SQ 26655, and Carbocyclic Thromboxane A2, have also been developed and characterized, each with distinct properties.

Quantitative Comparison of TP Receptor Agonists

The potency of TP receptor agonists can vary significantly depending on the specific agonist, the biological system, and the functional assay being employed. The following table summarizes the available quantitative data (EC50 values) for this compound and other TP receptor agonists in key assays related to their primary physiological effects: platelet activation and vasoconstriction. It is important to note that these values are derived from various studies and experimental conditions may differ.

AgonistAssaySpecies/TissueEC50 (µM)Reference(s)
This compound Platelet AggregationHuman1.31[2][3]
Platelet Shape ChangeHuman0.035[2]
Vasoconstriction (Aorta)RatPotent agonist[4]
Vasoconstriction (Saphenous Vein)DogPotent agonist[4]
I-BOP Platelet AggregationHuman0.0044
Platelet Shape ChangeHuman0.000263
STA-2 Platelet AggregationHumanMore potent than this compound[5][6]
SQ 26655 Platelet AggregationHumanAgonist activity confirmed
Carbocyclic Thromboxane A2 Vasoconstriction (Coronary)RabbitPotent (active at pM concentrations)
Platelet AggregationHumanInhibitory at 1-5 µM

Signaling Pathways of TP Receptor Agonists

Activation of the TP receptor by agonists like this compound initiates a cascade of intracellular signaling events primarily through the coupling to Gq and G12/13 G-proteins.[7][8]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is crucial for platelet shape change, granule secretion, and smooth muscle contraction.

  • G12/13 Pathway: Coupling to G12/13 activates the small GTPase RhoA. RhoA, through its downstream effector Rho-associated kinase (ROCK), promotes the phosphorylation of myosin light chain phosphatase, leading to increased myosin light chain phosphorylation and Ca2+ sensitization of the contractile machinery in smooth muscle cells.[9][10]

TP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_proteins G-Proteins cluster_downstream Downstream Effectors TP_Receptor TP Receptor Gq Gαq TP_Receptor->Gq activates G12_13 Gα12/13 TP_Receptor->G12_13 activates Agonist TP Receptor Agonist (e.g., this compound) Agonist->TP_Receptor binds PLC Phospholipase C (PLC) Gq->PLC activates RhoA RhoA G12_13->RhoA activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ROCK Rho Kinase (ROCK) RhoA->ROCK activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P promotes Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Platelet Aggregation, Vasoconstriction) Ca_release->Cellular_Response PKC->Cellular_Response MLC_P->Cellular_Response

Caption: TP Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments used to characterize TP receptor agonists are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This in vitro assay measures the ability of a TP receptor agonist to induce the aggregation of platelets, which is a hallmark of their activation.

Methodology: [11][12][13][14]

  • Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.

  • Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized, typically to 2.5-3.0 x 10⁸ platelets/mL, using PPP.

  • Aggregation Measurement: A sample of the adjusted PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in a light transmission aggregometer. A baseline reading is established.

  • Agonist Addition: A known concentration of the TP receptor agonist (e.g., this compound) is added to the PRP, and the change in light transmission is recorded over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

  • Data Analysis: The maximum percentage of aggregation is determined, and by testing a range of agonist concentrations, a dose-response curve can be generated to calculate the EC50 value.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_Preparation 2. Centrifugation (Low Speed) to obtain Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation PPP_Preparation 3. Centrifugation (High Speed) to obtain Platelet-Poor Plasma (PPP) PRP_Preparation->PPP_Preparation Platelet_Adjustment 4. Adjust Platelet Count in PRP using PPP PPP_Preparation->Platelet_Adjustment Warm_PRP 5. Warm PRP to 37°C in Aggregometer Platelet_Adjustment->Warm_PRP Add_Agonist 6. Add TP Receptor Agonist Warm_PRP->Add_Agonist Record_Aggregation 7. Record Light Transmission Add_Agonist->Record_Aggregation Data_Analysis 8. Analyze Data & Calculate EC50 Record_Aggregation->Data_Analysis

Caption: Platelet Aggregation Assay Workflow.
Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile response of isolated blood vessels to TP receptor agonists, providing a measure of their vasoconstrictor activity.[15][16][17][18][19]

Methodology:

  • Tissue Dissection: A blood vessel (e.g., aorta, mesenteric artery) is carefully dissected from a laboratory animal (e.g., rat, mouse) and placed in a cold, oxygenated physiological salt solution (PSS).

  • Vessel Mounting: A small segment of the artery is mounted on two fine wires in the chamber of a wire myograph. One wire is attached to a force transducer, and the other to a micrometer for controlling tension.

  • Equilibration and Viability Check: The vessel is allowed to equilibrate in oxygenated PSS at 37°C. The viability of the tissue is confirmed by inducing a contraction with a high-potassium solution.

  • Cumulative Concentration-Response Curve: The TP receptor agonist is added to the bath in a cumulative manner, with increasing concentrations. The isometric tension developed by the vessel is continuously recorded.

  • Data Analysis: The contractile responses are measured and plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and maximum contractile response (Emax) can be determined.

Vasoconstriction_Workflow cluster_prep Tissue Preparation cluster_assay Contraction Assay Dissection 1. Dissect Blood Vessel Mounting 2. Mount Vessel Segment in Wire Myograph Dissection->Mounting Equilibration 3. Equilibrate in PSS at 37°C Mounting->Equilibration Viability_Check 4. Check Viability (High K⁺ Solution) Equilibration->Viability_Check Add_Agonist 5. Add TP Receptor Agonist (Cumulative Concentrations) Viability_Check->Add_Agonist Record_Tension 6. Record Isometric Tension Add_Agonist->Record_Tension Data_Analysis 7. Analyze Data & Calculate EC50/Emax Record_Tension->Data_Analysis

Caption: Vasoconstriction Assay Workflow.

Conclusion

This compound remains a cornerstone for studying TP receptor-mediated physiology and pharmacology due to its well-characterized potency and selectivity. However, the choice of a TP receptor agonist should be guided by the specific research question. For instance, STA-2 may be a more potent agonist for platelet aggregation studies, while Carbocyclic Thromboxane A2 offers a unique profile with potent vasoconstrictor but platelet inhibitory actions. A thorough understanding of the comparative potencies and the underlying signaling mechanisms, as outlined in this guide, is essential for the design and interpretation of experiments in the field of eicosanoid research and cardiovascular drug discovery.

References

U-46619: A Thromboxane A2 Receptor Agonist with High Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of U-46619's interaction with the prostanoid receptor family reveals a strong preference for the thromboxane A2 (TP) receptor, with minimal cross-reactivity to other prostanoid receptors. This high selectivity makes this compound an invaluable tool for researchers investigating TP receptor signaling and function.

This compound, a synthetic analog of the prostaglandin endoperoxide PGH2, is widely recognized as a potent and stable agonist of the thromboxane A2 (TP) receptor. Its primary action is to mimic the effects of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This guide provides a comparative analysis of this compound's activity across various prostanoid receptors, supported by experimental data and detailed methodologies for researchers in pharmacology and drug development.

Comparative Analysis of Receptor Activation

While direct, comprehensive studies presenting the binding affinity or functional potency of this compound across a full panel of prostanoid receptors in a single publication are limited, the available evidence strongly supports its selectivity for the TP receptor.

Functional Potency (EC50)

The functional activity of this compound is predominantly observed at the TP receptor, where it elicits responses at nanomolar concentrations. In contrast, its activity at other prostanoid receptors, such as the prostaglandin E2 (EP), prostaglandin D2 (DP), prostaglandin F2α (FP), and prostacyclin (IP) receptors, is significantly lower or absent.

CompoundPrimary Receptor TargetAssayTissue/Cell TypePotency (EC50)
This compound TP Bronchoconstriction (Small Airways)Rat Lung Slices6.9 nM [1]
This compound TP Bronchoconstriction (Large Airways)Rat Lung Slices66 nM [1]
This compound TP VasoconstrictionHuman Subcutaneous Resistance Arteries16 nM [2]
This compound TP Platelet Shape ChangeHuman Platelets35 nM [3]
This compound TP Myosin Light Chain PhosphorylationHuman Platelets57 nM [3]
This compound TP Serotonin ReleaseHuman Platelets536 nM [3]
This compound TP Platelet AggregationHuman Platelets1310 nM [3]
PGE2EPVariousVariousVaries with subtype
PGF2αFPVariousVariousVaries
IloprostIPPlatelet Aggregation InhibitionHuman PlateletsPotent Inhibitor

Table 1: Functional Potency of this compound and Other Prostanoid Analogs. This table summarizes the effective concentrations (EC50) of this compound in various functional assays, highlighting its potent activity at the TP receptor. For comparison, the primary targets of other common prostaglandin analogs are included.

A study by Coleman et al. (1981) demonstrated that this compound was a potent agonist on tissues known to be rich in TP receptors, such as guinea-pig lung strips and vascular preparations.[4][5] Conversely, it was found to be weak or inactive on tissues where PGE2 or PGF2α are the most potent agonists, indicating low activity at EP and FP receptors.[4][5]

Signaling Pathways and Experimental Workflows

The selective activation of the TP receptor by this compound initiates a cascade of intracellular signaling events. These pathways, along with the experimental workflows to study them, are illustrated below.

U46619 This compound TP_Receptor TP Receptor U46619->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Response Physiological Response (e.g., Vasoconstriction, Platelet Aggregation) Ca_release->Physiological_Response PKC->Physiological_Response

This compound Signaling Pathway via TP Receptor.

cluster_0 Radioligand Binding Assay cluster_1 Calcium Mobilization Assay A1 Prepare Cell Membranes (Expressing Prostanoid Receptors) A2 Incubate Membranes with Radiolabeled Ligand (e.g., ³H-SQ29,548) & Unlabeled this compound A1->A2 A3 Separate Bound from Free Ligand (Filtration) A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 A5 Data Analysis (Determine Ki) A4->A5 B1 Plate Cells Expressing Prostanoid Receptors B2 Load Cells with Ca²⁺-sensitive Fluorescent Dye B1->B2 B3 Stimulate with this compound B2->B3 B4 Measure Fluorescence Change (FLIPR or Plate Reader) B3->B4 B5 Data Analysis (Determine EC50) B4->B5

Experimental Workflows for Receptor Analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with prostanoid receptors.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of this compound for a specific prostanoid receptor by measuring its ability to compete with a known radiolabeled ligand.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably expressing the human prostanoid receptor of interest.

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [³H]-SQ29,548 for the TP receptor), and a range of concentrations of unlabeled this compound.

  • For total binding, omit the unlabeled this compound.

  • For non-specific binding, add a high concentration of a non-radiolabeled antagonist.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to stimulate intracellular calcium release upon binding to Gq-coupled prostanoid receptors like the TP receptor.

1. Cell Preparation:

  • Seed cells (e.g., HEK293) stably expressing the prostanoid receptor of interest into a black, clear-bottom 96-well plate and culture overnight to allow for cell attachment.

2. Dye Loading:

  • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

3. Compound Addition and Signal Detection:

  • Prepare a dilution series of this compound in the assay buffer.

  • Use a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation) to add the this compound solutions to the cell plate.

  • Immediately after compound addition, monitor the change in fluorescence intensity over time. Excitation and emission wavelengths will depend on the fluorescent dye used (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

  • Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

References

A Comprehensive Guide to Validating U-46619's Selective Action on Thromboxane Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of U-46619, a potent thromboxane A2 (TP) receptor agonist, with other relevant compounds. It includes experimental data, detailed protocols for validation assays, and visualizations of key biological pathways and workflows to support research and development in pharmacology and related fields.

This compound is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and is widely recognized as a selective and potent agonist for the thromboxane A2 (TP) receptor.[1][2] Its primary actions include inducing platelet aggregation and causing the contraction of smooth muscle, making it a valuable tool in the study of hemostasis, thrombosis, and vasoconstriction.[3][4] The TP receptor, a G protein-coupled receptor (GPCR), is the primary target of the endogenous ligand thromboxane A2. There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. This compound activates both isoforms.[4]

Comparative Analysis of Receptor Binding and Functional Potency

To validate the selective action of this compound, it is crucial to compare its binding affinity and functional potency at the TP receptor with its activity at other prostanoid receptors. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity of this compound and Comparative Compounds at the Thromboxane (TP) Receptor

CompoundReceptorPreparationRadioligandKd (nM)Ki (nM)Reference
This compoundTPHuman Platelets[3H]-U-46619108-[5]
This compoundTPA10 Cells (Rat Aorta)[3H]-U-466191.0 (high affinity), 129.0 (low affinity)-[6]
SQ 29548TPHuman Platelet Membranes[3H]-SQ 2954839.7-[7]
SQ 29548TPHuman Recombinant--4.1[1]
I-BOPTPRat Kidney[125I]-BOP~0.5-[8]
I-BOPTPHuman[125I]-BOP4.4-[8]

Table 2: Functional Potency of this compound in TP Receptor-Mediated Assays

AssayPreparationEC50 (nM)Reference
Platelet Shape ChangeHuman Platelets35[2][3][4]
Myosin Light Chain Phosphorylation (MLCP)Human Platelets57[2][3]
Serotonin ReleaseHuman Platelets536[2][3]
Platelet AggregationHuman Platelets1310[2][3]
Fibrinogen Receptor BindingHuman Platelets530[2][3]
Aortic ContractionRat Aorta7.0[6]
[3H]-Thymidine IncorporationA10 Cells (Rat Aorta)302.5 - 362.7[6]

Thromboxane Receptor Signaling Pathways

This compound binding to the TP receptor initiates a cascade of intracellular events primarily through the activation of Gq/11 and G12/13 G proteins.

Thromboxane_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol U46619 This compound TP_receptor TP Receptor (TPα / TPβ) U46619->TP_receptor Binds Gq11 Gαq/11 TP_receptor->Gq11 Activates G1213 Gα12/13 TP_receptor->G1213 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Cleaves RhoA RhoA RhoGEF->RhoA Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ROCK Rho Kinase (ROCK) RhoA->ROCK Activates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Responses Physiological Responses (Platelet Aggregation, Smooth Muscle Contraction) Ca2_release->Physiological_Responses PKC->Physiological_Responses ROCK->Physiological_Responses

Caption: Thromboxane receptor signaling cascade initiated by this compound.

Experimental Protocols for Validating this compound Selectivity

To experimentally validate the selective action of this compound on thromboxane receptors, two key assays are recommended: a radioligand binding assay to determine binding affinity and a calcium mobilization assay to assess functional activity.

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the TP receptor and other prostanoid receptors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (Cells expressing TP or other prostanoid receptors) Incubation Incubate: Membranes + Radioligand + this compound Membrane_Prep->Incubation Radioligand_Prep Prepare Radioligand (e.g., [³H]-SQ 29548) Radioligand_Prep->Incubation Compound_Prep Prepare this compound dilutions Compound_Prep->Incubation Filtration Rapid Filtration (Separate bound/free) Incubation->Filtration Scintillation Scintillation Counting (Measure radioactivity) Filtration->Scintillation Competition_Curve Generate Competition Curve Scintillation->Competition_Curve Ki_Calculation Calculate Ki value Competition_Curve->Ki_Calculation

Caption: Workflow for the radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human TP receptor or other human prostanoid receptors (DP, EP1-4, FP, IP).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in order:

      • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-SQ 29548 for the TP receptor).

      • Increasing concentrations of unlabeled this compound or a reference compound.

      • Diluted cell membranes (typically 20-50 µg protein per well).

    • For non-specific binding control wells, add a high concentration of a non-radiolabeled TP receptor antagonist (e.g., 10 µM SQ 29548).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled GPCRs like the TP receptor.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells expressing TP or other prostanoid receptors in 96-well plate Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline_Reading Measure baseline fluorescence Dye_Loading->Baseline_Reading Compound_Prep Prepare this compound dilutions Compound_Addition Add this compound dilutions Compound_Prep->Compound_Addition Baseline_Reading->Compound_Addition Kinetic_Reading Measure fluorescence kinetically Compound_Addition->Kinetic_Reading Response_Curve Generate Dose-Response Curve Kinetic_Reading->Response_Curve EC50_Calculation Calculate EC₅₀ value Response_Curve->EC50_Calculation

Caption: Workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells expressing the TP receptor or other prostanoid receptors into a black, clear-bottom 96-well plate and culture overnight.

    • On the day of the assay, remove the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the manufacturer's instructions.

    • Incubate the plate at 37°C for 30-60 minutes to allow for dye uptake.

  • Assay Performance:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence of each well.

    • Add the this compound dilutions to the corresponding wells.

    • Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after compound addition.

    • Subtract the baseline fluorescence from the peak fluorescence to obtain the net fluorescence change.

    • Plot the net fluorescence change against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that elicits a half-maximal response.

By performing these assays across a panel of prostanoid receptors, researchers can quantitatively determine the selectivity of this compound for the thromboxane receptor, providing robust validation of its use as a selective pharmacological tool.

References

U-46619 vs. PGH2: A Comparative Analysis in Smooth Muscle Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of U-46619 and Prostaglandin H2 (PGH2) in their effects on smooth muscle preparations. This compound, a stable synthetic analog of PGH2, serves as a valuable tool in pharmacology due to its selectivity as a thromboxane A2 (TXA2) receptor agonist. In contrast, PGH2 is a highly unstable, naturally occurring prostaglandin endoperoxide with broader activity. This comparison will delve into their respective potencies, selectivities, and mechanisms of action, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compoundProstaglandin H2 (PGH2)
Chemical Nature Stable, synthetic analog of PGH2Highly unstable, natural endoperoxide
Primary Receptor Thromboxane A2 (TP) ReceptorTP, and other prostanoid receptors (via conversion)
Selectivity Selective TXA2-mimeticNon-selective, actions can be mediated by conversion to other prostanoids
Potency in Vascular Smooth Muscle Potent agonistPotent agonist
Potency in Non-Vascular Smooth Muscle Weak or inactive on some preparations (e.g., guinea-pig ileum, cat trachea)Active on a wider range of smooth muscle preparations

Quantitative Comparison of Contractile Activity

The following table summarizes the comparative potency of this compound and PGH2 in various isolated smooth muscle preparations, based on data from seminal pharmacological studies.[1][2] Potency is described qualitatively due to the inherent instability of PGH2, which complicates the determination of precise EC50 values in all preparations.

Smooth Muscle PreparationThis compound PotencyPGH2 PotencyPrimary Mediator of PGH2 Action
Guinea-pig lung strip Potent agonistPotent agonistLikely Thromboxane A2
Dog saphenous vein Potent agonistPotent agonistLikely Thromboxane A2
Rat aorta Potent agonistPotent agonistLikely Thromboxane A2
Rabbit aorta Potent agonistPotent agonistLikely Thromboxane A2
Guinea-pig ileum Weak or inactiveActiveOther prostanoids (e.g., PGE2, PGF2α)
Guinea-pig fundic strip Weak or inactiveActiveOther prostanoids
Cat trachea Weak or inactiveActiveOther prostanoids
Dog iris sphincter Weak or inactiveActiveOther prostanoids
Cat iris sphincter Weak or inactiveActiveOther prostanoids

Data extrapolated from Coleman et al., 1981.[1][2]

Mechanism of Action: Signaling Pathways

Both this compound and PGH2 elicit smooth muscle contraction primarily through the activation of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). However, the downstream signaling cascade is where the nuances of their actions can be observed.

cluster_membrane Cell Membrane cluster_cytosol Cytosol U46619 This compound TP_receptor Thromboxane A2 Receptor (TP) U46619->TP_receptor PGH2 PGH2 PGH2->TP_receptor Gq_protein Gq Protein TP_receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release SR->Ca2_release releases Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction PKC->Contraction

Signaling pathway of this compound and PGH2 in smooth muscle.

Activation of the TP receptor by either this compound or PGH2 leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Experimental Protocols

A standard method for evaluating the contractile effects of this compound and PGH2 on smooth muscle is the isolated tissue bath assay.

Objective: To determine and compare the potency (EC50) and efficacy (Emax) of this compound and PGH2 in inducing contraction of isolated smooth muscle tissues.

Materials:

  • Isolated smooth muscle tissue (e.g., rat aortic rings, guinea-pig tracheal strips)

  • Physiological Salt Solution (PSS), such as Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isolated tissue bath system equipped with force transducers.

  • Data acquisition system.

  • Stock solutions of this compound and freshly prepared PGH2.

Procedure:

  • Tissue Preparation: Dissect the desired smooth muscle tissue and prepare it into appropriate sizes (e.g., 2-3 mm rings for aorta).

  • Mounting: Mount the tissue in the isolated tissue baths containing PSS under a resting tension.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with periodic washing with fresh PSS.

  • Viability Check: Induce a reference contraction with a depolarizing agent (e.g., 60 mM KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Cumulative Concentration-Response: Add the agonist (this compound or PGH2) to the bath in a cumulative, concentration-dependent manner. Allow the response to stabilize at each concentration before adding the next.

  • Data Recording: Record the contractile response at each concentration.

  • Data Analysis: Generate concentration-response curves and calculate the EC50 and Emax values for each agonist.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Dissection Tissue Dissection Tissue_Mounting Mounting in Tissue Bath Tissue_Dissection->Tissue_Mounting Equilibration Equilibration (60 min) Tissue_Mounting->Equilibration Viability_Test Viability Test (KCl) Equilibration->Viability_Test Washout Washout Viability_Test->Washout Cumulative_Dosing Cumulative Dosing (this compound or PGH2) Washout->Cumulative_Dosing Data_Acquisition Data Acquisition Cumulative_Dosing->Data_Acquisition Curve_Generation Concentration-Response Curve Generation Data_Acquisition->Curve_Generation Parameter_Calculation EC50 & Emax Calculation Curve_Generation->Parameter_Calculation

Workflow for isolated tissue bath experiments.

Conclusion

In smooth muscle preparations, this compound serves as a potent and selective tool for investigating thromboxane A2-mediated responses.[1][2] Its stability and specificity for the TP receptor make it a reliable agent for inducing contraction in vascular and some respiratory smooth muscles. PGH2, while also a potent agonist, exhibits a broader range of activity due to its rapid conversion to other prostanoids.[1][2] This lack of selectivity can be a confounding factor in experiments aimed at isolating the effects of TP receptor activation. Therefore, for studies focused specifically on the thromboxane A2 signaling pathway in smooth muscle, this compound is the more appropriate and experimentally robust choice. The selection between this compound and PGH2 should be guided by the specific research question, with careful consideration of the desired level of receptor selectivity.

References

A Comparative Guide to U-46619 Binding Affinity Utilizing Radioligand Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the binding affinity of U-46619, a potent and stable thromboxane A2 (TP) receptor agonist, with other relevant compounds. The data presented is derived from radioligand binding assays, a cornerstone technique for characterizing ligand-receptor interactions. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the pharmacological profile of this compound and its alternatives.

Introduction to this compound and the Thromboxane A2 Receptor

This compound is a synthetic analog of the prostaglandin endoperoxide PGH2 and a highly selective agonist for the thromboxane A2 (TP) receptor.[1][2] The TP receptor, a G-protein-coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[3][4][5] Dysregulation of the TP receptor signaling pathway is implicated in cardiovascular diseases, making it a significant target for therapeutic intervention.[3][4] The receptor exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[6][7]

Radioligand binding assays are a highly sensitive and quantitative method to determine the affinity of a ligand for its receptor.[8][9] These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. By measuring the amount of bound radioactivity, one can determine key parameters such as the dissociation constant (Kd), which reflects the affinity of the radioligand, and the maximal binding capacity (Bmax), indicating the receptor density.[9] Competition binding assays, where a non-radiolabeled compound (like this compound or its antagonists) competes with the radioligand, are used to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of the test compound.[8]

Comparative Binding Affinity Data

The binding affinity of this compound and other TP receptor ligands is summarized in the table below. The data is compiled from various studies employing radioligand binding assays, primarily using [3H]this compound or the antagonist [3H]SQ 29,548 as the radioligand.

CompoundCompound TypeRadioligandPreparationAffinity Constant
This compound Agonist[3H]this compoundUnactivated, intact human plateletsKd: 108 nM; Bmax: 360 fmol/10^8 platelets[10]
This compound Agonist[3H]this compoundHuman plateletsHigh-affinity Kd: 0.041 µM; Low-affinity Kd: 1.46 µM[11]
SQ 29,548 Antagonist[3H]SQ 29,548Human recombinant TP receptorKi: 4.1 nM[12]
SQ 29,548 Antagonist[3H]SQ 29,548Soluble human platelet TP receptorsKd: 39.7 nM[13]
SQ 29,548 Antagonist[3H]this compoundUnactivated, intact human plateletsIC50: 7.9 nM[10]
I-BOP Agonist[125I]BOPRat kidney TP receptorKd: ~0.5 nM[14]
I-BOP Agonist[125I]BOPHuman TP receptorKd: ~4.4 nM[14]
ONO 3708 Antagonist[3H]this compoundUnactivated, intact human plateletsIC50: 38 nM[10]
BM 13.177 Antagonist[3H]this compoundUnactivated, intact human plateletsIC50: 0.91 µM[10]
13-APA Antagonist[3H]this compoundUnactivated, intact human plateletsIC50: 6.2 µM[10]

Thromboxane A2 Receptor Signaling Pathway

Upon agonist binding, such as with this compound, the TP receptor undergoes a conformational change, leading to the activation of associated G-proteins. The primary signaling pathways involve Gq and G13.[6] Activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G13 pathway activates RhoGEF, leading to the activation of Rho, which is involved in cytoskeletal changes.[4][6]

Thromboxane_Signaling Thromboxane A2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound TP_Receptor TP Receptor (GPCR) This compound->TP_Receptor binds Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes Rho Rho RhoGEF->Rho activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Physiological_Response Physiological Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Physiological_Response PKC->Physiological_Response Cytoskeletal_Changes Cytoskeletal Changes Rho->Cytoskeletal_Changes Cytoskeletal_Changes->Physiological_Response

A diagram of the Thromboxane A2 receptor signaling cascade.

Experimental Protocols

This protocol outlines a typical competition binding assay to determine the affinity of a test compound (e.g., this compound antagonist) for the TP receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the TP receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[15]

  • The homogenate is centrifuged to pellet the membranes.[15]

  • The membrane pellet is washed and resuspended in a suitable assay buffer.[15]

  • Protein concentration is determined using a standard method like the BCA assay.[15]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.[15]

  • To each well, add the membrane preparation, a fixed concentration of a radiolabeled TP receptor ligand (e.g., [3H]SQ 29,548), and varying concentrations of the unlabeled test compound.[9][15]

  • For determining non-specific binding, a high concentration of an unlabeled ligand is added to a set of wells.

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[15]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[15]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[15]

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.[15]

5. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is then analyzed using non-linear regression to determine the IC50 value of the test compound.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Radioligand_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]SQ 29,548) Radioligand->Incubation Test_Compound Unlabeled Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Quantification of Bound Radioligand) Filtration->Scintillation Curve_Fitting Non-linear Regression (Competition Curve) Scintillation->Curve_Fitting IC50_Ki Determination of IC50 and Ki Curve_Fitting->IC50_Ki

A workflow diagram for a typical radioligand binding assay.

References

Safety Operating Guide

Proper Disposal of U-46619: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard and Safety Information

A thorough understanding of the hazards associated with U-46619 and its solvent is the first step in safe handling and disposal.

CompoundCAS NumberMolecular FormulaKey Hazards
This compound56985-40-1C₂₁H₃₄O₄Harmful if swallowed, in contact with skin, or inhaled; Causes eye, skin, and respiratory system irritation.[1]
Methyl Acetate79-20-9C₃H₆O₂Highly flammable liquid and vapor; Causes serious eye irritation; May cause drowsiness or dizziness.[2][3][4]

Experimental Protocol for Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is based on general guidelines for the disposal of hazardous chemical waste and should be adapted to comply with the specific regulations of your institution and local authorities.[5][6][7][8][9]

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated hazardous waste container (leak-proof, with a screw-on cap).[6]

  • Hazardous waste tag.[8]

  • Secondary containment for the waste container.[6]

Procedure:

  • Waste Minimization: Before beginning any experiment, carefully plan the quantities of this compound needed to minimize the generation of excess waste.[5]

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. Specifically, segregate it as a non-halogenated organic waste.[5]

  • Container Preparation:

    • Select a container that is compatible with methyl acetate (e.g., a glass or appropriate plastic bottle).[8]

    • Ensure the container is clean, dry, and in good condition.

    • Affix a hazardous waste label to the container before adding any waste.[8]

  • Waste Collection:

    • Carefully transfer all waste containing this compound (e.g., unused solutions, contaminated consumables like pipette tips and vials) into the designated hazardous waste container.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.[5]

    • Keep the container securely closed at all times, except when adding waste.[6]

  • Labeling:

    • On the hazardous waste tag, clearly and legibly write the full chemical names of all constituents, including "this compound" and "Methyl Acetate."[8]

    • Indicate the estimated concentrations or quantities of each component.

    • Include the date of waste generation, the name of the principal investigator, and the laboratory location.[8]

    • Mark the appropriate hazard pictograms for "Flammable" and "Harmful/Irritant."[8]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be a well-ventilated, cool, and dry location, away from sources of ignition.[1]

    • Place the primary waste container in a secondary container to prevent spills.[6]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]

    • Do not pour this compound waste down the drain or dispose of it in regular trash.[5]

Disposal Workflow

A Step 1: Waste Generation (this compound in Methyl Acetate) B Step 2: Segregate as Hazardous Waste A->B C Step 3: Collect in Labeled, Approved Container B->C D Step 4: Store in Secondary Containment in a Designated Area C->D E Step 5: Arrange for Pickup by Environmental Health & Safety (EHS) D->E F Step 6: Final Disposal by Licensed Facility E->F

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling U-46619

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with U-46619, a potent thromboxane A2 receptor agonist. Adherence to these procedures is critical for ensuring a safe laboratory environment and mitigating risks associated with this hazardous chemical.

Hazard Identification and Precautions

This compound is a stable analog of the endoperoxide prostaglandin H2 and a potent vasoconstrictor.[1] It is considered a hazardous substance requiring stringent safety measures.[2] The compound is often supplied as a solution in methyl acetate, which is a highly flammable liquid.[2] Therefore, it is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1][3]

General Handling Precautions:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]

  • Thoroughly wash hands and any exposed skin after handling.[2]

  • Avoid eating, drinking, or smoking in laboratory areas where this compound is handled.[3]

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use only non-sparking tools and equipment to prevent ignition.[3]

  • Ground and bond containers during material transfer to prevent static discharge.[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is necessary to minimize exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield must be worn at all times.To prevent eye contact with the hazardous chemical.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.To protect against skin contact.[3]
Body Protection A lab coat or a chemical-resistant apron must be worn.To protect against skin and clothing contamination.[3]
Respiratory Protection A properly fitted respirator is necessary when handling the compound outside of a certified chemical fume hood, particularly if there is a risk of aerosolization.To minimize inhalation exposure.[3]
Experimental Protocols: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.[3]

  • Store the compound in a tightly sealed container in a cool, well-ventilated, and flammable-liquids-rated cabinet.[1][3]

  • The recommended storage temperature is -20°C.[2]

  • Store under desiccating conditions to maintain stability for up to 12 months or longer.[2]

Preparation of Solutions:

  • This compound is often supplied as a solution in methyl acetate.[2]

  • To change the solvent, evaporate the methyl acetate under a gentle stream of nitrogen and immediately add the solvent of choice.[2]

  • Solvents such as ethanol, DMSO, and dimethyl formamide can be used, with a solubility of approximately 100 mg/ml.[4][2]

  • This compound is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, the methyl acetate solution should be diluted with the aqueous buffer of choice. The solubility in PBS (pH 7.2) is approximately 1 mg/ml. Aqueous solutions are not recommended for storage for more than one day.[2]

Emergency Procedures

Spill Management:

  • Immediately evacuate the area in the event of a spill.[3]

  • Wear appropriate PPE, including respiratory protection.[3]

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[3]

  • Collect the absorbed material into a sealed container for proper disposal.[3]

  • Ventilate the area and wash the spill site after the material has been removed.[3]

Accidental Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[3]

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • All waste must be collected in sealed, properly labeled containers.

  • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures and to ensure compliance with local, state, and federal regulations.[3]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key operational and emergency workflows for handling this compound.

Operational_Workflow_for_U46619 receiving Receiving and Inspection storage Secure Storage (-20°C, Flammable Cabinet) receiving->storage ppe Don Appropriate PPE storage->ppe handling Handling in Fume Hood ppe->handling experiment Experimental Use handling->experiment waste_collection Collect Hazardous Waste experiment->waste_collection decontamination Decontaminate Work Area experiment->decontamination disposal Dispose via EHS waste_collection->disposal Spill_Response_Plan_for_U46619 spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Spill Response PPE evacuate->ppe absorb Absorb with Inert Material ppe->absorb collect Collect into Sealed Container absorb->collect decontaminate Ventilate and Decontaminate collect->decontaminate disposal Dispose as Hazardous Waste collect->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
U-46619
Reactant of Route 2
Reactant of Route 2
U-46619

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.